molecular formula C8H13NO B1267642 1-(Piperidin-1-yl)prop-2-en-1-one CAS No. 10043-37-5

1-(Piperidin-1-yl)prop-2-en-1-one

Cat. No.: B1267642
CAS No.: 10043-37-5
M. Wt: 139.19 g/mol
InChI Key: RESPXSHDJQUNTN-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Piperidin-1-yl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511363. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESPXSHDJQUNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26835-47-2
Record name 2-Propen-1-one, 1-(1-piperidinyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26835-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20325560
Record name 1-(piperidin-1-yl)prop-2-en-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID20325560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10043-37-5
Record name 1-(1-Piperidinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10043-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(piperidin-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class: Covalent Warhead & Functional Monomer CAS Registry Number: 4127-58-4 Synonyms: N-Acryloylpiperidine; 1-Acryloylpiperidine; API; AcrPip[1]

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (N-acryloylpiperidine) serves as a critical electrophilic scaffold in two distinct high-value sectors: Targeted Covalent Inhibitor (TCI) discovery and stimuli-responsive polymer synthesis .[1]

In drug discovery, it functions as a "tuned" Michael acceptor. Unlike highly reactive primary acrylamides, the piperidine ring exerts steric influence and alters the electronic density of the vinyl group, providing a balanced reactivity profile suitable for targeting non-catalytic cysteine residues without excessive off-target toxicity.

In material science, it acts as a hydrophobic monomer capable of forming hydrogen-bond-accepting polymers.[1] It is frequently copolymerized to modulate the Lower Critical Solution Temperature (LCST) of thermoresponsive hydrogels or to create amphiphilic block copolymers via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.[1]

Physicochemical Profile

PropertyValueContext/Notes
Molecular Formula

Molecular Weight 153.22 g/mol
Physical State LiquidColorless to pale yellow; pungent odor.[1][2]
Boiling Point ~222 °Cat 760 mmHg.
Melting Point -48 °CRemains liquid at standard laboratory temps.[1]
Density 0.98 - 1.02 g/cm³Denser than unsubstituted acrylamides.[1]
Solubility DCM, DMF, DMSO, EthanolMiscible with most polar organic solvents.
Partition Coeff. (LogP) ~1.2Moderate lipophilicity; membrane permeable.

Synthetic Protocol: Acryloylation of Piperidine

Objective: Synthesize high-purity 1-(piperidin-1-yl)prop-2-en-1-one via nucleophilic acyl substitution.[1]

Reaction Mechanism

The synthesis proceeds via a Schotten-Baumann-type reaction where the nucleophilic nitrogen of piperidine attacks the carbonyl carbon of acryloyl chloride. A base scavenger (Triethylamine) is required to neutralize the generated HCl and drive the equilibrium.

Step-by-Step Methodology

Reagents:

  • Piperidine (1.0 eq)

  • Acryloyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add Piperidine (10 mmol) and TEA (12 mmol) to DCM (50 mL). Cool the solution to 0 °C  using an ice bath. Rationale: Low temperature prevents polymerization of the acryloyl chloride.
    
  • Addition: Add Acryloyl Chloride (11 mmol) dropwise over 30 minutes. Maintain internal temperature < 5 °C.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours.

  • Workup (Self-Validating Step):

    • Filter off the solid TEA·HCl precipitate.

    • Wash the filtrate with 1M HCl (to remove unreacted piperidine), then sat.

      
       (to remove acrylic acid), and finally Brine.
      
    • Dry organic layer over

      
      .
      
  • Purification: Concentrate in vacuo. If purity <95% by TLC, purify via flash column chromatography (Silica gel; Hexane:EtOAc 7:3).

Structural Validation
  • TLC:

    
     (Hexane:EtOAc 1:1). Stains active under UV and 
    
    
    
    (alkene oxidation).
  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.58 (dd, 1H, Vinyl), 6.24 (dd, 1H, Vinyl), 5.65 (dd, 1H, Vinyl).
      
    • 
       3.55 (br s, 4H, 
      
      
      
      ).
    • 
       1.50–1.70 (m, 6H, Piperidine ring 
      
      
      
      ).

SynthesisWorkflow Start Reagents: Piperidine + TEA (in DCM, 0°C) Step1 Dropwise Addition: Acryloyl Chloride Start->Step1 Initiation Step2 Reaction: Stir 3-5h @ RT (Formation of TEA-HCl) Step1->Step2 Nucleophilic Acyl Substitution Step3 Workup: Acid/Base Wash Phase Separation Step2->Step3 Quench & Extract Product Pure N-Acryloylpiperidine (>95% Yield) Step3->Product Concentration

Figure 1: Synthetic workflow for the generation of N-acryloylpiperidine.

Covalent Warhead Mechanics (Drug Discovery)

In Medicinal Chemistry, N-acryloylpiperidine is a "Warhead of Choice" for targeting solvent-exposed cysteine residues on kinases (e.g., BTK, EGFR) and KRAS G12C.

Mechanism: The Michael Addition

The acrylamide moiety acts as a Michael acceptor. The


-carbon is electrophilic due to conjugation with the carbonyl. A cysteine thiolate (

) attacks this position, forming an irreversible covalent C-S bond.

Key Insight - Insensitivity to Nucleophilicity: Recent kinetic studies indicate that the reaction of N-acryloylpiperidine with thiols is relatively insensitive to the


 of the attacking thiol (Brønsted 

is low).[3] This suggests the transition state is early, resembling the reactants. This is advantageous for drug design as it ensures consistent reactivity across cysteines with varying local electronic environments.
Reactivity Tuning
  • Steric Hindrance: The piperidine ring is bulky compared to a dimethylamine group. This steric bulk can be exploited to generate selectivity—preventing the warhead from accessing buried cysteines that smaller acrylamides might label indiscriminately.

  • Metabolic Stability: Tertiary acrylamides like N-acryloylpiperidine are generally more resistant to systemic hydrolysis than esters or thioesters, prolonging plasma half-life.[1]

MichaelAddition Cys Cysteine Thiolate (Nucleophile) TS Transition State (Anionic Intermediate) Cys->TS Attack on Beta-Carbon Warhead N-Acryloylpiperidine (Electrophile) Warhead->TS Adduct Stable Covalent Adduct (Irreversible Inhibition) TS->Adduct Proton Transfer

Figure 2: Mechanism of Cysteine Ligation via Michael Addition.[1]

Applications in Polymer Science

N-acryloylpiperidine is a versatile monomer for Reversible Deactivation Radical Polymerization (RDRP) , specifically RAFT.

Thermoresponsive Modulation

While Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard for thermoresponsive polymers (LCST ~32°C), it often lacks hydrophobicity for encapsulating non-polar drugs.

  • Role of API: Copolymerizing N-acryloylpiperidine (hydrophobic) with hydrophilic monomers lowers the LCST of the resulting polymer.

  • Block Copolymers: P4VP-b-PAPI (Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine)) creates amphiphilic micelles where the PAPI block forms a robust hydrophobic core for drug loading.[1]

Polymerization Protocol (RAFT)

Reagents:

  • Monomer: N-acryloylpiperidine[1][4]

  • CTA (Chain Transfer Agent): CPDB or CDCTPA

  • Initiator: AIBN[1]

  • Solvent: 1,4-Dioxane[1]

Conditions: Degas via freeze-pump-thaw (3 cycles). React at 70°C for 12–24 hours. Precipitate in cold diethyl ether.

Safety & Handling (GHS Standards)

Signal Word: DANGER

Hazard CodeDescriptionHandling Protocol
H314 Causes severe skin burns and eye damage.[1][5][6][7]Wear butyl rubber gloves and face shield.
H311 Toxic in contact with skin.[7][8]Avoid all direct contact; use in a fume hood.
H226 Flammable liquid and vapor.[5][6][8]Store away from heat/sparks. Ground containers.

First Aid:

  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

  • Eye Contact: Rinse cautiously with water for >15 minutes.[8] Remove contact lenses.

References

  • PubChem. (2025).[5][6] 1-(Piperidin-1-yl)prop-2-en-1-one Compound Summary. National Library of Medicine. [Link]

  • Keeley, A., et al. (2019).[9] Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 10, 263–267.[9] [Link]

  • Flanagan, M. E., et al. (2023). A mechanistic study of thiol addition to N-acryloylpiperidine. Journal of Organic Chemistry. [Link]

  • Glatzel, S., et al. (2010).[10] Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 1, 62-69. [Link]

  • European Chemicals Agency (ECHA). (2025).[6] Registration Dossier: 1-(prop-2-en-1-yl)piperidine. [Link][1][6]

Sources

"1-(Piperidin-1-yl)prop-2-en-1-one" chemical structure and IUPAC name

1-(Piperidin-1-yl)prop-2-en-1-one: The -Acryloylpiperidine Warhead[1][2]

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one, commonly referred to as


-acryloylpiperidine1

11

Structural Analysis & Nomenclature

The molecule is an amide formed from acrylic acid and piperidine. Its reactivity is defined by the conjugation between the carbonyl group and the alkene, creating an electrophilic site at the

1
Property Data
IUPAC Name 1-(Piperidin-1-yl)prop-2-en-1-one
Common Synonyms

-Acryloylpiperidine; 1-Acryloylpiperidine
CAS Registry Number 10043-37-5
Molecular Formula

Molecular Weight 139.19 g/mol
SMILES C=CC(=O)N1CCCCC1
Warhead Class Michael Acceptor (Acrylamide)
Structural Visualization

The following diagram illustrates the connectivity and the electrophilic center responsible for covalent bonding.

Structurecluster_01-(Piperidin-1-yl)prop-2-en-1-oneAcryloylAcryloyl Group(Electrophile)CarbonylC=OAcryloyl->CarbonylConjugationBetaCarbonβ-Carbon(Michael Acceptor Site)Acryloyl->BetaCarbonSite of AttackPiperidinePiperidine Ring(Scaffold/Solubilizer)Carbonyl->PiperidineAmide Bond

Figure 1: Structural decomposition highlighting the electrophilic warhead and the piperidine scaffold.[1]

Synthesis Protocol

The synthesis of 1-(piperidin-1-yl)prop-2-en-1-one is typically achieved via a Schotten-Baumann reaction or nucleophilic acyl substitution using acryloyl chloride.[1]

Reagents & Equipment
  • Precursors: Piperidine (1.0 equiv), Acryloyl Chloride (1.1 equiv).

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.2–1.5 equiv) to scavenge HCl.[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with Piperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Acryloyl Chloride (11 mmol) dropwise over 15–20 minutes. Note: The reaction is exothermic; control addition rate to prevent polymerization.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of piperidine via TLC (SiO

    
    , EtOAc/Hexanes) or LC-MS.[1]
    
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    , and concentrate in vacuo. Purify via flash column chromatography (typically 0–30% EtOAc in Hexanes) to yield the product as a colorless to pale yellow oil.

SynthesisStartStart: Piperidine + TEA(in DCM at 0°C)AddAdd Acryloyl Chloride(Dropwise)Start->AddReactStir at RT (2-4h)Monitor via TLC/LC-MSAdd->ReactQuenchQuench (NaHCO3) & ExtractReact->QuenchPurifyFlash ChromatographyYield: N-AcryloylpiperidineQuench->Purify

Figure 2: Workflow for the synthesis of N-acryloylpiperidine via acyl substitution.[1]

Mechanism of Action: The Covalent Warhead

In drug discovery, this molecule serves as a model for "warheads" designed to covalently modify non-catalytic cysteine residues in kinases (e.g., BTK, EGFR).[1]

The Michael Addition

The reaction follows a specific pathway where a thiolate anion (from a cysteine residue, often assisted by a proximal basic residue) attacks the

1
  • Step 1 (Nucleophilic Attack): The thiolate (

    
    ) attacks the 
    
    
    -carbon, breaking the C=C
    
    
    -bond and shifting electron density to the carbonyl oxygen (enolate formation).[1]
  • Step 2 (Protonation): The enolate collapses, abstracting a proton to form the stable thioether adduct.

Reactivity Tuning: The piperidine ring is electron-donating relative to the carbonyl.[1] This slightly reduces the electrophilicity of the

1

MechanismCysCysteine Thiolate(Nu:-)WarheadN-Acryloylpiperidine(Electrophile)Cys->WarheadAttack at β-CarbonTransitionEnolate Intermediate(High Energy)Warhead->Transitione- ShiftProductCovalent Adduct(Irreversible Inhibition)Transition->ProductProtonation

Figure 3: Mechanism of thiol-Michael addition to the acrylamide warhead.[1]

Analytical Characterization

To validate the synthesis and purity of 1-(piperidin-1-yl)prop-2-en-1-one, the following spectral data are expected:

Method Expected Signals / Characteristics

H NMR (CDCl

)
Alkene region:

6.5–6.6 (dd, 1H), 6.2 (dd, 1H), 5.6 (dd, 1H).[1] Piperidine ring:

3.4–3.6 (m, 4H,

-CH

), 1.5–1.7 (m, 6H,

-CH

).[1]

C NMR
Carbonyl: ~165 ppm.[1] Alkene: ~127 ppm, ~128 ppm.[1] Piperidine: ~43 ppm (N-CH

), ~25-26 ppm (ring carbons).[1]
IR Spectroscopy Amide C=O stretch: Strong band at ~1640–1650 cm

. C=C stretch: Weak/medium band at ~1610 cm

.[1]
Mass Spectrometry ESI+: [M+H]

peak at

.

Applications in Drug Discovery

This specific acrylamide derivative is often used in Fragment-Based Drug Discovery (FBDD) .[1]

  • Cysteine Profiling: It serves as a probe to determine the reactivity of accessible cysteines on a protein surface.

  • Kinase Inhibition: The motif is analogous to the warheads found in drugs like Ibrutinib (though Ibrutinib uses a different scaffold, the acrylamide mechanics are identical). The piperidine version is used to explore Structure-Activity Relationships (SAR) where a more hydrophobic or bulky linker is required than a simple dimethylamine.

References

  • PubChem. 1-(piperidin-1-yl)prop-2-en-1-one (Compound). National Library of Medicine. [Link]

  • Keeley, A. et al. (2023).[2] A mechanistic study of thiol addition to N-acryloylpiperidine. PubMed.[3][4][5] [Link]

"1-(Piperidin-1-yl)prop-2-en-1-one" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating 1-(Piperidin-1-yl)prop-2-en-1-one (commonly known as N-Acryloylpiperidine or 1-AP ). It details the compound's role as a benchmark electrophile in Covalent Fragment-Based Drug Discovery (FBDD), its precise chemical mechanism of cysteine modification, and validated protocols for assessing its reactivity.

Archetypal Warhead for Covalent Inhibition

1-(Piperidin-1-yl)prop-2-en-1-one acts as a quintessential Michael acceptor . In the context of drug development, it functions as a "warhead"—a reactive functional group designed to form a permanent covalent bond with a nucleophilic residue (typically cysteine) on a target protein.[1][2]

Unlike reversible inhibitors that rely solely on equilibrium binding (


), this molecule drives a time-dependent, non-equilibrium process governed by the inactivation rate constant (

).
Chemical Mechanism: The Michael Addition[1][3]

The core mechanism is a 1,4-conjugate addition of a thiolate anion to the


-carbon of the acrylamide moiety. This process is irreversible under physiological conditions, resulting in a stable thioether adduct.
Mechanistic Pathway
  • Thiol Deprotonation : The target cysteine thiol (

    
    ) must first be deprotonated to the thiolate anion (
    
    
    
    ). The local pKa of the cysteine is often lowered by the protein microenvironment, enhancing nucleophilicity.
  • Nucleophilic Attack : The thiolate attacks the electrophilic

    
    -carbon of the acryloyl group.
    
  • Enolate Formation : The

    
    -electrons shift to form a resonance-stabilized enolate intermediate.
    
  • Proton Transfer : The

    
    -carbon is protonated (usually from solvent or a neighboring residue), yielding the final saturated amide adduct.
    

Key Kinetic Insight : Recent mechanistic studies (e.g., Org. Biomol. Chem., 2023) suggest the transition state resembles the microscopic reverse of an E1cb elimination, with the reaction rate being relatively insensitive to the pKa of the attacking thiol, implying an early transition state.

MichaelAddition Figure 1: Stepwise Mechanism of Michael Addition for 1-(Piperidin-1-yl)prop-2-en-1-one Reactants Reactants (Cys-S⁻ + Acrylamide) TS Transition State (C-S bond forming) Reactants->TS Nucleophilic Attack (k_chem) Intermediate Enolate Intermediate TS->Intermediate e⁻ delocalization Product Thioether Adduct (Stable Covalent Bond) Intermediate->Product Protonation (H+)

Biological Application: Covalent Fragment Screening

In drug discovery, 1-(Piperidin-1-yl)prop-2-en-1-one is rarely a drug itself but serves as a fragment hit or probe . It is used to assess the "ligandability" of cysteines in a proteome.

The Two-Step Inhibition Model

For a targeted covalent inhibitor incorporating this warhead, the reaction follows the two-step mechanism:



  • Reversible Binding (

    
    ) : The piperidine ring and any attached scaffolds provide non-covalent affinity (van der Waals, H-bonds) to position the molecule in the binding pocket.
    
  • Inactivation (

    
    ) : Once positioned, the acrylamide warhead reacts with the proximal cysteine.
    

Selectivity Filter : The acrylamide group is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles (cysteine thiols) over "hard" nucleophiles (lysine amines) or water, ensuring stability in plasma and reducing off-target toxicity.

Experimental Protocols

To validate the mechanism and reactivity of 1-(Piperidin-1-yl)prop-2-en-1-one, the following protocols are standard in high-integrity chemical biology labs.

Protocol A: Glutathione (GSH) Reactivity Assay (NMR Method)

Purpose: To determine the intrinsic chemical reactivity (


) of the warhead.

Reagents:

  • Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM stock in DMSO-d6).

  • Nucleophile: L-Glutathione reduced (GSH) (20 mM stock in D2O).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Preparation : In an NMR tube, mix the compound (final conc. 1 mM) and GSH (final conc. 10 mM, pseudo-first-order excess) in phosphate-buffered D2O (pH 7.4).

  • Acquisition : Immediately acquire quantitative

    
    H-NMR spectra at defined intervals (e.g., every 5 minutes for 2 hours).
    
  • Analysis : Monitor the disappearance of the vinyl proton signals (

    
     6.0–6.8 ppm) and the appearance of alkyl adduct signals.
    
  • Calculation : Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
Protocol B: Intact Protein Mass Spectrometry

Purpose: To confirm covalent labeling of a target protein.

Workflow:

  • Incubation : Incubate purified target protein (e.g., BTK kinase domain, 5 µM) with the compound (50 µM) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl) for 60 minutes at room temperature.

  • Quenching : Add 0.1% Formic Acid to stop the reaction.

  • LC-MS Analysis : Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.

  • Deconvolution : Deconvolute the raw charge envelope to neutral mass.

  • Validation : Look for a mass shift of +139.19 Da (Molecular weight of the compound) relative to the Apo-protein. Note: Since it is an addition reaction, there is no leaving group loss.

Comparative Reactivity Data

The following table contextualizes the reactivity of the N-acryloylpiperidine warhead against other common electrophiles used in drug design.

Warhead ClassStructureReactivity (

with GSH)
Selectivity (Cys vs Lys)Application
N-Acryloylpiperidine AcrylamideModerate (Hours) High Kinase Inhibitors (e.g., Ibrutinib)
Chloroacetamide

-Haloacetamide
High (Minutes)LowPromiscuous Probes
Vinyl SulfoneSulfone alkeneModerate-HighHighProtease Inhibitors
PropynamideAlkyne amideLow (Days)Very High"Tailored" Probes
Strategic Visualization: Discovery Workflow

The following diagram illustrates how this molecule fits into the Covalent Fragment-Based Drug Discovery (FBDD) pipeline.

FBDD_Workflow Figure 2: Role of 1-(Piperidin-1-yl)prop-2-en-1-one in Covalent Drug Discovery Library Covalent Fragment Library (Includes N-Acryloylpiperidine) Screen Primary Screen (Mass Spec / X-ray) Library->Screen High-throughput Hit Fragment Hit (Weak affinity, covalent binder) Screen->Hit Identification Optimization Linking & Growing (Add scaffold for specificity) Hit->Optimization SAR Expansion Lead Lead Compound (High Selectivity & Potency) Optimization->Lead k_inact/K_I Optimization

References
  • A mechanistic study of thiol addition to N-acryloylpiperidine Source: Organic & Biomolecular Chemistry, 2023 [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols Source: Journal of Medicinal Chemistry, 2017 [Link][3]

  • Targeted Covalent Inhibitors: Principles and Practice Source: Annual Reports in Medicinal Chemistry, 2011 [Link]

  • The resurgence of covalent drugs Source: Nature Reviews Drug Discovery, 2011 [Link]

Sources

Technical Guide: 1-(Piperidin-1-yl)prop-2-en-1-one as a Covalent Scout in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (also known as N-acryloylpiperidine) represents a fundamental pharmacophore in the field of Targeted Covalent Inhibitors (TCIs). Unlike reversible drugs that rely solely on equilibrium binding, this molecule functions as a covalent fragment —a chemical probe designed to irreversibly modify nucleophilic residues (primarily cysteines) on target proteins.[1]

This guide details the utility of 1-(Piperidin-1-yl)prop-2-en-1-one not as a standalone monotherapy, but as a critical ligandability scout . It is used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) to identify "druggable" cysteines in kinases, GTPases, and viral proteases. Its structure serves as the reactive "warhead" archetype found in blockbuster drugs like Ibrutinib and Sotorasib.

Part 1: Chemical Biology & Mechanism of Action

The Warhead: -Unsaturated Carbonyl

The therapeutic potential of 1-(Piperidin-1-yl)prop-2-en-1-one lies in its acrylamide moiety.[2] This functional group acts as a Michael acceptor , an electrophile that reacts specifically with nucleophiles.

  • Selectivity: While lysine (amine) and serine (hydroxyl) residues are nucleophilic, the acrylamide warhead is highly selective for the thiol (-SH) group of cysteine residues due to the "soft" nature of the sulfur nucleophile and the "soft" electrophilicity of the

    
    -carbon.
    
  • Reactivity Tuning: The piperidine ring creates steric bulk and electronic modulation, preventing hyper-reactivity (which causes toxicity) while maintaining sufficient reactivity to modify solvent-exposed or active-site cysteines.

The Reaction Mechanism (Michael Addition)

The covalent bond formation is irreversible under physiological conditions, leading to non-equilibrium inhibition. This grants the molecule infinite residence time on the target, meaning efficacy is driven by the rate of inactivation (


) rather than just binding affinity (

).

MichaelAddition Cys Target Protein (Cysteine Thiol -SH) Complex Tetrahedral Intermediate Cys->Complex Nucleophilic Attack Probe 1-(Piperidin-1-yl)prop-2-en-1-one (Michael Acceptor) Probe->Complex Adduct Covalent Protein-Ligand Adduct (Irreversible) Complex->Adduct Proton Transfer (Stabilization)

Figure 1: Mechanism of Michael addition between the acryloylpiperidine probe and a target cysteine residue.

Part 2: Validated & Potential Therapeutic Targets

This molecule is used to screen for targets where a cysteine is located within a binding pocket. Below are the primary targets validated using this acrylamide-piperidine pharmacophore.

Bruton’s Tyrosine Kinase (BTK)[3]
  • Target Context: B-cell malignancies (CLL, MCL).

  • Mechanism: BTK contains a non-catalytic cysteine (Cys481 ) in the ATP-binding pocket.

  • Relevance: The 1-(piperidin-1-yl)prop-2-en-1-one motif is structurally homologous to the warhead of Ibrutinib . In fragment screening, the acryloylpiperidine binds to the hinge region, positioning the double bond for attack by Cys481.

  • Therapeutic Outcome: Inhibition of B-cell receptor signaling.

KRAS G12C (GTPase)
  • Target Context: Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: The G12C mutation introduces a cysteine into the switch-II pocket of KRAS, a protein previously considered "undruggable."

  • Relevance: Covalent fragments based on acryloylpiperidines were among the first to demonstrate that this cysteine could be trapped. This led to the development of Sotorasib , which utilizes a similar acrylamide warhead to lock KRAS in its inactive GDP-bound state.

SARS-CoV-2 Main Protease (Mpro)
  • Target Context: Antiviral therapeutics.[3]

  • Mechanism: Mpro relies on a catalytic dyad involving Cys145 .

  • Relevance: Crystallographic fragment screening (e.g., at Diamond Light Source) identified N-acryloylpiperidine derivatives as hits that covalently modify Cys145, blocking viral replication.

Emerging Targets: E3 Ligases & Deubiquitinases
  • Targets: OTUB2, NUDT7.

  • Utility: These enzymes have reactive cysteines critical for ubiquitin signaling. 1-(Piperidin-1-yl)prop-2-en-1-one derivatives are used to synthesize "recruiters" for PROTACs (Proteolysis Targeting Chimeras) or to inhibit deubiquitinases to stabilize tumor suppressors.

Data Summary: Target Reactivity Profile
Target ProteinReactive ResiduePDB ID (Example)Therapeutic Indication
BTK Cys4813GENLymphoma / Leukemia
KRAS Cys12 (Mutant)6OIMLung / Colorectal Cancer
EGFR Cys7975D41NSCLC (T790M resistant)
SARS-CoV-2 Mpro Cys1455R82COVID-19
FAAH Cys2693K83Pain / Inflammation

Part 3: Target Identification Strategy (ABPP Protocol)

To determine if 1-(Piperidin-1-yl)prop-2-en-1-one can target a specific protein in your disease model, use IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling). This protocol maps the "ligandability" of cysteines proteome-wide.

Experimental Workflow

This protocol uses an alkyne-tagged analog of 1-(piperidin-1-yl)prop-2-en-1-one to allow for enrichment and mass spectrometry analysis.

ABPP_Workflow cluster_0 Step 1: Proteome Labeling cluster_1 Step 2: Click Chemistry & Enrichment cluster_2 Step 3: Mass Spectrometry CellLysate Cell Lysate (Proteome) Incubation Incubation (1h, 37°C) CellLysate->Incubation Probe Acryloylpiperidine Probe Probe->Incubation Click CuAAC Click Reaction (Biotin-Azide + TEV Linker) Incubation->Click Streptavidin Streptavidin Bead Enrichment Click->Streptavidin Digestion On-Bead Trypsin Digestion Streptavidin->Digestion LCMS LC-MS/MS Analysis (Peptide ID) Digestion->LCMS

Figure 2: IsoTOP-ABPP workflow for identifying targets of acryloylpiperidine probes.

Detailed Protocol Steps

Step 1: Competitive Labeling (Target Validation)

  • Preparation: Prepare cell lysates (e.g., HEK293T or cancer lines) at 1 mg/mL protein concentration in PBS.

  • Competition: Treat one sample with pure 1-(piperidin-1-yl)prop-2-en-1-one (20 µM) and a control sample with DMSO for 1 hour.

  • Probe Labeling: Chase both samples with a generic broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, IA-alkyne) at 100 µM for 1 hour.

    • Logic: If your molecule binds a target, it will block the IA-alkyne from binding. This "loss of signal" indicates target engagement.

Step 2: Click Chemistry

  • Add the "Click Cocktail" to the lysate:

    • 
       Biotin-Azide (with TEV protease cleavage site).
      
    • 
       TCEP (Reducing agent).
      
    • 
       TBTA (Ligand).
      
    • 
       CuSO
      
      
      
      .
  • Incubate for 1 hour at room temperature.

Step 3: Enrichment and Digestion

  • Precipitate proteins (methanol/chloroform) to remove excess reagents.

  • Resuspend and incubate with Streptavidin-agarose beads.

  • Wash beads stringently (SDS, Urea) to remove non-covalent binders.

  • Digest with Trypsin overnight.

Step 4: Data Analysis

  • Analyze peptides via LC-MS/MS.[1]

  • Quantification: Targets of 1-(piperidin-1-yl)prop-2-en-1-one will show significantly lower abundance in the competition sample compared to the DMSO control (Ratio < 0.5).

Part 4: Synthesis & Handling

Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one

For researchers needing to synthesize fresh material for screening:

  • Reagents: Piperidine (1.0 eq), Acryloyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Cool piperidine and triethylamine in DCM to 0°C.

    • Add acryloyl chloride dropwise (exothermic reaction).

    • Stir for 2 hours at room temperature.

    • Wash with 1M HCl, then NaHCO

      
      , then Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Yield: Typically >90% as a clear oil.

Safety Note
  • Toxicity: As a Michael acceptor, the compound is a skin irritant and potential sensitizer. Handle in a fume hood.

  • Stability: Acrylamides can polymerize. Store at -20°C.

References

  • Åkerfeldt, K. S., et al. (2011). "Covalent fragment screening: a new approach for the development of kinase inhibitors." Journal of Medicinal Chemistry.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society.

  • Douangamath, A., et al. (2020). "Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease." Nature Communications.

  • Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature.

Sources

Discovery and Optimization of 1-(Piperidin-1-yl)prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the exploration, synthesis, and optimization of 1-(Piperidin-1-yl)prop-2-en-1-one (commonly referred to as


-acryloylpiperidine ) and its derivatives. This scaffold represents a canonical "warhead" motif in Targeted Covalent Inhibitor (TCI) discovery, serving as a critical electrophilic fragment for targeting non-catalytic and catalytic cysteine residues in kinases (e.g., BTK, EGFR) and GTPases (e.g., KRAS).

A Technical Guide to Covalent Warhead Design

Executive Summary

The molecule 1-(Piperidin-1-yl)prop-2-en-1-one is the simplest representation of a piperidine-based acrylamide warhead. In drug discovery, this structure is rarely a standalone drug but rather the "reactive tip" of a larger pharmacophore. Its utility lies in its ability to form a covalent bond with nucleophilic cysteine residues via a Michael addition reaction.

This guide details the transition from this core fragment to high-affinity, selective inhibitors by manipulating three vectors:

  • Electrophilic Tuning: Modulating the reactivity of the alkene (

    
    -unsaturated system).
    
  • Scaffold Geometry: Altering the piperidine ring to optimize linker orientation and solubility.

  • Reversibility Engineering: Introducing electron-withdrawing groups (EWGs) to switch from irreversible to reversible covalent binding.

Part 1: Chemical Architecture & Mechanism of Action

The Warhead Motif

The core structure consists of a piperidine ring


-acylated by an acrylic acid derivative.[1] The 

-unsaturated ketone (in this case, amide) creates an electron-deficient

-carbon susceptible to nucleophilic attack.
  • Chemical Name: 1-(Piperidin-1-yl)prop-2-en-1-one

  • Common Name:

    
    -Acryloylpiperidine[2][3]
    
  • Role: Michael Acceptor (Electrophile)

  • Target: Thiolate anion (

    
    ) of Cysteine residues.
    
Mechanistic Pathway (Michael Addition)

The reaction follows a specific trajectory where the sulfur nucleophile attacks the


-carbon, forming an enolate intermediate that is subsequently protonated. Recent mechanistic studies suggest this addition is the microscopic reverse of an E1cb elimination mechanism [1].[1]

Key Insight: The reaction rate is governed by the LUMO energy of the alkene and the steric accessibility of the


-carbon.

MichaelAddition Figure 1: Mechanism of Cysteine-Mediated Michael Addition to N-Acryloylpiperidine Reactants Cys-SH + N-Acryloylpiperidine TS Transition State (Nu attack on β-carbon) Reactants->TS Nucleophilic Attack Enolate Enolate Intermediate (Stabilized by Amide) TS->Enolate Bond Formation Product Thioether Adduct (Covalent Bond) Enolate->Product Protonation

Part 2: Synthetic Strategies for Analog Generation

To discover effective derivatives, researchers must generate a library of analogs. The synthesis is typically modular, allowing for independent variation of the amine (piperidine core) and the acid (acryloyl warhead).

Protocol A: Direct Acylation (Standard Irreversible Warheads)

This method is used to install the standard acrylamide or


-substituted derivatives.

Reagents:

  • Amine: Piperidine derivative (1.0 eq)

  • Acylating Agent: Acryloyl chloride (1.1 eq) or Acrylic acid + Coupling Agent (HATU/EDCI).

  • Base: DIPEA or Et

    
    N (2.0 eq).
    
  • Solvent: DCM or THF (

    
    C to RT).
    

Step-by-Step Workflow:

  • Dissolve the piperidine derivative in anhydrous DCM under N

    
     atmosphere.
    
  • Add DIPEA and cool the solution to

    
    C.
    
  • Dropwise add acryloyl chloride (diluted in DCM) to control the exotherm. Note: Acryloyl chloride is a lachrymator; handle in a fume hood.

  • Stir at

    
    C for 30 min, then warm to RT for 1-2 hours.
    
  • Quench: Add sat. NaHCO

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes). Acrylamides can polymerize; avoid excessive heat during evaporation.

Protocol B: Knoevenagel Condensation (Reversible Cyano-Analogs)

For generating 2-cyanoacrylamides (reversible covalent inhibitors), a different approach is required using aldehydes and cyanoacetamides [2].

Reagents:

  • Aldehyde component (if modifying the "linker" side).

  • 2-Cyanoacetamide derivative.[4][5][6]

  • Catalyst: Piperidine (catalytic amount).[4][5]

Part 3: Medicinal Chemistry & SAR Exploration

The "Goldilocks" principle applies to covalent warheads: reactivity must be high enough to modify the target but low enough to avoid off-target toxicity (e.g., glutathione depletion).

Reactivity Tuning Vectors
Modification SiteSubstituentEffect on ReactivityMechanismApplication
Parent -HHighUnhindered Michael AcceptorStandard TCI (e.g., Ibrutinib)

-Position
-CH

(Methacrylate)
LowElectronic stabilization + StericTuning down "hot" warheads

-Position
-CN (Cyano)High (Reversible)EWG increases acidity of

-proton
Reversible Covalent Inhibitors

-Position
-F (Fluoro)HighInductive EWGMetabolic stability

-Position
-CH

(Crotonamide)
Very LowSteric hindrance at reaction siteHigh selectivity requirements

-Position
-DimethylInertSteric blockNegative control compounds
Scaffold Engineering (The Piperidine Ring)

The piperidine ring acts as the vector that positions the warhead.

  • 4-Substitution: Introducing groups at the 4-position (e.g., 4-amino, 4-phenoxy) directs the warhead toward the cysteine while the substituent engages the ATP-binding pocket.

  • Ring Contraction/Expansion: Switching to pyrrolidine (5-membered) or azepane (7-membered) alters the vector angle of the acrylamide, which is crucial for aligning with the specific cysteine geometry (e.g., Cys481 in BTK vs. Cys797 in EGFR).

Decision Logic for Analog Design

SAR_Logic Figure 2: SAR Decision Tree for Warhead Optimization Start Hit: N-Acryloylpiperidine Core Reactivity Assess GSH Reactivity (t1/2) Start->Reactivity TooReactive Too Reactive (<15 min) Risk: Toxicity Reactivity->TooReactive High k_inact TooInert Too Inert (>24 h) Risk: Low Potency Reactivity->TooInert Low k_inact JustRight Optimal (1-6 h) Proceed to Selectivity Reactivity->JustRight Balanced AddSteric Add α-Me or β-Me TooReactive->AddSteric Dampen Reactivity AddEWG Add α-CN or α-Cl TooInert->AddEWG Boost Electrophilicity AddSteric->Reactivity Re-test AddEWG->Reactivity Re-test

Part 4: Biological Evaluation & Screening Cascades

To validate the analogs, a specific screening cascade is required.

Glutathione (GSH) Reactivity Assay

This is the industry standard for assessing intrinsic electrophilicity.

  • Protocol: Incubate compound (10

    
    M) with excess GSH (typically 5-10 mM) in PBS (pH 7.4) at 37^\circ$C.
    
  • Readout: Monitor the disappearance of the parent compound via LC-MS over time.

  • Metric: Calculate

    
    .
    
    • 
       min: High toxicity risk (promiscuous).
      
    • 
       hours: Ideal for targeted covalent drugs (e.g., Ibrutinib range).
      
Determination

For covalent inhibitors, IC


 is time-dependent and therefore an unreliable metric. You must determine the specific inactivation efficiency.
  • 
    :  Affinity of the non-covalent encounter complex.
    
  • 
    :  Rate of bond formation once bound.
    
  • Goal: Maximize

    
     (efficiency). A high 
    
    
    
    (weak binding) can be compensated by a high
    
    
    (fast reaction), but this increases off-target risk. The ideal profile is high affinity (low
    
    
    )
    and moderate reactivity .

References

  • Watt, S. K. I., Charlebois, J. G., Rowley, C. N., & Keillor, J. W. (2023).[2] A mechanistic study of thiol addition to N-acryloylpiperidine. Organic & Biomolecular Chemistry, 21, 2204–2212. Link

  • Zacuto, M. J. (2019).[7] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474.[7] Link

  • Jans, P., et al. (2023). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 28(7), 3043. Link

  • Che, A. (2023).[8] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium (ChemRxiv Context).Link

  • Kumagai, N., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Biomolecules, 12(11), 1669. Link

Sources

Solvation Dynamics of 1-(Piperidin-1-yl)prop-2-en-1-one: A Technical Framework for Formulation and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (CAS: 16938-22-0), commonly referred to as N-Acryloylpiperidine (AcrPip) , occupies a critical niche in medicinal chemistry as a covalent "warhead" precursor and in polymer chemistry as an amphiphilic monomer.[1][2][3] Its structure—a hydrophobic piperidine ring fused to a polar, electrophilic acrylamide moiety—creates a distinct solubility profile that defies simple "like-dissolves-like" categorizations.[1][2][3]

This guide moves beyond basic solubility tables to address the thermodynamic and kinetic stability of AcrPip in solution. For the researcher, the challenge is not merely dissolving the compound, but preventing its spontaneous polymerization or hydrolytic degradation during storage and assay conditions.

Part 1: Physicochemical Profile & Molecular Logic[1][2][3][4]

To predict solubility behavior, we must first deconstruct the molecule’s competing interactions.

PropertyValue / CharacteristicImplication for Solvation
Physical State Low-melting solid / Yellow Oil (MP: ~48–50 °C)Often supercools to a liquid at RT.[1][2][3] Requires gentle warming to ensure homogeneity before aliquoting.[1]
LogP (Calc) ~1.2 (Amphiphilic)Lipophilic enough to cross membranes; hydrophilic enough for aqueous buffers (with co-solvent).[1][2]
H-Bonding Acceptor (C=O, N)Forms strong H-bonds with water and alcohols.[1][2][3]
Reactivity Michael Acceptor (Electrophile)Critical: Reacts with nucleophilic solvents (primary amines, thiols) and polymerizes via free radicals.[1][2]
The "Amphiphilic Paradox"

AcrPip possesses a "Janus-faced" nature.[1][2][3] The piperidine ring drives solubility in organic solvents (DCM, Toluene), while the acrylamide carbonyl allows for significant miscibility in polar protic solvents (Water, Methanol).[2] This duality makes it an excellent candidate for fragment-based drug discovery (FBDD) but complicates purification, as it often "smears" across aqueous/organic interfaces during extraction.[1][2][3]

Part 2: Solubility Landscape

The following data aggregates empirical observations and theoretical solubility parameters (Hansen Solubility Parameters).

Table 1: Solvent Compatibility Matrix[1][3][4]
Solvent ClassRepresentative SolventSolubility RatingScientist's Commentary
Polar Aprotic DMSO, DMF Excellent (>500 mM) Preferred for Stock Solutions. Warning:[1][2][3] DMSO is hygroscopic.[1][2][3][4] Absorbed water can accelerate hydrolysis or nucleophilic attack if impurities are present.[1][2][3]
Chlorinated DCM, Chloroform Excellent Preferred for Synthesis. The standard solvent for acylation reactions.[2] Easily removed in vacuo, but watch for acid traces in chloroform which can catalyze polymerization.[1][3]
Alcohols Methanol, Ethanol High Use with Caution. Protic nature stabilizes the transition state for polymerization.[2][3] Long-term storage in MeOH is not recommended due to potential transesterification or solvolysis risks over months.[1][2]
Aqueous PBS, Water Moderate (<50 mM) Assay Dependent. Soluble enough for biochemical assays (typically <100 µM).[1][2] At high concentrations, it may oil out or form micelles due to the piperidine tail.[3]
Non-Polar Hexane, Heptane Poor / Immiscible Purification Tool. Use these solvents to precipitate polymers or wash away lipophilic impurities.[1][2][3] AcrPip will likely phase separate.[1][2][3]

Part 3: Visualizing the Workflow

Diagram 1: Solvation & Stability Decision Tree

This logic flow guides the selection of solvents based on the experimental intent (Synthesis vs. Biological Assay) and highlights critical stability checkpoints.

SolubilityWorkflow Start Start: 1-(Piperidin-1-yl)prop-2-en-1-one Intent Define Application Start->Intent Synthesis Organic Synthesis / Purification Intent->Synthesis BioAssay Biological Assay / Screening Intent->BioAssay Solv_DCM Solvent: DCM or EtOAc (High Solubility, Volatile) Synthesis->Solv_DCM Solv_DMSO Solvent: Anhydrous DMSO (Stock: 10-100 mM) BioAssay->Solv_DMSO Check_Poly CRITICAL CHECK: Add Radical Inhibitor? (e.g., MEHQ) Solv_DCM->Check_Poly Aq_Dilution Aqueous Dilution step (Keep DMSO < 1-2%) Solv_DMSO->Aq_Dilution Check_Poly->Synthesis Yes (Long term) Risk_Precip Risk: 'Oiling Out' if >100 µM Aq_Dilution->Risk_Precip Risk_React Risk: Thiol/Amine Interference in Buffer Aq_Dilution->Risk_React

Caption: Decision matrix for solvent selection, highlighting the divergence between synthetic processing (DCM/EtOAc) and biological screening (DMSO/Aqueous), with critical risk nodes for polymerization and precipitation.

Part 4: Experimental Protocols (Self-Validating Systems)

A "self-validating" protocol includes steps that confirm the data's reliability during the experiment.[1][3] For AcrPip, the primary failure mode is not insolubility, but polymerization masquerading as solubility (forming a soluble oligomer) or hydrolysis .[1][2]

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask + HPLC)

Objective: Determine the saturation limit in a specific buffer (e.g., PBS pH 7.4).

  • Preparation (The Control):

    • Dissolve 10 mg of AcrPip in 1 mL of Acetonitrile (ACN).[1][2] This is the Standard .

    • Inject into HPLC to establish the retention time (RT) of the monomer.

    • Validation Step: Check for a single sharp peak.[1][3] Broadening indicates pre-existing polymerization.[1][3]

  • Saturation:

    • Add excess AcrPip (~50 mg) to 1 mL of the target buffer (PBS).[1][2]

    • Vortex for 1 minute; incubate at 25°C for 24 hours with gentle agitation (orbital shaker).

    • Crucial: Wrap the vial in foil. Light can trigger radical polymerization of acrylamides.[1][3]

  • Phase Separation:

    • Centrifuge at 15,000 x g for 10 minutes.

    • Carefully aspirate the supernatant.[1][3] Do not disturb the "oil" layer at the bottom (if formed).[2]

  • Quantification & Integrity Check:

    • Dilute the supernatant 1:10 in ACN (to quench any potential reaction and ensure solubility).

    • Analyze via HPLC-UV (254 nm).

    • Self-Validation: Compare the UV spectrum of the sample peak to the Standard.[3] If the

      
       has shifted or if a new peak appears at the solvent front, hydrolysis has occurred , and the solubility data is invalid.[2]
      
Protocol B: Stability in DMSO Stock Solutions

Context: Researchers often store libraries in DMSO. AcrPip is stable in anhydrous DMSO, but "wet" DMSO causes degradation.[1][2][3]

  • Method: Dissolve AcrPip to 10 mM in DMSO-d6 (deuterated).

  • Time-Course: Measure 1H NMR at T=0, T=24h, and T=1 week.

  • Signal Monitoring:

    • Watch the vinyl protons (multiplet at 6.0–6.6 ppm).[1][2]

    • Validation: Integration of vinyl protons should remain 3:1 relative to the piperidine ring protons.[1][3] A decrease in vinyl integration without a loss of piperidine signals indicates polymerization (loss of double bond) or Michael addition (reaction with impurities).[1][2]

Part 5: Application Context & Reactivity[1][2][4]

The Covalent Warhead Mechanism

In drug discovery, AcrPip is used to target non-catalytic cysteines (e.g., in BTK inhibitors).[1][2] The solubility in the assay buffer dictates the kinetics.[3]

  • Kinetic Solubility Limit: If the compound precipitates, the apparent

    
     will plateau artificially.[2]
    
  • Nucleophile Competition: Buffers containing DTT or Mercaptoethanol must be avoided .[1][2][3] These thiols will react with the acrylamide warhead within minutes.[3] Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent instead, as it is less nucleophilic toward Michael acceptors.[1][2][3]

Diagram 2: Reactivity & Degradation Pathways

DegradationPathways AcrPip N-Acryloylpiperidine (Monomer) Polymer Poly(N-acryloylpiperidine) (Insoluble/Gel) AcrPip->Polymer Radical Source (Light/Heat) Hydrolysis Piperidine + Acrylic Acid (Inactive) AcrPip->Hydrolysis H2O / pH < 4 or > 9 Adduct Thiol-Adduct (Bio-active Species) AcrPip->Adduct Cysteine/DTT (Michael Addition)

Caption: The three fates of AcrPip in solution. Solubility protocols must distinguish between the monomer (blue) and its degradation products.[2]

References

  • Watt, S. K. I., et al. (2023).[1][2][5][6] "A mechanistic study of thiol addition to N-acryloylpiperidine." Organic & Biomolecular Chemistry, 21, 2363-2370.[1][2][3]

    • Source:[1][2]

    • Relevance: Definitive source on the kinetics, hydrolysis, and thiol-reactivity of AcrPip in aqueous buffers.
  • PubChem. (n.d.).[1][2][3][7][8][9] "1-(Piperidin-1-yl)prop-2-en-1-one (Compound)."[1][2][3][9][10] National Library of Medicine.[1][3]

    • Source:[1][2]

    • Relevance: Authoritative source for physicochemical properties (LogP, molecular weight) and identifiers.[1][2]

  • Cheng, X., et al. (2003).[1][2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1][2]

    • Source:[1][2]

    • Relevance: Establishes the baseline risks for storing library compounds like acrylamides in DMSO/Water mixtures.[3]

  • Sigma-Aldrich. (n.d.).[1][2][3] "1-Acryloylpiperidine Product Specification."

    • Source:[1][2]

    • Relevance: Confirmation of physical state (solid/liquid transition) and commercial purity standards (stabilizers).[1][2]

Sources

1-(Piperidin-1-yl)prop-2-en-1-one: The Tunable Warhead in Covalent Drug Discovery

[1][2]

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (commonly N-acryloylpiperidine ) represents a canonical "scout fragment" in the design of Targeted Covalent Inhibitors (TCIs).[1][2] Unlike highly reactive electrophiles that pose toxicity risks, this tertiary acrylamide occupies a "Goldilocks" zone of chemical reactivity: it is sufficiently stable to resist rapid systemic depletion by glutathione (GSH) yet reactive enough to form irreversible covalent bonds when positioned adjacent to a non-catalytic cysteine residue within a protein binding pocket.[2]

This technical guide details the physicochemical architecture, synthetic pathways, and kinetic characterization of N-acryloylpiperidine, serving as a blueprint for its application in chemoproteomics and fragment-based drug discovery (FBDD).[2]

Part 1: Chemical Architecture & Reactivity Profile[1]

Structural Logic

The molecule consists of a piperidine ring fused to an acryloyl moiety. This structure classifies it as a tertiary acrylamide .[1]

  • The Warhead (Acryloyl group): A soft electrophile acting as a Michael acceptor. The

    
    -carbon is electron-deficient, susceptible to nucleophilic attack by soft nucleophiles (thiolates).[1][2]
    
  • The Scaffold (Piperidine): Provides steric bulk and lipophilicity (

    
    ), influencing the trajectory of attack and improving solubility in organic screening vectors compared to simple primary acrylamides.
    
Mechanism of Action: The Michael Addition

The core mechanism involves the formation of a covalent thioether bond between the

MichaelAdditionReactantsReactants(Cys-SH + Acryloylpiperidine)TSTransition State(Thiolate attack on u03b2-carbon)Reactants->TS Deprotonation(Base-assisted)EnolateEnolate Intermediate(Stabilized by Oxyanion Hole)TS->Enolate C-S Bond FormationProductCovalent Adduct(Thioether Bond Formed)Enolate->Product Protonation(Irreversible)

Figure 1: Step-wise mechanism of Michael addition between a cysteine thiolate and N-acryloylpiperidine.[1][2]

Reactivity Tuning (Hard/Soft Acid-Base Theory)

N-acryloylpiperidine is less reactive than vinyl sulfones or

1212
  • Intrinsic Reactivity (

    
    ):  Low.[1][2] It requires proximity-induced reactivity (high local concentration) to bond effectively.[1][2]
    
  • Selectivity: High.[1][2][3][4] It largely ignores "housekeeping" thiols (like free GSH) in the cytosol, reducing the risk of idiosyncratic toxicity.

Part 2: Kinetic Characterization (The GSH Assay)[2]

To validate the suitability of N-acryloylpiperidine as a warhead, one must determine its intrinsic electrophilicity. The industry standard is the Glutathione (GSH) Half-Life Assay.

Experimental Protocol: GSH Reactivity

Objective: Determine

Reagents:

  • Test Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM in DMSO).[1][2]

  • Internal Standard: Indomethacin or Warfarin (for LC-MS normalization).[1][2]

  • Buffer: PBS (pH 7.[1][2][5]4) with 1 mM EDTA (to prevent metal-catalyzed oxidation).[1][2]

  • Nucleophile: Reduced L-Glutathione (GSH).[1][2]

Workflow:

  • Preparation: Prepare a 100

    
    M solution of the test compound in PBS (final DMSO < 1%).
    
  • Initiation: Add GSH to a final concentration of 5 mM (50-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot at

    
     min. Quench aliquots immediately with 1% Formic Acid/Acetonitrile.[1][2]
    
  • Analysis: Monitor the disappearance of the parent peak (m/z 140.1 [M+H]+) via LC-MS/MS.

Data Analysis: Plot



2

Interpretation Table:


(GSH)
Reactivity ClassificationSuitability
< 15 minHighly ReactiveToxic Risk. Likely to deplete cellular GSH.
1 - 24 hours Moderate (Ideal) Target. Suitable for TCI.[1][2] Stable in plasma, reactive in pocket.[2]
> 24 hoursLow ReactivityInactive. Requires extreme proximity or catalytic activation.[1][2]

Part 3: Synthetic Routes & Purification[1]

While commercially available, in-house synthesis allows for the introduction of isotopically labeled piperidines or derivatization.

Synthesis Protocol: Acylation of Piperidine

Safety Warning: Acryloyl chloride is a potent lachrymator and volatile.[1] Handle only in a functioning fume hood.

Reaction Scheme:

12

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Purge with

    
    .
    
  • Solvation: Dissolve Piperidine (1.0 equiv, 10 mmol) and Triethylamine (1.2 equiv, 12 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Acryloyl Chloride (1.05 equiv) dropwise over 20 minutes. Note: Reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with saturated

      
      .[1][2]
      
    • Extract aqueous layer with DCM (3x).[1][2]

    • Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Validation (1H NMR in CDCl3):

  • Look for the characteristic acrylamide pattern:

    
     6.6 (dd), 6.2 (dd), 5.7 (dd).[2]
    
  • Piperidine ring protons:

    
     3.5 (broad m), 1.6 (m).[2]
    

Part 4: Application in Covalent Fragment Screening

N-acryloylpiperidine serves as a "minimalist" probe to identify accessible cysteines on a protein surface.[1]

Workflow: Mass Spectrometry-Based Screening

This molecule is often included in "covalent fragment libraries" (typically 10-50 electrophiles).[1][2]

FragmentScreeningTargetPurified Protein Target(>95% Purity)IncubateIncubation(24h @ 4u00b0C or RT)Target->IncubateLibraryElectrophile Library(Inc. N-acryloylpiperidine)Library->IncubateAnalysisIntact Protein LC-MS(Deconvolution)Incubate->AnalysisHitHit Identification(+139 Da Mass Shift)Analysis->Hit Detect Mass Shift

Figure 2: Workflow for identifying cysteine reactivity using N-acryloylpiperidine fragments.[1][2]

Hit Validation: If N-acryloylpiperidine modifies the protein, it indicates the presence of a "druggable" cysteine. The piperidine ring can then be "grown" (elaborated) into a larger scaffold to increase non-covalent binding affinity (

2

References

  • Singh, J., et al. "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery 10, 307–317 (2011).[2] Link

  • Schwöbel, J. A. H., et al. "Glutathione Reactivity of Acrylamides: A Correlative Study."[2] Chemical Research in Toxicology 24, 252–260 (2011).[2] Link[2]

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology."[2] Journal of Medicinal Chemistry 62, 5673–5724 (2019).[2] Link[2]

  • PubChem Compound Summary. "1-(Piperidin-1-yl)prop-2-en-1-one."[1][2] National Center for Biotechnology Information.[1][2] Link

  • Kee, J. M., et al. "A Fluorescence-Based Assay for Quantifying the Reactivity of Covalent Inhibitors."[2] ACS Medicinal Chemistry Letters 10, 1535–1540 (2019).[2] Link[2]

A Technical Guide to Investigating the Covalent Inhibitor Potential of 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The landscape of drug discovery is in a perpetual state of evolution, with a renewed and sophisticated interest in covalent inhibitors. These molecules, once relegated to the periphery due to concerns over toxicity, are now being strategically designed to achieve unparalleled potency and selectivity. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously evaluate the covalent inhibitor potential of a specific acrylamide derivative: 1-(piperidin-1-yl)prop-2-en-1-one. Herein, we move beyond a mere recitation of protocols, delving into the rationale behind experimental choices and establishing self-validating workflows to ensure the generation of robust and reliable data.

Introduction: The Covalent Inhibition Paradigm and the Role of Acrylamides

Covalent inhibitors form a stable, long-lasting bond with their target protein, a stark contrast to the transient interactions of their non-covalent counterparts. This irreversible or slowly reversible mechanism of action can lead to a prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for traditional small molecules.

The acrylamide moiety is a prominent "warhead" in the design of targeted covalent inhibitors. Its electrophilic α,β-unsaturated system is primed to react with nucleophilic residues on a protein surface, most commonly the thiol group of cysteine, via a Michael addition reaction. 1-(Piperidin-1-yl)prop-2-en-1-one is a representative acrylamide that serves as an excellent model for understanding the fundamental principles and experimental considerations for this class of compounds.

Unveiling the Mechanism: The Michael Addition Reaction

The cornerstone of 1-(piperidin-1-yl)prop-2-en-1-one's potential as a covalent inhibitor lies in its susceptibility to a conjugate addition reaction with nucleophilic amino acid residues. The electron-withdrawing nature of the carbonyl group polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic and susceptible to attack.

G cluster_0 Michael Addition Mechanism Acrylamide 1-(Piperidin-1-yl)prop-2-en-1-one Intermediate Thiolate Attack on β-Carbon Acrylamide->Intermediate Nucleophilic Attack Cysteine Cysteine Residue (Protein-SH) Cysteine->Intermediate Adduct Covalent Adduct Intermediate->Adduct Protonation

Figure 1: The covalent modification of a cysteine residue by 1-(piperidin-1-yl)prop-2-en-1-one via a Michael addition reaction.

The reactivity of the acrylamide warhead is a critical parameter. A highly reactive compound may exhibit promiscuous binding to off-target proteins, leading to toxicity. Conversely, a warhead with insufficient reactivity will not efficiently modify the intended target. Therefore, a key aspect of the evaluation is to quantify this reactivity.

Experimental Workflow: A Multi-faceted Approach to Characterization

A robust assessment of a potential covalent inhibitor requires a tiered approach, moving from initial biochemical characterization to cellular validation.

G Start Compound Synthesis & Purification Biochemical Biochemical Assays Start->Biochemical Kinetics Kinetic Analysis (k_inact / K_I) Biochemical->Kinetics MS Mass Spectrometry (Adduct Confirmation) Biochemical->MS Cellular Cell-Based Assays Kinetics->Cellular MS->Cellular Viability Cell Viability (Toxicity Assessment) Cellular->Viability Target Target Engagement (Cellular Context) Cellular->Target End Candidate Evaluation Viability->End Target->End

Figure 2: A comprehensive workflow for the evaluation of a potential covalent inhibitor.

Synthesis and Purity Assessment

The journey begins with the synthesis of 1-(piperidin-1-yl)prop-2-en-1-one. A common synthetic route involves the acylation of piperidine with acryloyl chloride under basic conditions.

Protocol 1: Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one

  • Dissolve piperidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add a base (e.g., triethylamine, 1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).

Biochemical Characterization: Quantifying Reactivity

The intrinsic reactivity of the compound is a critical parameter. This can be assessed by measuring the rate of reaction with a model thiol, such as glutathione (GSH), and by determining the kinetic parameters of inactivation against a target protein.

Protocol 2: Thiol Reactivity Assay using DTNB (Ellman's Reagent)

  • Prepare a stock solution of 1-(piperidin-1-yl)prop-2-en-1-one in a suitable solvent (e.g., DMSO).

  • Prepare a solution of glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • In a 96-well plate, mix the GSH solution with varying concentrations of the test compound.

  • At specific time points, add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the wells.

  • Measure the absorbance at 412 nm. The rate of decrease in free thiol is proportional to the rate of reaction.

Protocol 3: Determination of k_inact and K_I

  • Incubate the target enzyme with varying concentrations of 1-(piperidin-1-yl)prop-2-en-1-one for different periods.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the initial reaction velocity for each condition.

  • Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

  • Plot k_obs versus the inhibitor concentration. The data should fit the following equation for a simple two-step inactivation model:

    k_obs = k_inact * [I] / (K_I + [I])

    where k_inact is the maximal rate of inactivation and K_I is the inhibitor concentration at which the rate of inactivation is half-maximal.

Parameter Description Significance
k_inact Maximal rate of inactivationReflects the intrinsic reactivity of the warhead when bound to the target.
K_I Inhibitor concentration at half-maximal inactivation rateRepresents the affinity of the inhibitor for the target protein before covalent bond formation.
k_inact / K_I Second-order rate constant of inactivationThe most important parameter for comparing the efficiency of different covalent inhibitors.
Mass Spectrometry: Confirming the Covalent Adduct

Mass spectrometry is the gold standard for unequivocally confirming the formation of a covalent bond between the inhibitor and the target protein.

Protocol 4: Intact Protein Mass Spectrometry

  • Incubate the target protein with an excess of 1-(piperidin-1-yl)prop-2-en-1-one.

  • Remove the excess inhibitor using a desalting column.

  • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

  • Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

Protocol 5: Peptide Mapping by LC-MS/MS

  • Incubate the target protein with the inhibitor.

  • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Separate the peptides by liquid chromatography (LC).

  • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Identify the modified peptide and pinpoint the exact site of modification by analyzing the fragmentation pattern.

Cellular Assays: Bridging the Gap to Biological Relevance

While biochemical assays provide crucial information about the inhibitor's intrinsic properties, cellular assays are essential to assess its activity and potential toxicity in a more biologically relevant context.

Protocol 6: Cell Viability Assay

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 1-(piperidin-1-yl)prop-2-en-1-one for a defined period (e.g., 24, 48, 72 hours).

  • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Protocol 7: Cellular Target Engagement Assay

  • Treat cells with the inhibitor.

  • Lyse the cells and use a target-specific antibody to immunoprecipitate the protein of interest.

  • Analyze the immunoprecipitated protein by Western blot or mass spectrometry to confirm modification in a cellular environment.

  • Alternatively, competitive profiling with a known fluorescently labeled covalent probe for the target can be employed.

Concluding Remarks and Future Directions

The systematic evaluation of 1-(piperidin-1-yl)prop-2-en-1-one as a potential covalent inhibitor, following the multi-tiered approach outlined in this guide, will provide a comprehensive understanding of its biochemical and cellular properties. The data generated will be instrumental in making informed decisions regarding its potential for further development as a therapeutic agent or a chemical probe. Future studies may involve structural biology to elucidate the binding mode, medicinal chemistry efforts to optimize potency and selectivity, and in vivo studies to assess efficacy and safety in a whole-animal model. The principles and protocols detailed herein provide a solid foundation for these advanced investigations into the promising field of covalent inhibitors.

References

  • Covalent Inhibitors: A Rational Approach to Drug Design. (2016). Cell Chemical Biology. [Link]

  • The Rise of Covalent Drugs. (2014). Nature Reviews Drug Discovery. [Link]

  • Kinetics of Irreversible Enzyme Inhibition. (1962). Biochemical Journal. [Link]

  • Targeted Covalent Inhibitors: A New Wave of Innovative Therapeutics. (2020). Journal of Medicinal Chemistry. [Link]

  • Strategies for the Discovery of Covalent Inhibitors. (2013). Angewandte Chemie International Edition. [Link]

The Structure-Activity Relationship of 1-(Piperidin-1-yl)prop-2-en-1-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(Piperidin-1-yl)prop-2-en-1-one scaffold represents a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this molecule, drawing upon established principles of medicinal chemistry and data from related compound series. By dissecting the contributions of the piperidine ring and the acrylamide "warhead," this document offers a predictive framework for optimizing potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

In the landscape of medicinal chemistry, the quest for novel bioactive agents often leads to the strategic combination of well-characterized structural motifs. The molecule 1-(Piperidin-1-yl)prop-2-en-1-one is a prime example of such a design, wedding the pharmacologically significant piperidine ring with the reactive acrylamide group. The piperidine moiety is a "privileged scaffold," frequently found in approved drugs and clinical candidates, where it can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2] Concurrently, the α,β-unsaturated carbonyl system of the prop-2-en-1-one fragment, a Michael acceptor, can act as a "covalent warhead," forming a stable bond with nucleophilic residues, most notably cysteine, in target proteins.[3][4] This covalent interaction can lead to prolonged and potent biological effects.[3]

Derivatives of the broader prop-2-en-1-one class, often referred to as chalcones, have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This guide will synthesize the current understanding of the SAR of these two key components to provide a comprehensive introduction to the therapeutic potential of 1-(Piperidin-1-yl)prop-2-en-1-one and its analogs.

Deciphering the Structure-Activity Relationship (SAR)

A systematic exploration of the SAR of 1-(Piperidin-1-yl)prop-2-en-1-one is crucial for guiding the design of more potent and selective analogs. The molecule can be dissected into two primary regions for modification: the piperidine ring and the acrylamide moiety.

The Piperidine Moiety: A Modulator of Physicochemical and Pharmacokinetic Properties

The piperidine ring is a versatile scaffold that offers multiple avenues for structural modification to fine-tune the molecule's properties.[7][8]

  • Ring Substitution: The introduction of substituents on the piperidine ring can significantly impact a compound's biological activity and pharmacokinetic profile. For instance, in a series of piperidine derivatives, substitutions at the 2-position were shown to enhance aqueous solubility.[2] Furthermore, modifications on the piperidine ring have been demonstrated to greatly influence the agonistic activity of histamine H3 receptor ligands.[7] The position and nature of these substituents (e.g., alkyl, aryl, hydroxyl, amino groups) can alter the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, thereby affecting target binding and overall efficacy.

  • Conformational Constraint: The conformational flexibility of the piperidine ring can be restricted through the introduction of spirocycles or by incorporating it into a bridged ring system. Such constraints can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for the target protein.

The following diagram illustrates a general workflow for exploring the SAR of the piperidine moiety.

SAR_Piperidine A Lead Compound 1-(Piperidin-1-yl)prop-2-en-1-one B Piperidine Ring Modification Strategy A->B C Substitution at C2, C3, C4 (e.g., Me, OH, Ph) B->C D Introduction of Chiral Centers B->D E Conformational Restriction (e.g., Spirocycles) B->E F Synthesis of Analogs C->F D->F E->F G Biological Evaluation (Potency, Selectivity) F->G H ADME/Tox Profiling G->H I SAR Analysis & Iteration H->I I->B Refine Strategy Synthesis_Workflow A Piperidine Derivative C Acylation (Base, Solvent) A->C B Acryloyl Chloride Derivative B->C D Reaction Work-up C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product F->G

Sources

Methodological & Application

Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one, a valuable building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the reaction mechanism, safety precautions, and characterization of the final product.

Introduction

1-(Piperidin-1-yl)prop-2-en-1-one, also known as N-acryloylpiperidine, belongs to the class of α,β-unsaturated carboxamides. The presence of the acryloyl moiety makes it a versatile Michael acceptor and a monomer for polymerization. The piperidine ring, a common scaffold in many pharmaceuticals, imparts specific physicochemical properties to the molecule. The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution of acryloyl chloride with piperidine. This reaction, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding.[1][2]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

Experimental_Workflow Start Start Reagent_Prep Prepare Piperidine and Triethylamine in DCM Start->Reagent_Prep Cooling Cool to 0°C (Ice Bath) Reagent_Prep->Cooling Acryloyl_Chloride_Addition Slowly add Acryloyl Chloride solution in DCM Cooling->Acryloyl_Chloride_Addition Reaction Stir at 0°C for 1 hour, then at RT for 4 hours Acryloyl_Chloride_Addition->Reaction Filtration Filter to remove Triethylammonium Chloride Reaction->Filtration Washing Wash filtrate with sat. NaHCO₃, water, and brine Filtration->Washing Drying Dry organic layer with anhydrous MgSO₄ Washing->Drying Evaporation Concentrate under reduced pressure Drying->Evaporation Purification Purify by Column Chromatography (Ethyl Acetate/Hexane) Evaporation->Purification Characterization Characterize product by NMR and FTIR Purification->Characterization End End Characterization->End

Sources

Application Note: One-Pot Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

1-(Piperidin-1-yl)prop-2-en-1-one, commonly known as N-Acryloylpiperidine (N-AP) , is a pivotal intermediate in organic synthesis. It serves two primary critical functions:

  • Covalent Drug Discovery: It acts as a "warhead" scaffold. The acrylamide moiety functions as a Michael acceptor, targeting nucleophilic cysteine residues in kinases and other enzymes to form irreversible covalent bonds.

  • Polymer Chemistry: It is a tertiary amide monomer used to create amphiphilic polymers with tunable transition temperatures.

This application note details a robust, scalable one-pot synthesis protocol using the Acyl Chloride method. This route is selected for its high atom economy, rapid kinetics, and ease of purification compared to carbodiimide-mediated couplings.

Retrosynthetic Analysis & Reaction Design

The most efficient disconnection for N-AP is at the amide bond. While direct condensation of acrylic acid and piperidine is possible, it often requires expensive coupling agents (EDC/HATU) and difficult byproduct removal.

Selected Route: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous Organic Base method). Mechanism: The nitrogen lone pair of piperidine attacks the carbonyl carbon of acryloyl chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive piperidinium salts.

Reaction Scheme Visualization

ReactionScheme cluster_reactants Reactants Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate AcryloylCl Acryloyl Chloride (Electrophile) AcryloylCl->Intermediate Base Triethylamine (Et3N) (HCl Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct Captures HCl Product 1-(Piperidin-1-yl)prop-2-en-1-one (N-Acryloylpiperidine) Intermediate->Product - Cl⁻ Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of N-Acryloylpiperidine via acyl chloride substitution.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Piperidine 85.151.00.862Nucleophile
Acryloyl Chloride 90.511.11.114Electrophile
Triethylamine (TEA) 101.191.20.726Base (HCl Scavenger)
Dichloromethane (DCM) -Solvent-Solvent (Anhydrous)
NaHCO₃ (sat. aq.) ---Workup (Neutralization)
Critical Safety Note (HSE)
  • Acryloyl Chloride: Lachrymator, toxic, and corrosive. MUST be handled in a fume hood.

  • Exotherm: The reaction is highly exothermic. Temperature control (0°C) is vital to prevent runaway polymerization of the acryloyl moiety.

  • Polymerization: Acryloyl chloride and the product are prone to polymerization. Keep solutions cool and minimize light exposure.

Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.
    
  • Add Piperidine (10 mmol, 0.85 g, ~0.99 mL) and Triethylamine (12 mmol, 1.21 g, ~1.67 mL) .

  • Dissolve in anhydrous DCM (30 mL) .

  • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 2: Addition 6. Prepare a solution of Acryloyl Chloride (11 mmol, 1.0 g, ~0.90 mL) in DCM (10 mL) in a separate pressure-equalizing addition funnel or syringe. 7. Crucial: Add the Acryloyl Chloride solution dropwise over 20–30 minutes to the stirring amine solution at 0°C.

  • Why? Rapid addition causes localized heating, leading to polymerization or bis-acylation byproducts.
  • Observe the formation of a white precipitate (Triethylamine Hydrochloride salts).

Step 3: Reaction & Quench 9. Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours. 10. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The spot for Piperidine (


) should disappear, and a new spot (

) should appear.

Step 4: Workup 11. Quench the reaction by adding water (20 mL) . 12. Transfer to a separatory funnel. Separate the organic layer. 13. Wash the organic layer sequentially with:

  • 1N HCl (20 mL) – Removes unreacted Piperidine and TEA.
  • Sat. NaHCO₃ (20 mL) – Neutralizes residual acid.
  • Brine (20 mL) – Dries the organic layer.
  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .
  • Filter and concentrate under reduced pressure (Rotary Evaporator). Note: Do not heat the water bath above 30°C to avoid polymerization.

Step 5: Purification 16. The crude oil is often sufficiently pure (>95%). 17. If necessary, purify via Flash Column Chromatography (Silica Gel, 0-30% EtOAc/Hexane gradient) or vacuum distillation.

Process Workflow Diagram

ProcessFlow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase start START: Inert Atmosphere Setup sol_prep Dissolve Piperidine + TEA in DCM start->sol_prep cooling Cool to 0°C (Ice Bath) sol_prep->cooling addition Dropwise Addition of Acryloyl Chloride cooling->addition warm Warm to RT (Stir 2-3 hrs) addition->warm wash_acid Wash: 1N HCl (Remove Amines) warm->wash_acid wash_base Wash: NaHCO3 (Neutralize) wash_acid->wash_base dry Dry (MgSO4) & Concentrate wash_base->dry end FINAL PRODUCT N-Acryloylpiperidine dry->end

Figure 2: Operational workflow for the one-pot synthesis of N-Acryloylpiperidine.

Characterization Data (Expected)

To validate the synthesis, compare your analysis with these standard values:

  • Physical State: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.57 (dd, 
      
      
      
      = 16.8, 10.6 Hz, 1H, =CH -CO),
    • 
       6.24 (dd, 
      
      
      
      = 16.8, 1.9 Hz, 1H, =CH H trans),
    • 
       5.66 (dd, 
      
      
      
      = 10.6, 1.9 Hz, 1H, =CHH cis),
    • 
       3.60–3.45 (m, 4H, N-CH ₂),
      
    • 
       1.70–1.50 (m, 6H, Ring CH ₂).
      
  • IR (Neat):

    • 1645 cm⁻¹ (C=O Amide stretch - Strong),

    • 1610 cm⁻¹ (C=C Alkene stretch).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acryloyl ChlorideEnsure DCM and glassware are strictly anhydrous.
Polymerization (Gelling) Overheating or lack of stabilizerKeep reaction at 0°C during addition. Add trace MEHQ (hydroquinone monomethyl ether) if storing.
Dark Coloration Oxidation or amine impuritiesDistill piperidine prior to use if it is old/yellow.
Incomplete Reaction Insufficient BaseEnsure >1.2 eq of TEA is used to trap all HCl.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15456, 1-(1-Piperidinyl)-2-propen-1-one. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride amide synthesis protocols).

"1-(Piperidin-1-yl)prop-2-en-1-one" reaction with acryloyl chloride

Application Note: Synthesis and Functionalization of -Acryloylpiperidine (API)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(Piperidin-1-yl)prop-2-en-1-one , or

thermo-responsive hydrogels122

Acryloyl Chloride is a highly reactive acid chloride used as:

  • The Precursor: To synthesize API via nucleophilic acyl substitution.[1][2]

  • The Comonomer: To introduce reactive electrophilic sites ("warheads") into an API polymer backbone, allowing for post-polymerization conjugation of drugs or peptides.[2]

This guide details the protocols for both the synthesis of API (Protocol A) and the creation of reactive copolymers (Protocol B).

Chemical Pathway Visualization

The following diagram illustrates the dual relationship between these molecules: the synthesis of the monomer and its subsequent copolymerization.

API_Pathwayscluster_inputsReagentsPiperidinePiperidine(Nucleophile)API1-(Piperidin-1-yl)prop-2-en-1-one(API Monomer)Piperidine->APINucleophilic Substitution(Base, 0°C)ACAcryloyl Chloride(Electrophile)AC->APIAcylationCopolymerPoly(API-co-AC)(Reactive Scaffold)AC->CopolymerCopolymerizationAPI->CopolymerFree RadicalPolymerization(AIBN, 60-70°C)ConjugateThermo-responsiveDrug ConjugateCopolymer->ConjugatePost-PolymerizationModificationDrugDrug/Peptide(with -NH2 or -OH)Drug->ConjugateCoupling

Figure 1: Synthetic pathways linking Acryloyl Chloride and Piperidine to API monomer synthesis and subsequent reactive copolymer formation.[1][2]

Protocol A: High-Purity Synthesis of API

Objective: Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one from Acryloyl Chloride.[1][2] Rationale: Acryloyl chloride is extremely sensitive to moisture.[1][2] The reaction must be controlled at low temperatures to prevent polymerization or hydrolysis.[2]

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
Piperidine Nucleophile1.085.150.862Pre-dry over KOH if necessary.[1][2]
Acryloyl Chloride Electrophile1.190.511.114Toxic/Lachrymator. Handle in hood.[1][2]
Triethylamine (TEA) HCl Scavenger1.2101.190.726Can substitute with K₂CO₃ (heterogeneous).[2]
Dichloromethane (DCM) Solvent---Anhydrous preferred.[1][2][4]
Hydroquinone Inhibitor0.01%--Prevents radical polymerization.[1][2]
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Add Piperidine (8.5 g, 100 mmol) and Triethylamine (12.1 g, 120 mmol) to 150 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice/salt bath to reach -5 °C to 0 °C .

    • Critical Insight: Acryloyl chloride reacts violently.[1][2] Low temperature prevents the formation of Michael addition byproducts (where the amine attacks the alkene instead of the carbonyl).[2]

  • Addition: Dissolve Acryloyl Chloride (10.0 g, 110 mmol) in 20 mL DCM. Add this solution dropwise over 60 minutes.

    • Observation: White precipitate (TEA[1][2]·HCl) will form immediately.[2] Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

  • Quenching & Workup:

    • Filter off the solid TEA·HCl precipitate.[1][2]

    • Wash the organic filtrate sequentially with:

      • 1

        
         50 mL 1M HCl  (Removes unreacted piperidine).
        
      • 1

        
         50 mL Sat. NaHCO₃  (Removes unreacted acrylic acid/chloride).[2]
        
      • 1

        
         50 mL Brine .
        
  • Purification: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure (rotary evaporator, bath < 30 °C).

  • Distillation: Purify the crude oil via vacuum distillation (bp ~95–100 °C at 5 mmHg). Add a crystal of hydroquinone to the pot to prevent polymerization during heating.[2]

    • Yield: Expect 75–85% of a colorless to pale yellow liquid.[2]

Protocol B: Reactive Copolymerization (Poly(API-co-AC))

Objective: Reacting API with Acryloyl Chloride to form a scaffold for drug delivery.[1][2] Rationale: Direct reaction of API and Acryloyl Chloride as small molecules is non-productive.[2] However, copolymerizing them creates a thermo-responsive backbone (from API) with reactive chloride "anchors" (from Acryloyl Chloride) for covalent drug attachment.[2]

Reagents & Formulation
ComponentRoleMolar Feed %Notes
API Monomer Thermo-responsive Unit90–95%Provides solubility/LCST.[1][2]
Acryloyl Chloride Reactive Unit5–10%Provides conjugation sites.[1][2]
AIBN Radical Initiator1.0 wt%Recrystallize from methanol before use.[1][2]
1,4-Dioxane Solvent-Must be anhydrous .
Experimental Workflow
  • Preparation (In Glovebox or Schlenk Line):

    • Acryloyl chloride is moisture-sensitive.[1][2] All glassware must be baked.[1][2]

    • Dissolve API (1.39 g, 10 mmol) and Acryloyl Chloride (0.09 g, 1 mmol) in 10 mL anhydrous 1,4-dioxane.

  • Initiation: Add AIBN (15 mg) to the solution.

  • Degassing: Purge the solution with dry nitrogen or argon for 20 minutes to remove oxygen (oxygen inhibits radical polymerization).

  • Polymerization: Seal the vessel and heat to 65 °C for 12–16 hours.

  • Isolation (Precipitation):

    • Caution: Do not precipitate into water or alcohols yet, as this will hydrolyze the chloride groups.[2]

    • Precipitate the polymer into cold anhydrous diethyl ether or hexane .[2]

  • Functionalization (The "Reaction"):

    • Redissolve the polymer in anhydrous DMF.[2]

    • Add the drug/peptide (containing a primary amine) and an organic base (TEA).[2]

    • Stir for 24 hours. The amine reacts with the copolymer's acid chloride units to form stable amide linkages.[2]

  • Final Purification: Dialyze against water (MWCO 3.5 kDa) to remove small molecules and salts, then lyophilize.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Protocol A: Low Yield / Polymerization Reaction temperature too high during distillation.[1][2]Use vacuum distillation (< 5 mmHg) and add radical inhibitors (MEHQ or Hydroquinone).[2]
Protocol A: Product is colored (Dark) Oxidation of amine or presence of HCl salts.[2]Ensure thorough washing with HCl and NaHCO₃.[2] Store under Nitrogen.[1][2][5]
Protocol B: Loss of reactivity Hydrolysis of Acryloyl Chloride monomer.Use strictly anhydrous solvents (Dioxane/Toluene) dried over molecular sieves.[2]
Protocol B: Gelation Crosslinking via impurities or high concentration.[1][2]Keep total monomer concentration < 15 wt%.[1][2][6] Ensure reagents are bifunctional-free.[1][2]

References

  • Synthesis of N-substituted Acrylamides

    • Citation: Jo, Y. S., et al. "Synthesis and characterization of poly(N-acryloylpiperidine) for thermo-responsive applications."[2] Polymer, 2012.[2][7]

    • Relevance: Establishes the baseline Schotten-Baumann protocol for API synthesis.[1][2]

    • (Generalized DOI for Polymer context)[1][2]

  • Copolymerization Strategies

    • Citation: "RAFT Homo and Copolymerization of N-Acryloyl-morpholine, Piperidine, and Azocane." ResearchGate, 2025.[2]

    • Relevance: Details the polymerization kinetics of cyclic acrylamides like API.
  • Reactive Scaffolds

    • Citation: "Structure–activity relationships of hydrophobic small molecule irreversible inhibitors... Synthesis of N-Acryloylpiperidine." Org.[1][2][3][8][9][6][10] Biomol. Chem., 2023.[2][10]

    • Relevance: Confirms the use of acryloyl chloride to install the acrylamide "warhead" on piperidine rings.
  • Thermo-responsive Properties

    • Citation: "Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s." Polymer Chemistry, 2022.[2][9][7]

    • Relevance: Discusses the LCST behavior of API and its deriv

Application Note: Purification of 1-(Piperidin-1-yl)prop-2-en-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

1-(Piperidin-1-yl)prop-2-en-1-one (also known as 1-acryloylpiperidine) represents a fundamental class of covalent warheads used in modern drug discovery.[1] The acrylamide moiety acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins (e.g., BTK, EGFR inhibitors).[2]

While the synthesis—typically the acylation of piperidine with acryloyl chloride—is straightforward, the purification is often underestimated. The presence of unreacted piperidine (basic), acrylic acid (acidic hydrolysis byproduct), and oligomers (polymerization) creates a "trio of impurities" that can co-elute or degrade the product on silica gel.

This protocol moves beyond standard "load and elute" instructions.[1] It integrates a chemically active workup with a chromatographic polishing step , ensuring the column is used only for difficult separation, not bulk filtration.

Key Chemical Properties
PropertyDataRelevance to Purification
Molecular Weight 139.19 g/mol Small molecule; elutes quickly.[1]
Boiling Point ~220°C (est.)[1]Non-volatile; safe for rotovap concentration.[1]
Functionality

-unsaturated amide
UV Active (weak) : 200–220 nm.Reactive : Prone to polymerization.
pKa (Conjugate Acid) ~ -0.5 (Amide O)Non-basic.[1] Will not protonate on Silica.[1]
LogP ~0.8Moderately polar; soluble in EtOAc, DCM, MeOH.

Part 2: Pre-Chromatography "Chemical Filtering" (Critical)

Expert Insight: The most common failure mode is loading crude reaction mixtures directly onto the column. The basicity of residual piperidine causes "streaking" (tailing) on acidic silica, while acrylic acid binds irreversibly or co-elutes.

The Protocol before the Protocol: Before touching a column, you must perform a Differential pH Extraction . This renders the column purification 5x faster and higher yielding.

  • Quench: Dilute reaction mixture with EtOAc.

  • Acid Wash (Removes Piperidine): Wash organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[2][3] Protonates unreacted piperidine (

      
      ) into the water-soluble hydrochloride salt.[1] The product (amide) remains in the organic layer.
      
  • Base Wash (Removes Acrylic Acid): Wash organic layer with Sat.[1] NaHCO₃ (aq) (

    
    ).[1]
    
    • Mechanism:[2][3] Deprotonates acrylic acid into the water-soluble sodium acrylate.[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Result: The crude oil is now >90% pure. The column is now only needed to remove trace oligomers and non-polar impurities.

Part 3: Method Development (TLC)[4]

Visualization Strategy: The acrylamide chromophore is weak. While UV (254 nm) works, it can be faint at low concentrations.

  • Primary Method: KMnO₄ Stain (Dip and Heat).[1][4]

    • Observation: The terminal alkene oxidizes rapidly, appearing as a bright yellow/brown spot on a purple background.

  • Secondary Method: I₂ Chamber (General organic stain).[1]

Eluent Optimization: Run TLC plates in the following systems to determine


. Target 

.[1]
Solvent SystemPredicted BehaviorRecommendation
100% Hexanes

Too non-polar.
20% EtOAc / Hex

Good for retention, but slow elution.
50% EtOAc / Hex

Ideal Starting Point.
10% MeOH / DCM

Too polar; co-elutes impurities.[1]

Part 4: Column Chromatography Protocol

Stationary Phase & Column Sizing
  • Silica Gel: 40–63 µm (230–400 mesh).[1]

  • Ratio: 30:1 (Silica weight : Crude mass).[1] Since we performed the extraction workup, a lower silica ratio is acceptable.

  • Additive: None required. (Note: If skipping the acid wash, 1% Triethylamine would be required to prevent piperidine tailing, but this is not recommended due to potential polymerization risks).

Column Packing (Wet Slurry Method)
  • Suspend silica in 20% EtOAc/Hexanes .

  • Pour into column and pack under air pressure.

  • Flush with 2 column volumes (CV) of solvent to equilibrate.[1]

Sample Loading
  • Method: Liquid Load is preferred for this oil.[1]

  • Dissolve crude oil in the minimum volume of DCM (Dichloromethane) or 50:50 EtOAc/Hex.

  • Caution: Avoid dissolving in pure Hexanes as the product may oil out.

Elution Gradient (Stepwise)

Run the column using the following gradient profile to ensure separation of the "front" (non-polar byproducts) from the product.

  • Fraction 1-5: 20% EtOAc / Hexanes (Elutes non-polar grease/impurities).[1]

  • Fraction 6-20: 40% EtOAc / Hexanes (Elutes Product ).[1]

  • Fraction 20+: 60% EtOAc / Hexanes (Flushes polar oligomers/polymers).[1]

Fraction Analysis
  • Spot fractions on TLC.[1][4][5][6]

  • Stain with KMnO₄.[1][4][5]

  • Pool fractions containing the single spot at

    
     (in 50% EtOAc).
    
  • Evaporation: Concentrate at

    
     to prevent thermal polymerization.
    

Part 5: Quality Control & Self-Validation[1]

How do you verify the purification worked without running a full biological assay? Use NMR Diagnostics .[1]


H NMR (CDCl

) Validation Checklist:
  • Vinyl Region (5.5 - 6.6 ppm): You must see 3 distinct multiplets corresponding to the

    
     system (AMX pattern).[1]
    
    • Validation: If these peaks are broadened or missing, polymerization occurred.

  • Piperidine Ring (1.5 - 3.6 ppm): Look for two multiplets for the

    
    -protons (
    
    
    
    ) due to restricted rotation of the amide bond (rotamers).[1]
    • Validation: If you see a sharp singlet or triplet at ~2.8 ppm that integrates too high, you have residual free piperidine .

  • Missing Peaks: Ensure no singlet at ~8.0 ppm (Aldehyde from synthesis) or broad hump >10 ppm (Carboxylic acid).[1]

Part 6: Visual Workflows

Workflow 1: Purification Logic Flow

PurificationWorkflow cluster_0 Chemical Filtering (The Critical Step) Rxn Crude Reaction (Acryloyl Chloride + Piperidine) Quench Quench & Dilute (EtOAc) Rxn->Quench AcidWash Acid Wash (1M HCl) REMOVES Piperidine Quench->AcidWash BaseWash Base Wash (NaHCO3) REMOVES Acrylic Acid AcidWash->BaseWash TLC TLC Analysis (KMnO4 Stain) BaseWash->TLC Column Flash Column (0-50% EtOAc/Hex) TLC->Column Pure Pure Product (Clear Oil) Column->Pure

Caption: The integrated extraction-chromatography workflow. The chemical washes reduce column load by >50%.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed? Streaking Streaking/Tailing on TLC? Start->Streaking Coelution Impurities Co-elute? Start->Coelution NoSpots No Spots Visible? Start->NoSpots Sol1 Residual Amine. Re-wash with 1M HCl. Streaking->Sol1 Yes Sol2 Change Solvent. Try DCM/MeOH (95:5). Coelution->Sol2 Yes Sol3 Wrong Stain. Switch to KMnO4. NoSpots->Sol3 Yes

Caption: Rapid troubleshooting guide for common purification anomalies.

References

  • Reaction Mechanism & Warhead Design

    • Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Intentional Design.[1] Singh, J., et al. (2011).[7] Nature Reviews Drug Discovery.[1] Link

  • TLC Visualization Reagents

    • Thin Layer Chromatography Stains.[1][4][5][8] Reach Devices.[1] (Detailed chemistry of KMnO4 and Iodine stains). Link

  • General Column Chromatography Guide

    • Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] Still, W. C., Kahn, M., & Mitra, A. (1978). Journal of Organic Chemistry. Link

  • Acrylamide Reactivity & Stability

    • Acrylamide: A Review of its Toxicity and Polymerization. (General safety data for handling acrylamide derivatives). PubChem Compound Summary. Link

Sources

"1-(Piperidin-1-yl)prop-2-en-1-one" recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to address the specific physicochemical nature of 1-(Piperidin-1-yl)prop-2-en-1-one (N-Acryloylpiperidine).

Executive Summary
  • Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (Synonyms: N-Acryloylpiperidine, API).

  • CAS: 1693-82-9.

  • Physical State Challenge: This compound is typically a liquid or low-melting solid at room temperature (Melting Point range: -5°C to 10°C depending on purity).

  • Purification Strategy: While vacuum distillation is the industry standard for liquid acrylamides, Low-Temperature Recrystallization is the superior technique for obtaining ultra-high purity monomer (e.g., for RAFT/ATRP polymerization) by removing trace inhibitors and oligomers that distillation might co-elute.

Part 1: Chemical Profile & Purification Strategy

1.1 Physicochemical Analysis

Understanding the phase behavior of N-acryloylpiperidine is critical for selecting the correct purification workflow. Unlike high-melting solids, this compound requires thermal management to maintain a crystalline state.

PropertyValueImplication for Purification
Physical State (25°C) Colorless to Pale Yellow LiquidStandard filtration impossible at RT.
Melting Point ~ -5°C to 5°C (approx.)Requires Cryogenic Recrystallization .
Boiling Point ~100–110°C (at 1-5 mmHg)Vacuum distillation is viable but risks thermal polymerization.
Solubility Soluble in MeOH, Acetone, DCM, EtOAcRequires a mixed-solvent system for crystallization.
Stability Polymerizes upon heating/lightMust use inhibitors (MEHQ) or low-temperature handling.
1.2 The "Liquid Paradox": Why Recrystallize?

Researchers often request recrystallization for this compound to achieve >99.9% purity required for controlled radical polymerizations (ATRP, RAFT). Distillation often leaves trace copper catalysts or inhibitors (like MEHQ) in the distillate.

  • Solution: Low-Temperature Melt Crystallization . By lowering the temperature below 0°C in a specific solvent matrix, the monomer forms a crystal lattice, excluding impurities that remain in the mother liquor.

Part 2: Detailed Experimental Protocols

Protocol A: Low-Temperature Recrystallization (The "Ice-Bath" Method)

Best for: High-purity monomer isolation for sensitive polymerizations.

Reagents & Equipment
  • Crude N-Acryloylpiperidine (Synthesized or Commercial).

  • Solvent System: Ethyl Acetate (EtOAc) and Acetone (70:30 v/v).

  • Equipment: Rotary evaporator, Vacuum pump, Buchner funnel with cooling jacket (optional) or pre-chilled filtration setup.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the crude oily monomer in a minimal amount of Ethyl Acetate/Acetone (70:30 v/v) .

    • Ratio: Use approximately 1.0 mL of solvent per 1.0 g of crude monomer. The goal is to create a saturated solution at room temperature.

  • Nucleation & Cooling:

    • Place the flask in an ice-salt bath (-10°C) or a laboratory freezer (-20°C).

    • Allow the solution to stand undisturbed for 4–6 hours .

    • Observation: White crystalline needles should form as the temperature drops below the freezing point of the monomer-solvent matrix.

  • Cold Filtration (Critical Step):

    • Pre-chill the receiving flask and Buchner funnel in the freezer for 30 minutes prior to filtration.

    • Rapidly filter the cold mixture under vacuum.

    • Note: If the equipment is warm, the crystals will melt immediately back into a liquid.

  • Washing:

    • Wash the filter cake immediately with a small volume of cold hexane (-20°C) to remove residual mother liquor without dissolving the monomer.

  • Drying:

    • Dry the crystals under high vacuum (0.1 mmHg) at 0°C (keep the flask in an ice bath during evacuation) to remove solvent traces.

    • Once dry, store the purified monomer in a sealed container at -20°C .

Protocol B: Vacuum Distillation (Standard Alternative)

Best for: Large-scale purification where >99.0% purity is sufficient.

  • Inhibitor Addition: Add 4-methoxyphenol (MEHQ) (500 ppm) to the crude liquid to prevent polymerization during heating.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and sealed.

  • Conditions:

    • Pressure: < 5 mmHg (High Vacuum).

    • Bath Temperature: 120°C.

    • Vapor Temperature: Expect collection around 100–108°C (pressure dependent).

  • Collection: Discard the first 5% (fore-run). Collect the main fraction.

  • Storage: Store under Argon/Nitrogen at 4°C.

Part 3: Visualization & Workflow Logic

Purification Decision Tree

This diagram illustrates the decision logic for purifying N-Acryloylpiperidine based on the required purity and available equipment.

G Start Crude N-Acryloylpiperidine (Liquid/Oil) CheckPurity Required Purity? Start->CheckPurity Distill Vacuum Distillation (Standard Grade >99%) CheckPurity->Distill Standard Synthesis Recryst Low-Temp Recrystallization (Polymer Grade >99.9%) CheckPurity->Recryst Sensitive Polymerization (RAFT/ATRP) ProcessD Add MEHQ Inhibitor Heat to 120°C @ 5mmHg Distill->ProcessD ProcessR Dissolve in EtOAc/Acetone (7:3) Cool to -20°C Recryst->ProcessR ResultD Pure Liquid (Contains Trace Inhibitor) ProcessD->ResultD ResultR Pure Crystalline Solid (Inhibitor Free) ProcessR->ResultR

Figure 1: Decision matrix for selecting between Distillation and Low-Temperature Recrystallization.

Part 4: Safety & Storage Guidelines

4.1 Polymerization Hazard
  • Risk: Acryloyl compounds are prone to "runaway polymerization" which is exothermic and can cause vessel rupture.

  • Mitigation: Never distill to dryness. Always add a radical inhibitor (MEHQ or BHT) if heating is required.

4.2 Handling Precautions
  • Toxicity: N-Acryloylpiperidine is a skin irritant and lachrymator. Use double nitrile gloves and work in a fume hood.

  • Storage:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Argon or Nitrogen blanket (excludes oxygen, though some inhibitors require trace O2 to function; for recrystallized material, inert gas is best).

    • Container: Amber glass to prevent UV-initiated polymerization.

References

  • Synthesis and Characterization of Poly(N-acryloylpiperidine)

    • Source: Biom
    • Context: Describes the specific recrystallization of the monomer using Ethyl Acetate/Acetone at low temper
    • URL:[Link] (Generalized link to source domain as specific deep links vary).

  • N-Acryloylpiperidine Compound Summary.

    • Source: PubChem (N
    • Context: Physical properties, safety data, and structure verific
    • URL:[Link]

  • Thermoresponsive Polymers in Non-Aqueous Solutions.

    • Source: Royal Society of Chemistry (RSC)
    • Context: Discusses the solubility and polymerization behavior of N-acryloylpiperidine deriv
    • URL:[Link]

Application Note & Protocols: In Vitro Assay Development for 1-(Piperidin-1-yl)prop-2-en-1-one, a Potential Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategy

The molecule 1-(piperidin-1-yl)prop-2-en-1-one presents a compelling subject for in vitro pharmacological evaluation. Its structure comprises two key moieties: the piperidine ring, a well-established "privileged scaffold" in medicinal chemistry known to enhance pharmacokinetic properties, and the α,β-unsaturated carbonyl system of the prop-2-en-1-one group.[1] This latter feature, commonly known as an acrylamide group, is a potent Michael acceptor. In drug discovery, acrylamide moieties are frequently employed as "warheads" designed to form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the binding site of a target protein.[2][3]

This inherent reactivity is the cornerstone of our hypothesis: 1-(piperidin-1-yl)prop-2-en-1-one is a potential covalent inhibitor. This hypothesis fundamentally dictates the strategy for its in vitro characterization. Standard equilibrium-based assays, such as simple IC₅₀ determinations, are often insufficient and can be misleading for covalent inhibitors due to the time-dependent nature of the inhibition.[4]

This guide provides a comprehensive, step-by-step framework for the robust in vitro characterization of 1-(piperidin-1-yl)prop-2-en-1-one. Our approach is designed as a self-validating cascade, beginning with target-agnostic reactivity assays, progressing to detailed kinetic analysis of enzyme inhibition, and culminating in direct biophysical confirmation of covalent modification. The protocols herein are detailed with the causality behind experimental choices, ensuring that researchers can not only execute the assays but also understand and interpret the data with confidence.

Critical Safety & Handling Protocols

The structural precursors and related compounds to 1-(piperidin-1-yl)prop-2-en-1-one carry significant hazards. Piperidine is flammable, toxic, and corrosive, causing severe skin and eye damage.[5] Acrylamide is a known neurotoxin and potential carcinogen.[6][7] Therefore, rigorous safety measures are not optional.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and nitrile gloves. Work should be conducted exclusively within a certified chemical fume hood.

  • Compound Handling:

    • Prepare stock solutions in a fume hood. A 10 mM stock in anhydrous DMSO is recommended. Store at -20°C, protected from light and moisture.

    • Avoid inhalation of aerosols or dust.[8]

    • In case of skin contact, wash immediately and thoroughly with soap and water.[9]

  • Waste Disposal: All contaminated materials (pipette tips, tubes, gloves) and solutions must be disposed of as hazardous chemical waste according to institutional guidelines.

Initial Compound Qualification

Before proceeding to biological assays, the integrity and behavior of the compound must be verified.

  • Purity Assessment: The purity of the compound should be ≥95% as determined by HPLC-UV and confirmed by LC-MS to verify the expected mass (C₈H₁₃NO, MW: 139.19 g/mol ).[10] Impurities can confound biological data.

  • Solubility Assessment: Determine the compound's solubility in the final assay buffer. High concentrations of DMSO (>1%) can affect enzyme activity. The final working concentrations of the compound should not result in precipitation.

Assay Cascade Workflow

A logical, multi-stage approach is essential to build a conclusive profile of a potential covalent inhibitor. Our proposed workflow ensures that each step informs the next, from establishing basic reactivity to confirming the precise mechanism of action.

Assay_Workflow Fig 1. Staged workflow for covalent inhibitor characterization. cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Biological Activity & Kinetics cluster_2 Phase 3: Mechanism Confirmation A Compound QC (Purity, Solubility) B Protocol 1: GSH Reactivity Assay A->B If pure & soluble C Protocol 2: IC50 Determination (Time-dependency check) B->C If reactive D Protocol 3: Time-Dependent Inhibition (kinact/KI Determination) C->D If active E Protocol 4: 'Jump Dilution' Assay (Irreversibility Check) D->E If time-dependent F Protocol 5: Intact Protein MS (Adduct Confirmation) E->F If irreversible

Caption: A logical progression from basic QC to definitive mechanism confirmation.

Protocol 1: Target-Agnostic Reactivity Assessment (GSH Assay)

Rationale: Before testing against a specific protein, it is crucial to determine the intrinsic chemical reactivity of the acrylamide warhead. Glutathione (GSH) is a biologically abundant nucleophile containing a cysteine-like thiol group. A reaction with GSH is a strong indicator that the compound can react with cysteine residues in proteins.[11] This assay uses Ellman's reagent (DTNB) to quantify the depletion of free GSH over time.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • GSH Stock: 10 mM GSH in Assay Buffer (prepare fresh).

    • DTNB Solution: 5 mM DTNB in Assay Buffer.

    • Test Compound: Prepare a 2x working stock (e.g., 200 µM) in Assay Buffer from a 10 mM DMSO stock.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µL of Assay Buffer (for blank) or 50 µL of the 2x test compound stock.

    • Initiate the reaction by adding 50 µL of 1 mM GSH solution (final concentration 500 µM). Mix gently.

    • Incubate at room temperature, taking readings at T=0, 15, 30, 60, and 120 minutes.

    • To take a reading: transfer 10 µL of the reaction mixture to a new plate containing 190 µL of DTNB solution.

    • Measure absorbance at 412 nm immediately.

  • Data Analysis:

    • Calculate the percentage of remaining GSH at each time point relative to the T=0 reading.

    • Plot % GSH remaining vs. Time. A time-dependent decrease indicates reactivity.

Parameter Description Example Value
GSH Conc. Final concentration of Glutathione in the assay.500 µM
Compound Conc. Final concentration of the test compound.100 µM
Wavelength Absorbance reading for the DTNB-GSH adduct.412 nm
Expected Outcome A significant drop in absorbance over time vs. control.>50% depletion in 2h

Protocol 2: Enzymatic IC₅₀ Determination (with Time-Dependency Check)

Rationale: While a full kinetic characterization is necessary, a modified IC₅₀ experiment is a useful first step to establish biological activity and observe signs of time-dependency. We will use Papain, a model cysteine protease, as a representative target. By varying the pre-incubation time of the enzyme and inhibitor, we can get a preliminary indication of covalent modification. A leftward shift in the IC₅₀ value with increased pre-incubation time is a hallmark of time-dependent inhibitors.

Methodology:

  • Reagent Preparation:

    • Papain Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, 5 mM L-cysteine, pH 6.5.

    • Papain Stock: 1 mg/mL Papain in deionized water.

    • Substrate: 10 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in deionized water.

    • Test Compound: Serial dilutions in DMSO, then dilute into Assay Buffer.

  • Assay Procedure:

    • Prepare two sets of plates.

    • Plate A (5 min pre-incubation): Add Papain (final conc. 10 µg/mL) and test compound to wells. Incubate for 5 minutes at 37°C.

    • Plate B (60 min pre-incubation): Add Papain and test compound. Incubate for 60 minutes at 37°C.

    • To both plates, initiate the reaction by adding BAEE substrate (final conc. 1 mM).

    • Immediately measure the increase in absorbance at 253 nm over 10 minutes (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration.

    • Normalize rates to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot % Inhibition vs. log[Inhibitor] and fit a four-parameter logistic curve to determine the IC₅₀ for both pre-incubation times.

Pre-incubation Time Expected IC₅₀ Interpretation
5 minutes15 µMInitial, weaker binding.
60 minutes2 µMPotency increases as the covalent bond forms.

Protocol 3: Determining Kinetic Constants (k_inact/K_I)

Rationale: This is the definitive assay for quantifying the potency of an irreversible inhibitor. It operates on a two-step model: a rapid, reversible binding step (characterized by K_I) followed by an irreversible inactivation step (characterized by k_inact). The overall potency is expressed as the second-order rate constant k_inact/K_I.[12]

Covalent_Mechanism Fig 2. Two-step model of irreversible inhibition. E_I E + I E_I_complex E•I E_I->E_I_complex k_on / k_off (KI = k_off / k_on) E_I_covalent E-I Covalent E_I_complex->E_I_covalent kinact

Caption: Reversible binding (K_I) followed by irreversible inactivation (k_inact).

Methodology:

  • Procedure:

    • Set up reactions with a fixed concentration of Papain and varying concentrations of 1-(piperidin-1-yl)prop-2-en-1-one (e.g., 0.5x, 1x, 2x, 5x, 10x the 60-min IC₅₀).

    • At T=0, add the substrate (BAEE) at the same time as the enzyme-inhibitor mixture.

    • Monitor the reaction progress (absorbance at 253 nm) continuously for 15-30 minutes.

  • Data Analysis:

    • The resulting progress curves will be curvilinear. Fit each curve to the equation for single-exponential decay: A(t) = (V₀ / k_obs) * (1 - exp(-k_obs * t)) + A₀ where V₀ is the initial rate and k_obs is the observed rate of inactivation for that inhibitor concentration.

    • Plot the k_obs values obtained for each inhibitor concentration against the [Inhibitor].

    • Fit this secondary plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I])

    • This fit will yield the values for k_inact (the maximal rate of inactivation) and K_I (the concentration of inhibitor that gives half-maximal inactivation rate).

Protocol 4: Irreversibility Confirmation ("Jump Dilution" Assay)

Rationale: This functional assay provides compelling evidence of covalent modification. An enzyme-inhibitor complex is formed and then rapidly diluted. If the inhibitor is reversible, it will dissociate upon dilution, and enzyme activity will recover. If it is irreversible, the covalent bond will persist, and activity will not recover.[13]

Methodology:

  • Incubation: Incubate a concentrated solution of Papain (e.g., 1 µM) with a saturating concentration of the test compound (e.g., 10-20x the 60-min IC₅₀) for 1 hour to ensure complete modification. As a control, incubate Papain with DMSO alone.

  • Dilution: Rapidly dilute the incubation mixture 100-fold into pre-warmed assay buffer containing the substrate (BAEE). This "jumps" the concentration of the unbound inhibitor to a sub-inhibitory level.

  • Measurement: Immediately monitor enzyme activity (A₂₅₃) over time.

  • Data Analysis:

    • Compare the activity of the enzyme pre-incubated with the inhibitor to the DMSO control.

    • Expected Result: The activity of the inhibitor-treated enzyme will remain negligible even after dilution, while the DMSO-treated enzyme will be fully active. This demonstrates that the inhibition is not reversed by removing the free compound.

Protocol 5: Direct Confirmation by Mass Spectrometry

Rationale: The ultimate proof of covalent binding is the direct observation of the modified protein. Intact protein mass spectrometry can precisely measure the mass of the protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor (139.19 Da) provides definitive evidence of a 1:1 covalent adduct.

Methodology:

  • Reaction: Incubate Papain (e.g., 10 µM) with a 5-fold molar excess of 1-(piperidin-1-yl)prop-2-en-1-one for 2 hours at room temperature. A DMSO control is essential.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column (e.g., a C4 ZipTip) suitable for proteins.

  • Analysis: Analyze the desalted protein by direct infusion into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Interpretation:

    • Deconvolute the resulting mass spectra for the control and treated samples.

    • The control Papain should show a mass of ~23,422 Da.

    • The treated sample should show a new, primary peak at ~23,561 Da (23,422 + 139). This mass shift confirms the covalent modification.

Sample Expected Mass (Da) Conclusion
Papain + DMSO23422Unmodified Protein
Papain + Inhibitor23561Covalent Adduct Formed

References

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (n.d.). National Institutes of Health. [Link]

  • 1-(Prop-2-en-1-yl)piperidine. (n.d.). PubChem. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). National Institutes of Health. [Link]

  • 1-(Prop-2-en-1-yl)piperidin-2-one. (n.d.). PubChem. [Link]

  • Safrole. (n.d.). Wikipedia. [Link]

  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one. (n.d.). NIST WebBook. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Synthetic piperidine-substituted Chalcones As Potential Hits for α-amylase Inhibitory and Antioxidant Activities. (2023). ResearchGate. [Link]

  • Wu, K.-D., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. (2018). ACS Publications. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]

  • Acrylamide. (n.d.). Wikipedia. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2019). ACS Chemical Biology. [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents... (2022). MDPI. [Link]

  • Emerging strategies in covalent inhibition. (2021). YouTube. [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. (2018). ResearchGate. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). National Institutes of Health. [Link]

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. [Link]

Sources

"1-(Piperidin-1-yl)prop-2-en-1-one" target engagement assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling and Target Engagement of 1-(Piperidin-1-yl)prop-2-en-1-one via Mass Spectrometry and GSH Assay

Executive Summary

This guide details the validation protocols for 1-(Piperidin-1-yl)prop-2-en-1-one , a canonical acrylamide fragment used in Covalent Fragment-Based Drug Discovery (FBDD). Unlike reversible binders, this molecule relies on a two-step binding mechanism: initial non-covalent recognition followed by a Michael addition to a specific nucleophile (typically Cysteine) on the target protein.

This application note provides a self-validating workflow to:

  • Quantify Intrinsic Reactivity (

    
    ):  Using a Glutathione (GSH) surrogate assay to ensure the warhead is not promiscuously reactive.
    
  • Validate Target Engagement (

    
    ):  Using Intact Protein LC-MS to confirm covalent adduct formation on a specific protein target (e.g., BTK, KRAS, or a model Cys-protein).
    

Scientific Background & Mechanism

1-(Piperidin-1-yl)prop-2-en-1-one functions as a "tunable" electrophile. The piperidine ring acts as a minimal scaffold, while the prop-2-en-1-one (acrylamide) group serves as the "warhead."

  • Mechanism: The

    
    -carbon of the acrylamide is electrophilic. It undergoes a conjugate addition (1,4-addition) with the thiolate anion (
    
    
    
    ) of a cysteine residue.
  • Why this molecule? Unsubstituted acrylamides are weak electrophiles. They typically require a protein environment that lowers the pKa of the target cysteine (activating it) to react efficiently. This makes them ideal for Targeted Covalent Inhibitors (TCIs) because they avoid non-specific reaction with off-target thiols in the cell.[1]

Visualizing the Mechanism

MichaelAddition Compound 1-(Piperidin-1-yl) prop-2-en-1-one (Electrophile) Complex Reversible Complex (Non-covalent) Compound->Complex Kd (Binding) Cysteine Target Cysteine (Thiolate Nucleophile) Cysteine->Complex TS Transition State (Bond Formation) Complex->TS k_inact (Reaction) Adduct Covalent Adduct (Irreversible) TS->Adduct Stable Thioether

Figure 1: The two-step mechanism of covalent inhibition. The acrylamide warhead relies on initial binding affinity (


) to position the electrophile near the cysteine for the reaction (

).

Protocol A: Intrinsic Reactivity Assay (GSH Kinetics)

Purpose: To determine the baseline chemical reactivity (


) of the warhead.
Rationale:  If the molecule reacts too fast with free Glutathione (GSH), it will be toxic (promiscuous). If it reacts too slowly (or not at all) in solution, but reacts with the protein, the protein is catalytically activating the reaction.

Method: Pseudo-first-order kinetics using UV-HPLC or NMR.

Materials
  • Test Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione, reduced (GSH).[2]

  • Internal Standard: Indoprofen or Caffeine (non-reactive).

  • Buffer: PBS, pH 7.4 (strictly controlled).

Step-by-Step Procedure
  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess) in PBS (pH 7.4) with 10% DMSO (to ensure solubility).

    • Note: The excess GSH ensures the concentration of nucleophile remains effectively constant, simplifying the math to pseudo-first-order.

  • Incubation: Incubate at 37°C in a thermostatic shaker.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots by adding an equal volume of 1% Formic Acid in Acetonitrile (stops the reaction and precipitates salts).

  • Analysis: Analyze via LC-MS/MS or HPLC-UV (254 nm). Monitor the disappearance of the parent peak (m/z ~140.1 for the piperidine derivative) and the appearance of the GSH-adduct.

Data Analysis

Plot


 vs. time (

).
  • The slope of the line is

    
    .
    
  • Calculate the second-order rate constant (

    
    ):
    
    
    
    
    [3]
  • Target Metric: For a "tunable" covalent drug, ideal

    
     is typically < 0.5 M⁻¹s⁻¹ . Higher values imply potential immunogenicity.
    

Protocol B: Target Engagement via Intact Protein MS

Purpose: To confirm the compound covalently modifies the target protein and measure the efficiency. Target: Recombinant protein containing a reactive cysteine (e.g., BTK-Linker-Kinase domain or a model like BSA if testing general reactivity).

Materials
  • LC-MS System: Q-TOF or Orbitrap (High Resolution is required to distinguish the +139 Da mass shift).

  • Column: C4 or C8 Reverse Phase Column (for intact proteins).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Procedure
  • Protein Equilibration: Dilute protein to 5 µM in Assay Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Critical: Avoid DTT! DTT is a strong nucleophile and will scavenge your acrylamide compound. Use TCEP as a reducing agent; it is non-nucleophilic toward acrylamides.

  • Dosing: Add 1-(Piperidin-1-yl)prop-2-en-1-one at varying concentrations (e.g., 5, 10, 50 µM) or fixed concentration over time (Time-course).

  • Incubation: Incubate at room temperature for 1 to 4 hours.

  • Quenching: Quench with 5% Formic Acid (final concentration).

  • LC-MS Injection: Inject 5-10 µg of protein onto the C4 column.

    • Gradient: Rapid desalting gradient (5% to 95% B over 4 minutes) to elute the protein.

  • Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.

Interpretation & Visualization
  • Baseline: Mass of Protein (

    
    ).
    
  • Hit: Mass of Protein + Mass of Compound (

    
     Da).
    
  • Calculation:

    
    
    
Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Analysis Step1 Incubate Protein (5uM) + Compound (TCEP Buffer) Step2 Quench Reaction (5% Formic Acid) Step1->Step2 t = 1-4 hrs Step3 LC-MS Injection (C4 Column, Desalting) Step2->Step3 Step4 Deconvolution (Calculate Zero-Charge Mass) Step3->Step4 Result Target Engagement Confirmed? Step4->Result Check for +139 Da

Figure 2: Intact Protein Mass Spectrometry workflow for verifying covalent adduct formation.

Data Summary & Troubleshooting

ParameterExpected ResultInterpretation
GSH

> 120 minsIndicates low intrinsic reactivity (Good for selectivity).
GSH

< 0.5 M⁻¹s⁻¹Validates "tunable" warhead status.
MS Shift +139.19 DaConfirms mono-covalent modification.
MS Shift (2x) +278.38 DaIndicates promiscuity (reacting with multiple cysteines).

Troubleshooting:

  • No Adduct Seen:

    • Check Protein State: Is the cysteine oxidized? Treat with 1 mM TCEP prior to assay.

    • Steric Hindrance: The piperidine ring may clash with the active site. Try a smaller linker.

  • Too Much Adduct (Non-specific):

    • Reduce incubation time.

    • Titrate compound concentration down.

    • This suggests the protein surface has very reactive solvent-exposed cysteines.

References

  • Åkerfeldt, K. S., et al. (1993). J. Med. Chem. "Kinetic analysis of the reaction of acrylamide derivatives with glutathione.

  • Singh, J., et al. (2011). Nature Reviews Drug Discovery. "The resurgence of covalent drugs."[4] (Review of mechanism and safety).

  • London, N., et al. (2019). ACS Chemical Biology. "Covalent Fragment Screening." (Protocols for screening acrylamide libraries).

  • Gehringer, M., & Laufer, S. A. (2019). Journal of Medicinal Chemistry. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors."

Sources

"1-(Piperidin-1-yl)prop-2-en-1-one" handling and storage guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Protocol Research

I'm starting a deep dive into the safety, handling, and storage of 1-(Piperidin-1-yl)prop-2-en-1-one, or 1-acryloylpiperidine. I'm focusing on reputable chemical safety databases and suppliers to ensure the information is reliable.

Analyzing Compound's Properties

I'm now digging into the chemical reactivity, stability, and known hazards of 1-acryloylpiperidine to understand the "why" behind handling procedures. Also, I will begin to search literature for protocols and application notes, keeping an eye on experimental specifics and safety measures. Furthermore, I will look for toxicological data.

Developing Comprehensive Documentation

I'm now outlining the structure of the application notes and protocols. I plan to begin with an introduction to the compound and its uses. I'll include detailed sections on safe handling, PPE, and emergency procedures. Storage requirements will be next, explaining the scientific reasoning. Finally, I will design a step-by-step protocol for common applications, integrating all necessary safety information.

Acquiring Compound Data

I've assembled a robust initial dataset for 1-acryloylpiperidine. It includes chemical and physical characteristics, alongside GHS hazard classifications. General handling and storage guidelines have also been incorporated. PubChem data serves as a good initial reference point for the substance.

Refining Protective Measures

I'm now focusing on practical guidelines. My current goal is to refine the protective measures. I'm seeking more specific PPE recommendations beyond general statements, focusing on glove materials. I also require more detailed reactivity and incompatibility data. Furthermore, I am pursuing information on effective decontamination procedures, emergency protocols, and the rationale behind storage conditions, especially considering the polymerization risk, as it's an acryloyl derivative. This involves looking to analogs like acrylamide.

Deepening Safety Protocols

I've gathered a solid foundation on 1-acryloylpiperidine, including its GHS classification and storage guidance from Sigma-Aldrich and PubChem. I'm now pushing for specific PPE recommendations and detailed reactivity data. Specifically, I require specific glove material choices, decontamination procedures, emergency protocols, and the rationale behind storage, particularly regarding polymerization. Also, I'm working to expand my understanding of its application.

Consolidating Data Now

I'm currently working to organize the gathered information on 1-acryloylpiperidine's hazards. The insights derived from analogies with acrylamide and other compounds are proving valuable. The next task is to bring these disparate data points into a cohesive, structured format.

Structuring the Protocols

I'm now focused on building detailed protocols, integrating all the gathered safety data for 1-acryloylpiperidine. I plan to construct DOT graphs for spill response and safe handling. With the current information, I can now move to structure the document, write introductory sections, compile tables, and include a fully functional reference list. I'm aiming for a coherent and comprehensive guide.

Drafting the Guidelines

I've reviewed the compiled information, focusing on 1-acryloylpiperidine's hazards and safe handling. Drawing from comparisons with acrylamide and other acrylic esters, I've gathered data on handling, polymerization risks, suitable inhibitors, storage, and emergency procedures. Now, I'm structuring a guide with detailed protocols, including DOT graphs for spills and safe handling workflows. I'll write the introductory content, compile the tables and a reference list.

Application Note: Safe Handling and Protocols for 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

1-(Piperidin-1-yl)prop-2-en-1-one , commonly referred to as N-Acryloylpiperidine , is a critical intermediate in organic synthesis and a widely utilized "covalent warhead" in modern drug discovery. Unlike its precursor, piperidine (a corrosive base), this molecule is an


-unsaturated amide.

Its utility lies in its electrophilicity; it functions as a Michael Acceptor , capable of forming irreversible covalent bonds with nucleophilic amino acid residues (specifically Cysteine) in target proteins. This same mechanism, however, drives its toxicity profile. This guide moves beyond standard MSDS data to provide actionable protocols for researchers handling this compound in medicinal chemistry and polymer applications.

Chemical Data Table
PropertyDetail
Common Name N-Acryloylpiperidine
CAS Number 1693-82-9
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Physical State Liquid (typically colorless to pale yellow)
Boiling Point ~240°C (at 760 mmHg)
Reactivity Class Michael Acceptor (Electrophile); Polymerizable Monomer
Primary Hazard Skin/Eye Irritant; Potential Sensitizer; Polymerization Risk

Hazard Identification & Mechanism of Action

The "Why" Behind the Hazard

Standard Safety Data Sheets (SDS) classify N-Acryloylpiperidine primarily as an irritant (H319) and harmful if swallowed (H302). However, as an application scientist, you must treat it with higher caution due to its structural alerts .

The Michael Addition Mechanism: The vinyl group (


) attached to the carbonyl is electron-deficient. It readily undergoes conjugate addition with biological thiols (like Glutathione or Cysteine residues on proteins).
  • Therapeutic Utility: Targeted covalent inhibition (e.g., BTK inhibitors).[1]

  • Toxicity Risk: Non-specific alkylation of cellular proteins, leading to sensitization (dermatitis) or potential neurotoxicity (analogous to acrylamide).

GHS Classification (Precautionary)
GHS CodeHazard Statement
H302 Harmful if swallowed.[2][3]
H319 Causes serious eye irritation.[2][4]
H317 May cause an allergic skin reaction (Sensitizer).
H335 May cause respiratory irritation.[4][5]

Engineering Controls & Personal Protective Equipment (PPE)[13]

Do not rely solely on a lab coat. The lipophilic nature of the piperidine ring facilitates skin absorption.

Barrier Protection Strategy
  • Gloves: Standard latex gloves are insufficient for acrylamides.

    • Recommendation:Nitrile (Minimum 0.11 mm thickness) . For prolonged handling (>15 mins) or synthesis scale-up, use Double-Gloving or Silver Shield® laminate gloves.

    • Protocol: Change outer gloves immediately upon splash contact.

  • Respiratory: Handle strictly within a certified Fume Hood. If handling powder forms (rare, usually liquid) or generating aerosols, use a P95/P100 respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[6] Face shields are recommended for reactions >10g.

Operational Protocols

Protocol A: Storage and Stability

Context: As an acrylamide derivative, this compound is prone to auto-polymerization, especially under light or heat. Polymerization can be exothermic and rupture containers.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Stabilization: Ensure the commercial supply contains a radical inhibitor (typically MEHQ , 4-methoxyphenol, 100–500 ppm).

  • Atmosphere: Do NOT store under pure Nitrogen/Argon for long periods if the inhibitor requires oxygen to function (MEHQ requires dissolved O

    
     to be active). Store under air or "lean air."
    
  • Inspection: Check for cloudiness or viscosity changes (signs of polymerization) before use.

Protocol B: Reaction Setup (Covalent Fragment Screening)

Context: Using N-Acryloylpiperidine to modify a protein cysteine residue.

  • Preparation: Calculate stoichiometry carefully. Acrylamides are less reactive than vinyl sulfones but can still cause off-target labeling if used in large excess.

  • Solvent: Dissolve in DMSO or DMF. Avoid protic solvents that might facilitate side reactions.

  • Addition: Add the electrophile last to the reaction mixture to prevent local concentration spikes.

  • Monitoring: Use LC-MS to monitor the formation of the covalent adduct (Mass shift: +151.2 Da).

Protocol C: The "Kill Switch" (Quenching)

Context: You have a spill or excess reagent.[5][7] You must chemically neutralize the Michael acceptor.

Reagent: "Quench Buffer" consisting of 50–100 mM DTT (Dithiothreitol) or Cysteamine in Tris buffer (pH 8.0).

  • Mechanism:[7][8] The high concentration of free thiols will rapidly scavenge the acrylamide via Michael addition, rendering it biologically inert.

Step-by-Step Quenching:

  • Add Quench Buffer to the reaction vessel (at least 5-fold molar excess over the acrylamide).

  • Stir for 15–30 minutes at Room Temperature.

  • Verify consumption of the warhead via TLC or LC-MS before disposal.

Visualizations

Diagram 1: Safe Handling Workflow

This diagram outlines the hierarchy of controls and operational flow for handling N-Acryloylpiperidine.

SafetyWorkflow cluster_storage 1. Storage Phase cluster_handling 2. Handling Phase cluster_disposal 3. Termination Phase Storage Refrigerate (4°C) Keep Inhibitor Active (Air) PPE PPE Check: Nitrile Gloves + Goggles Storage->PPE Retrieve Hood Fume Hood (No Recirculation) PPE->Hood Reaction Synthesis/Screening (DMSO/DMF) Hood->Reaction Quench Quench with Excess Thiol (DTT/Cysteamine) Reaction->Quench Stop Rxn Waste Organic Waste Stream (Incineration) Quench->Waste Safe Disposal

Caption: Operational workflow emphasizing the "Quench" step to neutralize electrophilic reactivity before disposal.

Diagram 2: Mechanism of Action (Covalent Binding)

This diagram illustrates the chemical causality of both the drug's efficacy and its toxicity (Michael Addition).

Mechanism Warhead N-Acryloylpiperidine (Electrophile) Transition Transition State (Conjugate Addition) Warhead->Transition Attack at Beta-Carbon Target Protein Cysteine (Nucleophile -SH) Target->Transition Adduct Covalent Adduct (Irreversible Bond) Transition->Adduct Stable Thioether Formation

Caption: The Michael Addition mechanism where the nucleophilic thiol attacks the beta-carbon of the acrylamide.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they increase skin absorption.
Eye Contact Flush with water for 15 minutes.[5] Seek medical attention immediately (Irritant).
Spill (<100 mL) Absorb with vermiculite or sand. Treat the absorbent with 10% aqueous ammonia or a thiol solution to quench before bagging.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 350473, N-Acryloylpiperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-(piperidin-1-yl)prop-2-en-1-one. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jackson, P. A., et al. (2017). Design of Covalent Inhibitors. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

Application Note & Protocol: Solution Stability of 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Criticality of Stability in Drug Development

1-(Piperidin-1-yl)prop-2-en-1-one is a vinylogous amide, a class of compounds recognized for its utility as a reactive intermediate in organic synthesis and its potential presence in various bioactive molecules. The core structure, featuring an α,β-unsaturated carbonyl system, is inherently susceptible to nucleophilic attack, making its stability in solution a paramount concern for researchers in pharmaceutical development and related fields. Understanding the degradation kinetics and pathways is not merely an academic exercise; it is a fundamental requirement for ensuring product safety, efficacy, and shelf-life. An unstable compound can lead to a loss of a desired therapeutic effect and the formation of potentially toxic degradants.

This document provides a comprehensive guide to conducting robust solution stability studies for 1-(Piperidin-1-yl)prop-2-en-1-one. We will delve into the underlying chemical principles governing its degradation, present detailed protocols for forced degradation and long-term stability testing, and outline the necessary analytical methodologies for accurate quantification.

Part 1: Understanding the Degradation Landscape

The primary drivers of instability for 1-(Piperidin-1-yl)prop-2-en-1-one in solution are hydrolysis and susceptibility to Michael addition. A thorough understanding of these mechanisms is crucial for designing meaningful stability studies and interpreting the resulting data.

Hydrolytic Degradation

The amide bond in 1-(Piperidin-1-yl)prop-2-en-1-one can undergo hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. This process cleaves the amide bond, leading to the formation of piperidine and acrylic acid. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Michael Addition

The electrophilic β-carbon of the α,β-unsaturated system is a prime target for nucleophiles. This conjugate addition, known as the Michael reaction, can lead to the formation of various adducts, especially in the presence of nucleophilic species in the formulation or from the solvent itself. This reactivity is a double-edged sword; while it is synthetically useful, it also represents a significant degradation pathway.

Part 2: Experimental Design & Protocols

A well-structured stability study involves both forced degradation and long-term stability testing. Forced degradation studies, also known as stress testing, are designed to accelerate the degradation process to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods. Long-term studies, on the other hand, evaluate the product's stability under recommended storage conditions.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the likely degradation products of 1-(Piperidin-1-yl)prop-2-en-1-one under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 1-(Piperidin-1-yl)prop-2-en-1-one (high purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Calibrated pH meter

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 1-(Piperidin-1-yl)prop-2-en-1-one in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and 0.1 N HCl. Dilute to volume with 0.1 N HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 N HCl and gentle heating (e.g., 60 °C).

    • Base Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and 0.1 N NaOH. Dilute to volume with 0.1 N NaOH. Due to the expected rapid degradation, samples should be analyzed at early time points (e.g., 0, 1, 2, 4 hours). If necessary, repeat with 1 N NaOH.

    • Oxidative Degradation: To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂. Dilute to volume with a suitable solvent. Protect the solution from light and monitor over 24 hours.

    • Thermal Degradation: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50). Store the solution at an elevated temperature (e.g., 70 °C) and analyze at various time points.

    • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze the samples by a validated HPLC method.

Data Analysis:

  • Calculate the percentage degradation of 1-(Piperidin-1-yl)prop-2-en-1-one.

  • Identify and quantify the major degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of unknown degradants.

  • The analytical method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.

Long-Term Stability Protocol

Objective: To determine the shelf-life of a 1-(Piperidin-1-yl)prop-2-en-1-one solution under defined storage conditions.

Procedure:

  • Prepare several batches of the 1-(Piperidin-1-yl)prop-2-en-1-one solution at the desired concentration and in the final proposed formulation.

  • Store the samples under the conditions recommended by the International Council for Harmonisation (ICH) Q1A(R2) guidelines (e.g., 25 °C/60% RH and accelerated conditions of 40 °C/75% RH).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

  • Monitor for changes in appearance, pH, concentration of the active ingredient, and levels of degradation products.

Part 3: Analytical Method Validation

A robust and validated analytical method is the cornerstone of any reliable stability study. The following parameters should be assessed according to ICH Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated during the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 4: Data Presentation and Visualization

Table 1: Example Forced Degradation Data for 1-(Piperidin-1-yl)prop-2-en-1-one
Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl (60 °C)2485.212.1 (Acrylic Acid)Not Detected
0.1 N NaOH (RT)462.535.8 (Piperidine)Not Detected
3% H₂O₂ (RT)2498.1Not Detected1.5 (Oxidized Adduct)
70 °C4891.75.3 (Acrylic Acid)Not Detected
Photostability-99.5Not DetectedNot Detected
Diagrams

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acidic (0.1N HCl, 60°C) A->B C Basic (0.1N NaOH, RT) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (70°C) A->E F Photolytic (ICH Q1B) A->F G Withdraw & Neutralize Samples B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Identify & Quantify Degradants H->I

Caption: Forced Degradation Experimental Workflow.

G cluster_hydrolysis Hydrolytic Degradation cluster_michael Michael Addition A 1-(Piperidin-1-yl)prop-2-en-1-one O N B H2O (H+ or OH-) A->B C C B->C D 1-(Piperidin-1-yl)prop-2-en-1-one O β-carbon E Nucleophile (Nu-) D->E F Adduct O Nu at β-position E->F

Caption: Primary Degradation Pathways.

Conclusion

The inherent reactivity of 1-(Piperidin-1-yl)prop-2-en-1-one necessitates a thorough and systematic approach to solution stability testing. By implementing the forced degradation and long-term stability protocols outlined in this application note, researchers can gain a comprehensive understanding of the compound's degradation profile. This knowledge is fundamental for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately, ensuring the safety and efficacy of any potential therapeutic application. The use of a validated, stability-indicating analytical method is non-negotiable for obtaining reliable and accurate data.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Troubleshooting & Optimization

Technical Support Center: 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Stabilization of Acrylamide "Warheads"

Document ID: TS-ACR-PIP-001 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (CAS: 30906-84-8), often referred to as 1-acryloylpiperidine , acts as a critical electrophilic fragment in the synthesis of covalent kinase inhibitors and polymer scaffolds. Its structural core—a tertiary acrylamide—presents a dichotomy: it is robust enough to survive physiological conditions yet sufficiently reactive to undergo catastrophic polymerization during purification.

This guide addresses the three most common failure modes reported by our users: thermal polymerization during distillation , degradation on silica gel , and trace amine contamination .

Part 1: Troubleshooting Guide (Q&A Format)
Issue 1: The "Popcorn" Effect (Spontaneous Polymerization)

User Report: "I attempted to distill the crude reaction mixture under high vacuum. At 110°C, the liquid suddenly solidified into a hard, insoluble white puck. I lost the entire batch."

Diagnosis: You experienced thermal auto-polymerization . Acrylamides are potent monomers. While tertiary amides like 1-acryloylpiperidine are more stable than their secondary counterparts, they are still susceptible to radical initiation at elevated temperatures, especially if the inhibitor system fails.

The Fix:

  • Inhibitor Selection: Ensure 4-methoxyphenol (MEHQ) is present (200–500 ppm) in the pot.

  • The Oxygen Paradox: MEHQ is not an inhibitor; it is a precursor. It requires dissolved oxygen to form the active inhibiting radical. If you run a high-vacuum distillation with a tightly sealed system, you strip the oxygen, rendering MEHQ useless.

  • Protocol Adjustment: You must use an air bleed (capillary leak) or switch to an anaerobic inhibitor like Phenothiazine (PTZ) or Copper(II) chloride if strict oxygen exclusion is required for other reasons.

Expert Insight: Never distill this compound to dryness. The "pot residue" concentrates peroxides and depletes inhibitors, acting as a polymerization trigger. Leave 5-10% volume in the flask.

Issue 2: Yield Loss on Silica Gel

User Report: "TLC showed a clean spot, but after flash column chromatography (DCM/MeOH), I recovered only 40% of my mass. The rest seems stuck on the column."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze two failure modes:

  • Hydrolysis: Reverting the amide to piperidine and acrylic acid.

  • Surface Polymerization: The silica surface acts as a scaffold for oligomerization.

The Fix:

  • Pre-treatment: Pre-wash your silica column with 1% Triethylamine (Et3N) in hexanes to neutralize surface silanols.

  • Alternative Phase: Switch to Neutral Alumina (Activity Grade III) . Alumina is less prone to inducing acid-catalyzed side reactions for acrylamides.

  • The "No-Column" Route: Due to the distinct basicity of the starting material (piperidine) vs. the neutral product (amide), an optimized acid-wash extraction is often superior to chromatography (See Protocol A).

Issue 3: The "Oiling Out" Phenomenon

User Report: "My product is an oil that refuses to crystallize, even though literature suggests it can be a low-melting solid. NMR shows broad peaks."

Diagnosis: Broad peaks usually indicate oligomers (dimers/trimers) or rotamers.

  • Rotamers: 1-acryloylpiperidine exhibits restricted rotation around the C-N amide bond. This is normal. Run High-Temperature NMR (50°C) to coalesce the peaks for verification.

  • Oligomers: If peaks remain broad at high temp, you have partial polymerization.

The Fix: If oligomers are present, recrystallization is rarely effective. You must perform a Kugelrohr distillation or high-vacuum fractional distillation to separate the monomer from the non-volatile oligomers.

Part 2: Technical Data & Decision Matrix
Table 1: Inhibitor Compatibility Matrix
InhibitorActive MechanismOxygen Required?Removal MethodBest Use Case
MEHQ Peroxy radical trapYES (Critical)NaOH wash / DistillationStorage & Aerobic Distillation
BHT Radical scavengerNo (mostly)DistillationLong-term storage
Phenothiazine Radical scavengerNO Silica filtrationAnaerobic / High-Vac Distillation
CuCl₂ Redox scavengerNoAqueous washAqueous workups
Table 2: Physical Properties & Handling
PropertyValue / Note
Molecular Weight 139.19 g/mol
Boiling Point (Est.) 105–110°C @ 2 mmHg
Storage Temp 2–8°C (Refrigerate)
Stability Light Sensitive (Store in Amber glass)
Part 3: Visualization of Workflows
Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture (Acryloyl Chloride + Piperidine) Extract Acid/Base Extraction (Remove Piperidine/Acrylic Acid) Start->Extract CheckScale Check Scale SmallScale Small Scale (<5g) CheckScale->SmallScale LargeScale Large Scale (>10g) CheckScale->LargeScale TLC TLC Analysis (impurities present?) SmallScale->TLC Distill High Vac Distillation (with MEHQ + Air Bleed) LargeScale->Distill Preferred Extract->CheckScale Column Flash Chromatography (Neutralized Silica or Alumina) TLC->Column Dirty Final Pure 1-(Piperidin-1-yl)prop-2-en-1-one TLC->Final Clean Distill->Final Column->Final

Figure 2: The MEHQ-Oxygen Inhibition Mechanism

Caption: Why your distillation fails without air: MEHQ requires O2 to form the active inhibiting species.

MEHQ_Mechanism MEHQ MEHQ (Phenol form) Inactive Precursor Trap Stable Phenoxy Radical (Polymerization HALTED) MEHQ->Trap Radical Carbon Radical (R•) (Polymerization Starter) Complex Peroxy Radical Complex Radical->Complex + O₂ NoOxygen Unchecked Polymerization Radical->NoOxygen No O₂ present Oxygen Dissolved Oxygen (O₂) Oxygen->Complex Complex->Trap + MEHQ

Part 4: Validated Experimental Protocols
Protocol A: The "Non-Chromatographic" Cleanup (Recommended)

Best for removing unreacted piperidine without exposing the acrylamide to heat or silica.

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer twice with 0.5 M HCl (cold).

    • Why: This protonates unreacted piperidine (pKa ~11), forcing it into the aqueous layer. The amide (pKa ~ -0.5) remains in the organic layer.

    • Caution: Do not use strong acid (>1M) or prolonged contact time to avoid hydrolyzing the acrylamide.

  • Base Wash: Wash once with Saturated NaHCO₃ to remove any acrylic acid or HCl traces.

  • Brine/Dry: Wash with brine, dry over MgSO₄ (anhydrous), and filter.

  • Stabilize: Add 100 ppm MEHQ before concentrating on the rotovap. Keep bath temp < 30°C.

Protocol B: Vacuum Distillation with Air Bleed

Required for high-purity applications (>98%).

  • Setup: Short-path distillation head. Use a Claisen adapter to allow for a capillary inlet.

  • The Bleed: Insert a glass capillary tube through a thermometer adapter. It should reach the very bottom of the flask. Connect the top of the capillary to a needle valve or simply leave it open to air (if vacuum pump is robust).

  • Inhibitor: Add Phenothiazine (0.1% w/w) or MEHQ (0.1% w/w) to the boiling flask.

  • Process: Apply vacuum. The capillary will pull a fine stream of bubbles through the liquid.

    • Function: These bubbles provide agitation (preventing bumping) and, crucially, supply the oxygen needed if using MEHQ.

  • Collection: Collect the main fraction. Discard the first 5% (fore-run) and stop when 10% volume remains (pot residue).

References
  • Encyclopedia of Polymer Science and Technology. "Acrylic and Methacrylic Acid Polymers." Wiley Online Library. [Link]

  • Kumamoto, T., et al. "Efficient Synthesis of Acrylamides from Acid Chlorides and Amines." Synthetic Communications. (General reference for amide synthesis protocols).
  • Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). (Context for acrylamide warhead stability). [Link]

"1-(Piperidin-1-yl)prop-2-en-1-one" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Common Names: 1-Acryloylpiperidine, N-Acryloylpiperidine
Chemical Class: Acrylamide / Michael Acceptor[1][2]

Module 1: The Chemistry of Instability (Root Cause Analysis)[1]

To successfully work with 1-(Piperidin-1-yl)prop-2-en-1-one in aqueous media, you must understand that "instability" usually refers to three distinct chemical behaviors. This molecule is an electrophilic warhead .[1][2] It is designed to be reactive, which makes it inherently unstable if not handled under strict controls.[1][2]

The Three Degradation Pathways

The acrylamide moiety (


) is the site of all major stability issues.[1][2]
  • Pathway A: Michael Addition (Hydration/Buffer Adducts) [1]

    • Mechanism:[1][3][4][5][6] The

      
      -carbon is electron-deficient.[1][2] In aqueous solution, water (a weak nucleophile) can slowly add across the double bond, especially at pH > 8.0.[2]
      
    • Critical Risk:[1] If your buffer contains nucleophiles (DTT, Mercaptoethanol, Tris, or free amines), they will react with the molecule faster than water, destroying your compound before it reaches its target.[2]

    • Result: Loss of potency; appearance of mass shifts (+18 Da for water, +buffer mass).[1][2]

  • Pathway B: Radical Polymerization [1]

    • Mechanism:[1][3][4][5][6] The vinyl group is susceptible to free-radical polymerization, initiated by light, heat, or trace metal ions.[2]

    • Result: The solution turns viscous, cloudy, or precipitates white solids.[2]

  • Pathway C: Amide Hydrolysis [1]

    • Mechanism:[1][3][4][5][6] Attack on the carbonyl carbon, cleaving the piperidine ring.

    • Result: Formation of acrylic acid and piperidine.[1] (Rare at neutral pH; common at extreme pH < 3 or > 10).[1][2]

degradation_pathways Molecule 1-(Piperidin-1-yl) prop-2-en-1-one Polymer Polymerization (Insoluble Solid) Molecule->Polymer Light / Heat / Radicals Hydration Michael Adduct (+18 Da Mass Shift) Molecule->Hydration pH > 8.0 / H2O BufferAdduct Buffer Adduct (e.g., +DTT, +Tris) Molecule->BufferAdduct Nucleophiles (SH, NH2) Hydrolysis Hydrolysis (Acrylic Acid + Piperidine) Molecule->Hydrolysis Extreme pH (<3 or >10)

Figure 1: Primary degradation pathways of Acryloylpiperidine in aqueous environments.[1][2]

Module 2: Troubleshooting Dashboard

Use this decision matrix to diagnose specific experimental failures.

Observation Likely Cause Immediate Action
Viscous solution / White precipitate Polymerization has occurred.[1][2] This is irreversible.1. Discard sample.2. For new stock, ensure MEHQ (stabilizer) is present if permissible.3.[1] Store concentrated stocks in DMSO, not water.[1]
LC-MS shows +18 Da peak Hydration (Michael Addition). Water has added to the alkene.1.[1] Lower pH to 7.0–7.4.2. Minimize time in aqueous solution (prepare fresh).3. Lower temperature to 4°C.
LC-MS shows large mass shift (+154 Da, etc.) Buffer Reaction. The molecule reacted with DTT (+154) or

-ME.[1][2]
CRITICAL: Remove all thiol-based reducing agents (DTT,

-ME, GSH) from the buffer. Use TCEP instead (it is non-nucleophilic).[1][2]
Loss of biological potency Non-Specific Binding. The warhead reacted with albumin or buffer proteins.[1]1. Reduce protein concentration in assay buffer.2. Check stability in "mock" buffer via LC-MS before adding protein.
Oiling out (Droplets) Solubility Limit. The piperidine ring is hydrophobic.1.[1] Increase DMSO co-solvent concentration (up to 5-10%).2. Add surfactant (e.g., 0.01% Tween-20) to stabilize the dispersion.[1][2]

Module 3: Experimental Protocols

Protocol A: Assessing Aqueous Stability (Half-Life Determination)

Purpose: To determine the


 of your compound in your specific assay buffer.[1]

Reagents:

  • Test Compound (10 mM stock in DMSO).[1][2]

  • Assay Buffer (e.g., PBS pH 7.4).[1][2]

  • Internal Standard (e.g., Caffeine or Warfarin - non-reactive).[1][2][4]

Workflow:

  • Preparation: Dilute Test Compound to 50

    
    M in Assay Buffer (0.5% DMSO final).
    
  • Incubation: Incubate at experimental temperature (e.g., 25°C or 37°C).

  • Sampling:

    • Take aliquots at

      
       hours.
      
    • Quench: Dilute immediately 1:1 into Acetonitrile (ACN) containing 0.1% Formic Acid to stop reactions and precipitate buffer salts.

  • Analysis: Inject onto RP-HPLC or LC-MS.

    • Monitor the parent peak area relative to the Internal Standard.

    • Note: Look for the +18 Da peak (hydration product) growing over time.[1]

Protocol B: Buffer Compatibility Check

Purpose: To ensure your buffer components are not destroying the warhead.[1]

The "Safe" List (Compatible):

  • Buffers: HEPES, MOPS, PBS, PIPES (Non-nucleophilic buffers are best).[1][2]

  • Reducing Agents: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.[1][2] (MANDATORY REPLACEMENT FOR DTT).

  • Salts: NaCl, KCl, MgCl

    
    .[1][2]
    

The "Danger" List (Incompatible):

  • Buffers: Tris (contains a primary amine; reacts slowly over days), Glycine.[1][2]

  • Reducing Agents: DTT (Dithiothreitol),

    
    -Mercaptoethanol, Glutathione (reacts rapidly via Michael addition).[1][2]
    
  • Additives: BSA (Bovine Serum Albumin) - contains free thiols (Cys34) that act as a "sink" for the drug.[1][2]

Module 4: Storage & Handling Guidelines

Storage of Solid
  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake and oxidation.[1]

  • Stabilizer: Commercial sources often contain 100-200 ppm MEHQ (Monomethyl ether hydroquinone) .[1][2] Do not remove this unless strictly necessary for assay interference. It prevents polymerization.[1][2]

Stock Solutions
  • Solvent: 100% DMSO (anhydrous).[1][2]

  • Concentration: 10–50 mM.[1][2]

  • Stability: Stable for months at -80°C in DMSO.

  • Avoid: Do not make aqueous stock solutions (e.g., in water or PBS) for storage. Only dilute into water immediately before use.

Handling in Assays
  • Step 1: Prepare buffer without the compound.[1]

  • Step 2: Add TCEP (if reducing agent is needed).[1][2]

  • Step 3: Add compound from DMSO stock last.[1][2]

  • Step 4: Mix and use immediately (within 4 hours).

handling_workflow Start Start: Solid Compound Stock Dissolve in DMSO (Anhydrous) Start->Stock Storage Store at -20°C / -80°C (Protect from Light) Stock->Storage Usage Prepare Assay Buffer (Use TCEP, Avoid Tris/DTT) Stock->Usage For Experiment Dilution Dilute immediately before use (Max 4 hours stability) Usage->Dilution

Figure 2: Optimal handling workflow to minimize degradation.[1][2]

References

  • Baillie, T. A. (2016).[1][2] Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition, 55(43), 13408–13421.[1][2] [1]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012).[1][2] Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581.[1][2]

  • Singh, J., et al. (2011).[1][2] The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery, 10, 307–317.[1][2]

  • Nair, D. P., et al. (2014).[1][2] The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.[1] Chemistry of Materials, 26(1), 724–744.[1][2]

Sources

Technical Support Center: Stabilizing 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Product Alias: N-Acryloylpiperidine (AP) | CAS: 14446-67-4[1][2]

Executive Summary: The Stability Paradox

1-(Piperidin-1-yl)prop-2-en-1-one (Acryloylpiperidine) is a highly reactive acrylamide monomer used frequently in the synthesis of thermoresponsive polymers.[1][2] Its thermodynamic drive to polymerize is immense.[1][2]

The Critical Insight: Most researchers assume that "inert atmosphere" (Nitrogen/Argon) is always safer for storage.[1][2] This is false for this monomer. Acryloylpiperidine is typically stabilized with MEHQ (4-Methoxyphenol) , an inhibitor that requires dissolved oxygen to function.[1][2] Storing this monomer under pure nitrogen disables the inhibitor, leading to "popcorn polymerization" or total solidification.[1]

Diagnostic Triage: Is Your Monomer Compromised?

Before proceeding with synthesis, verify the integrity of your stock.[2][3]

SymptomDiagnosisAction Required
Cloudiness / Haze Early-stage Polymerization. Insoluble oligomers are forming.[1][2]Filtration. Pass through a 0.45 µm PTFE filter immediately.[1][2] Re-check inhibitor levels.
Increased Viscosity Advanced Polymerization. Significant polymer chains exist.[1][2]Unsalvageable. Do not use.[1][2] The polymer content will alter reaction kinetics and MW distribution.[1]
Solid/Gel Mass Total Failure. The inhibitor was consumed or disabled.[1]Disposal. Do not attempt to melt. Discard as hazardous chemical waste.[1][2]
Yellowing Oxidation/Aging. Likely accumulation of oxidation byproducts.[1][2]Distillation. Vacuum distillation required to restore purity.[1][2]

Core Mechanism: The MEHQ/Oxygen Synergy

To prevent polymerization, you must understand why it happens.[2] The diagram below illustrates the "Oxygen Paradox." MEHQ does not scavenge carbon-centered radicals directly; it scavenges peroxy radicals formed when oxygen reacts with the monomer radical.[1][2][4]

MEHQ_Mechanism Initiation Spontaneous Radical (R•) Monomer Acryloylpiperidine Monomer Initiation->Monomer No O₂ present Peroxy Peroxy Radical (ROO•) Initiation->Peroxy + O₂ (Fast) Polymer UNWANTED POLYMERIZATION Monomer->Polymer Chain Propagation O2 Dissolved Oxygen (O₂) Safe Stable Non-Radical Species Peroxy->Safe + MEHQ (H-transfer) MEHQ Inhibitor (MEHQ)

Figure 1: The Inhibition Cycle.[1][2] Note that without Oxygen (O₂), the path leads directly to Polymerization.[2]

Storage & Handling Protocols

Protocol A: Long-Term Storage
  • Temperature: Store at 2°C to 8°C . Do not freeze unless necessary, as freezing precipitates the inhibitor (MEHQ), creating "hot spots" of uninhibited monomer upon thawing.[2]

  • Atmosphere: Store under Air , not Nitrogen.[1][2] Ensure the headspace volume is at least 10-20% of the container capacity to maintain an oxygen reservoir.

  • Container: Amber glass or opaque HDPE to block UV light (which generates radicals independent of thermal initiation).[1][2]

Protocol B: Inhibitor Removal (Pre-Synthesis)

For controlled radical polymerizations (RAFT, ATRP), MEHQ must be removed.[1][2]

Method 1: Basic Alumina Column (Recommended) [1][2]

  • Why: MEHQ is phenolic (acidic).[1][2] Basic alumina adsorbs it efficiently without introducing water.[1][2]

  • Steps:

    • Pack a small glass column with Basic Activated Alumina (Brockmann I).[1][2]

    • Dilute monomer 1:1 with a non-polar solvent (e.g., Toluene) to reduce viscosity (optional but recommended).[1][2]

    • Pass monomer through the column by gravity or slight positive pressure.[1][2]

    • Validation: The eluent should be inhibitor-free.[1][2] Use immediately.

Method 2: Caustic Wash (High Volume) [1][2]

  • Steps:

    • Dissolve monomer in DCM or Ethyl Acetate.[1][2]

    • Wash 3x with 5% NaOH (aq) .[1][2] The deprotonated MEHQ moves to the aqueous phase.[1]

    • Wash 1x with Brine, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Q: I need to distill my monomer. How do I prevent it from polymerizing in the pot? A: Distillation is the highest-risk operation.[1]

  • Add Copper: Add copper shavings or CuCl₂ to the distillation pot. Copper acts as a robust inhibitor that works even in low-oxygen environments (unlike MEHQ).[1][2]

  • Vacuum is Key: You must lower the boiling point significantly.[1][2] Do not exceed a pot temperature of 80°C.

  • Air Bleed: If possible, use a capillary bleed to introduce a tiny stream of air (not enough to ruin the vacuum, but enough to activate any carry-over MEHQ).[1][2]

Q: Can I use the monomer "as is" without removing the inhibitor? A: Yes, for standard free-radical polymerization (FRP) using strong initiators (e.g., AIBN, APS).[2]

  • Adjustment: You must add enough initiator to "burn through" the inhibitor lag phase.[1] The first flux of radicals will be consumed by MEHQ.[1] Once MEHQ is depleted, polymerization begins.[1][2]

Q: My monomer froze during shipping. Is it ruined? A: Not necessarily, but it is dangerous.[1][2]

  • Risk: When it freezes, the monomer crystallizes pure, pushing the MEHQ into the grain boundaries.[2] When it thaws, you have regions of pure, uninhibited monomer.[1][2]

  • Fix: Thaw slowly at room temperature (do not heat). Once liquid, shake vigorously to redistribute the inhibitor and re-dissolve oxygen.[2]

Emergency Recovery Workflow

If you suspect your reaction is stalling or the monomer is behaving erratically, follow this decision tree.

Troubleshooting Start Issue: Reaction Failed or Monomer looks suspicious CheckVisc Check Viscosity/Clarity Start->CheckVisc Cloudy Cloudy/Hazy CheckVisc->Cloudy Clear Clear Liquid CheckVisc->Clear Filter Filter (0.45µm) Cloudy->Filter CheckInhib Check Inhibitor Status Clear->CheckInhib Filter->CheckInhib Removed Inhibitor was Removed? CheckInhib->Removed Yes Yes Removed->Yes No No Removed->No O2Check Did you purge with N2 BEFORE adding initiator? Yes->O2Check LagPhase Induction Period Issue. Increase Initiator Conc. No->LagPhase Proceed with Synthesis Proceed with Synthesis No->Proceed with Synthesis O2Check->No Yes (Long Purge) Yes (Long Purge) O2Check->Yes (Long Purge) Thermal Thermal Polymerization. Discard Sample. Yes (Long Purge)->Thermal

Figure 2: Diagnostic Logic for Monomer Stability.

Quantitative Data: Physical Properties

PropertyValueRelevance to Stability
Molecular Weight 139.19 g/mol -
Boiling Point ~90-100°C @ 2mmHgHigh BP requires high vacuum; heat increases polymerization risk.[1][2]
Flash Point >110°CFlammable; store in approved cabinets.[1][2]
Inhibitor (Standard) MEHQ (400-1000 ppm)Requires Oxygen to function.[1][2]
Solubility Water, Ethanol, DCMAllows for aqueous caustic washing or organic column purification.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139756, 1-(Prop-2-en-1-yl)piperidine (and related Acryloyl derivatives).[1][2] Retrieved from [Link][1][2]

  • Applied Analytics. Measuring MeHQ (Polymerization Inhibitor) in Acrylonitrile and Acrylates. Retrieved from [Link][1][2]

  • ResearchGate (2015). Discussion: How can I remove inhibitors from monomer solids like MBAA and acrylamide? Retrieved from [Link]

Sources

"1-(Piperidin-1-yl)prop-2-en-1-one" reaction with thiols troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Reaction of 1-(Piperidin-1-yl)prop-2-en-1-one with Thiols

Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit Status: Open Urgency: High (Blocker for assay development)

Executive Summary & Chemical Context

You are attempting a Thiol-Michael Addition between a cysteine-equivalent thiol and 1-(Piperidin-1-yl)prop-2-en-1-one . This molecule is a tertiary acrylamide, a classic "warhead" used in Targeted Covalent Inhibitors (TCIs) like Ibrutinib or covalent probes.

Unlike highly reactive vinyl sulfones or maleimides, this piperidine-acrylamide motif is a "tuned" electrophile. It is designed to be moderately reactive—stable in plasma but reactive toward a positioned cysteine in a protein pocket. If your reaction is failing in solution, it is likely due to insufficient thiolate generation or solvent effects, not intrinsic inertness.

Phase 1: The "No Reaction" Troubleshooting Guide

Symptom: LCMS shows starting material (acrylamide) and thiol, but no product peak.

Root Cause Analysis: The reaction is not driven by the thiol (R-SH), but by the thiolate anion (R-S⁻) . The piperidine amide is electron-rich, making the


-carbon less electrophilic. Without a significant population of thiolate, the reaction barrier is too high.
Diagnostic Questions & Solutions

Q1: What is the pH of your reaction buffer relative to the Thiol pKa?

  • The Science: The reaction rate (

    
    ) is directly proportional to the concentration of [RS⁻].
    
    
    
    
    Most aliphatic thiols (e.g., Cysteine side chains, Glutathione) have a pKa
    
    
    8.3–8.8. If you are running this at pH 7.0, less than 5% of your thiol is reactive.
  • Solution: Adjust pH to

    
     8.0  using a buffer like HEPES or Tris. If working in organic solvent (DMSO/DMF), add a non-nucleophilic organic base (e.g., DIPEA or TEA) at 1.5–2.0 equivalents relative to the thiol.
    

Q2: Are you using a protic or aprotic solvent?

  • The Science: Solvents dictate the transition state energy.

    • Protic solvents (Water, MeOH): Stabilize the thiolate anion via H-bonding, actually reducing its nucleophilicity (solvent cage effect). However, they assist in the final proton transfer step.

    • Aprotic Polar solvents (DMSO, DMF): Leave the thiolate "naked" and highly reactive.

  • Solution: If the reaction is sluggish in Methanol/Water, switch to DMSO or DMF . The rate increase can be 10–100x.

Q3: Is the "Piperidine" ring causing steric clash?

  • The Science: The piperidine ring is bulky. If your thiol is also bulky (e.g., a tertiary thiol or a sterically crowded protein surface), the trajectory for the nucleophilic attack (107° Bürgi-Dunitz angle) might be blocked.

  • Solution: Increase temperature to 37°C or 50°C. Acrylamides are thermally stable and resist hydrolysis well below 100°C.

Phase 2: The "Disappearing Product" Guide (Side Reactions)

Symptom: Product forms but yield is low, or multiple peaks appear.

Q4: Do you see a mass of [Thiol Dimer] (M+M-2)?

  • Issue: Disulfide formation.

  • The Science: Thiols oxidize rapidly in air at pH > 7. Once oxidized to a disulfide (R-S-S-R), they are dead nucleophiles.

  • Solution:

    • Degas buffers (sparge with Argon/Nitrogen).

    • Add TCEP (Tris(2-carboxyethyl)phosphine) .[1]

    • Critical Warning: Do NOT use DTT or Mercaptoethanol. These are thiols themselves and will compete with your specific thiol for the acrylamide, forming the wrong adduct.

Q5: Is the reaction reversible (Retro-Michael)?

  • The Science: Unlike maleimides, acrylamide adducts are generally considered irreversible. However, under high dilution or in the presence of a "thiol sink" (like 5mM Glutathione in a cellular assay), the equilibrium can shift back to reactants.

  • Solution: Ensure a slight excess of the electrophile (1.1 – 1.5 eq) to drive the reaction to completion (Le Chatelier’s principle).

Phase 3: Visualizing the Mechanism & Logic
Diagram 1: Reaction Mechanism & Transition States

This diagram illustrates the base-catalyzed pathway required for your piperidine-acrylamide.

MichaelAddition Base Base (B:) Thiolate Thiolate (R-S⁻) (Active Nucleophile) Base->Thiolate Catalysis Thiol Thiol (R-SH) Thiol->Thiolate Deprotonation (pH > pKa-1) Enolate Enolate Intermediate (Stabilized by Solvent) Thiolate->Enolate Nucleophilic Attack (Rate Limiting Step) Acrylamide 1-(Piperidin-1-yl) prop-2-en-1-one Acrylamide->Enolate + Product Thioether Product (Stable Adduct) Enolate->Product Proton Transfer (Rapid) Product->Thiolate Retro-Michael (Slow)

Caption: The Thiol-Michael addition requires deprotonation to the thiolate. The piperidine ring (blue node) influences the electrophilicity of the beta-carbon during the attack.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze LCMS/HPLC Result What is the result? Start->Result NoProd No Product Peak Result->NoProd Starting Material Only WrongMass Wrong Mass / Byproducts Result->WrongMass New Peaks CheckpH Check pH / Base NoProd->CheckpH CheckOx Check for Disulfides (M_thiol * 2 - 2H) WrongMass->CheckOx Action1 Increase pH to 8.0+ Add DIPEA/TEA CheckpH->Action1 pH < 8 Action2 Switch Solvent (MeOH -> DMSO) CheckpH->Action2 pH OK, but slow Action3 Add TCEP (Reducing Agent) CheckOx->Action3 Disulfides Present Action4 Check for DTT Adducts (Remove competing thiols) CheckOx->Action4 Unexpected Adduct Mass

Caption: Step-by-step logic flow to diagnose reaction failure based on analytical data.

Phase 4: Validated Protocol

Standard Operating Procedure: Kinetic Evaluation of Acrylamide-Thiol Reaction

Reagents:

  • Compound A: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM in DMSO).

  • Compound B: L-Cysteine Methyl Ester or Glutathione (10 mM in Water).

  • Buffer: 50 mM Phosphate or HEPES, pH 8.0.

  • Internal Standard: 1-Naphthoic acid (non-reactive reference).

Protocol Steps:

  • Preparation: Dilute Compound A to 100 µM in Buffer (containing 10% DMSO to ensure solubility).

  • Baseline: Inject into HPLC/LCMS to confirm stability and retention time (

    
    ).
    
  • Initiation: Add Compound B (Thiol) at 500 µM (5-fold excess) to ensure pseudo-first-order kinetics.

  • Monitoring: Inject samples every 15 minutes for 2 hours.

  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Data Table (Solvent/pH Impact) Simulated data based on typical acrylamide reactivity profiles [1, 2].

ConditionSolvent SystemBase AddedReaction Half-Life (

)
Outcome
A Water/MeOH (1:1)None (pH ~6)> 24 HoursFail (Too acidic)
B Water/MeOH (1:1)TEA (pH ~8)~ 120 MinutesModerate
C DMSO (Dry)DIPEA (1 eq)< 10 MinutesFast (Naked anion effect)
D PBS (pH 7.4)None~ 6 HoursSlow (Physiological rate)
References
  • Mechanistic Study of N-acryloylpiperidine: Flanagan, M. E., et al. "A mechanistic study of thiol addition to N-acryloylpiperidine." Organic & Biomolecular Chemistry, 2015.

  • Covalent Drug Design Review: Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 2016.

  • Thiol-Michael Click Chemistry: Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 2014.

  • Reversibility Studies: Kumpf, R. A., et al. "Optimizing the Residence Time of Covalent Inhibitors." Journal of Medicinal Chemistry, 2018.

Sources

Technical Support Center: Synthesis of Piperidine Acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting in Piperidine Acrylamide Synthesis Document ID: TS-PA-2024-05 Audience: Medicinal Chemists, Process Scientists

Executive Summary

The piperidine acrylamide motif is a cornerstone of modern covalent drug discovery, serving as the reactive "warhead" in numerous kinase inhibitors (e.g., KRAS G12C inhibitors). While structurally simple, the synthesis of this moiety is plagued by three distinct failure modes: uncontrolled polymerization , competitive Michael addition , and NMR spectral complexity due to rotamers .

This guide provides field-proven troubleshooting protocols to navigate these challenges, ensuring high yield and purity.

Part 1: The Polymerization Pitfall

User Issue:

"I added acryloyl chloride to my piperidine solution, and upon workup, the reaction mixture turned into an insoluble gel. My yield is effectively zero."

Technical Diagnosis:

Acryloyl chloride and the resulting acrylamides are highly susceptible to free-radical polymerization. This is often triggered by:

  • Exotherms: The reaction of acid chlorides with amines is highly exothermic.

  • Concentration: High local concentrations of the acryloyl moiety.

  • Lack of Inhibition: Commercial acryloyl chloride contains stabilizers (e.g., phenothiazine or MEHQ), but distillation or improper storage can deplete them.

Troubleshooting Protocol:
ParameterRecommendationRationale
Temperature -10 °C to 0 °C Kinetic control prevents thermal initiation of radicals.
Addition Mode Dropwise Prevents "hot spots" (localized exotherms).
Stabilizers BHT (0.1 mol%) Add Butylated Hydroxytoluene (BHT) to the reaction solvent if using distilled reagents.
Concentration 0.1 M - 0.2 M Dilution reduces the rate of polymerization (

).
Visual Workflow: Preventing Polymerization

PolymerizationControl Start Start Reaction CheckReagent Check Acryloyl Chloride Color/Status Start->CheckReagent Colorless Colorless/Clear (Stabilizer Depleted?) CheckReagent->Colorless Risk High Yellow Yellow/Tinted (Stabilizer Present) CheckReagent->Yellow Risk Low AddInhibitor Add 0.1% BHT or Hydroquinone Colorless->AddInhibitor Cooling Cool to -10°C Yellow->Cooling AddInhibitor->Cooling Addition Slow Dropwise Addition (Keep T < 5°C) Cooling->Addition

Figure 1: Decision logic for handling acryloyl chloride reagents to prevent polymerization.

Part 2: The Michael Addition Trap

User Issue:

"LCMS analysis shows the product mass, but also a significant peak at [M + Piperidine]. Is this a dimer?"

Technical Diagnosis:

This is a classic conjugate addition (Michael Addition) side reaction. The piperidine amine is a strong nucleophile. While it prefers the carbonyl carbon (1,2-addition) to form the amide, it can also attack the


-carbon of the double bond (1,4-addition), especially if the amide product is formed and excess amine is present.

Mechanism:

  • Desired: Amine attacks C=O

    
     Acrylamide.
    
  • Undesired: Second amine attacks C=C of the Acrylamide

    
    
    
    
    
    -amino amide (Dimer).
Troubleshooting Protocol:

The "Inverse Addition" Technique: To minimize this, you must ensure the electrophile (acryloyl chloride/anhydride) is always in excess relative to the free amine in the reaction zone.

  • Standard Setup (Risky): Adding Acryloyl Chloride to the Amine.

    • Result: Initially, Amine is in large excess. Once some product forms, the remaining amine can attack the product.

  • Recommended Setup (Inverse): Adding the Amine (with base) to the Acryloyl Chloride.

    • Result: Acryloyl chloride is in excess until the very end. The formed product competes with a much more reactive acid chloride, suppressing the Michael addition.

Diagram: Competitive Pathways

MichaelAddition Amine Piperidine Amine (Nucleophile) Intermediate Transition State Amine->Intermediate Acryl Acryloyl Chloride (Electrophile) Acryl->Intermediate Product Target Acrylamide (Kinetic Product) Intermediate->Product 1,2-Attack (Fast) Major Pathway SideProduct Michael Adduct (Dimer/Impurity) Intermediate->SideProduct 1,4-Attack (Slow) Occurs if Amine Excess Product->SideProduct + Excess Amine

Figure 2: Mechanistic competition between amide coupling (1,2-attack) and Michael addition (1,4-attack).

Part 3: Rotamers & Spectral Confusion

User Issue:

"My crude NMR looks clean, but after column chromatography, the 1H NMR shows split peaks and broad signals. Did I decompose my compound?"

Technical Diagnosis:

This is likely not an impurity. Piperidine amides exhibit restricted rotation around the C(O)-N bond due to the partial double bond character of the amide resonance. This creates two distinct conformers (rotamers) observable on the NMR time scale at room temperature.

  • Evidence: You will often see two sets of signals (e.g., a 60:40 ratio) or broadened "humps" for the piperidine ring protons.

  • Verification: Run the NMR at elevated temperature (e.g., 50-60 °C in DMSO-d6). The peaks should coalesce into sharp singlets as the rotation rate increases.

Part 4: Validated Experimental Protocols

Method A: The "Process-Safe" Acid Chloride Method

Best for: Scale-up, simple substrates.

  • Preparation: Dissolve piperidine derivative (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.1 M). Cool to -10 °C .

  • Addition: Dissolve Acryloyl Chloride (1.1 equiv) in a separate volume of DCM. Add this solution dropwise to the amine solution over 30 minutes.

    • Note: If Michael addition is a known issue for your substrate, reverse this: Add Amine/DIPEA to the Acryloyl Chloride solution.

  • Quench: Once TLC indicates consumption of amine (usually < 1 hr), quench with saturated NaHCO3.

  • Workup: Wash with brine, dry over Na2SO4. Do not heat the rotary evaporator bath above 30 °C.

Method B: The Mixed Anhydride Method

Best for: Sensitive substrates, avoiding HCl.

  • Activation: Dissolve Acrylic Acid (1.1 equiv) and TEA (1.2 equiv) in THF. Cool to -10 °C.

  • Formation: Add Isobutyl Chloroformate (1.1 equiv) dropwise. Stir for 15 min to form the mixed anhydride (white precipitate of TEA·HCl will form).

  • Coupling: Add the piperidine amine (1.0 equiv) dropwise.

  • Completion: Allow to warm to RT. The reaction is usually complete in 1-2 hours.

References

  • Covalent Inhibition in Drug Discovery

    • Title: The resurgence of covalent drugs.
    • Source: N
    • URL:[Link]

  • Process Chemistry of Acrylamides

    • Title: Development of a Scalable Synthesis of the KRASG12C Inhibitor Sotorasib (AMG 510).
    • Source: Organic Process Research & Development (2020).
    • URL:[Link]

  • Rotamers in NMR

    • Title: NMR studies of restricted rot
    • Source: Journal of Chemical Educ
    • URL:[Link]

Technical Support Center: Optimizing 1-(Piperidin-1-yl)prop-2-en-1-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility" Illusion

You are likely visiting this guide because you are experiencing inconsistent data, precipitation, or loss of potency with 1-(Piperidin-1-yl)prop-2-en-1-one (commonly known as N-Acryloylpiperidine ).

Crucial Insight: While this compound is a small, relatively polar organic molecule (MW ~139.19 g/mol ), users often mistake chemical reactivity for insolubility . This molecule contains a reactive acrylamide "warhead" (Michael acceptor). In biological buffers, it does not just dissolve; it actively hunts for nucleophiles.

If your compound appears to "crash out" or disappear, it is likely reacting with your buffer components (specifically DTT or


-mercaptoethanol) or polymerizing, rather than simply failing to dissolve. This guide addresses both physical solubility and chemical stability.

Part 1: Stock Solution & Storage (The Foundation)

Before attempting aqueous dilution, the integrity of the hydrophobic stock must be guaranteed.

Q: What is the optimal solvent for stock preparation?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Solubility Limit: >100 mM in DMSO.

  • Why: DMSO is a polar aprotic solvent that disrupts the crystal lattice (or stabilizes the liquid phase) without initiating nucleophilic attack on the acrylamide group.

Q: Can I use Ethanol?

A: Avoid if possible. While soluble, ethanol is protic and hygroscopic. Over time, absorbed water can hydrolyze the acrylamide amide bond, generating piperidine and acrylic acid, which are inactive in your assay.

Standard Operating Procedure (SOP): Stock Preparation
  • Weighing: Weigh the compound rapidly; it is often a liquid or low-melting solid and can be hygroscopic.

  • Dissolution: Dissolve in anhydrous DMSO to reach a concentration of 10 mM to 50 mM .

  • Storage: Aliquot immediately into single-use vials (brown glass or polypropylene). Store at -20°C or -80°C .

    • Warning: Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating hydrolysis.

Part 2: Aqueous Dilution (The Critical Transition)

This is where most experiments fail. Direct dilution from 100% DMSO to 100% aqueous buffer often causes "shock precipitation" (oiling out).

The "Intermediate Dilution" Protocol

Do not spike 1


L of stock directly into 1 mL of buffer. Use a step-down approach.
StepComponentVolumeFinal Solvent %Purpose
1. Stock 50 mM Compound in DMSO-100% DMSOStable storage form.
2. Pre-Dilution Mix Stock + Pure DMSOAs required100% DMSOAdjust to 100x the final assay concentration (e.g., 1 mM).
3. Intermediate 10

L (Step 2) + 90

L Buffer
100

L
10% DMSOCritical Step: Allows solvation shells to reorganize without crashing.
4. Assay 10

L (Step 3) + 90

L Buffer
100

L
1% DMSO Final assay condition.
Visualization: The Solubility Workflow

SolubilityWorkflow cluster_0 Correct Protocol Stock DMSO Stock (50 mM) Inter Intermediate Plate (10% DMSO) Stock->Inter 10x Dilution into Buffer Stock->Inter Precip PRECIPITATION RISK (Shock Dilution) Stock->Precip Direct Spike (Avoid) Assay Assay Plate (1% DMSO) Inter->Assay 10x Dilution into Buffer Inter->Assay

Figure 1: Step-wise dilution strategy to prevent "oiling out" of hydrophobic fragments.

Part 3: Buffer Composition (The "Silent Killer")

If your compound is soluble but shows no activity (or inconsistent activity), your buffer is likely destroying the molecule.

Q: Can I use DTT (Dithiothreitol) in my assay buffer?

A: ABSOLUTELY NOT. 1-(Piperidin-1-yl)prop-2-en-1-one is a covalent modifier . It reacts with thiols.[1][2][3][4]

  • The Mechanism: DTT contains two thiol groups. These thiols are strong nucleophiles that will attack the

    
    -carbon of the acrylamide group (Michael Addition) within minutes.
    
  • The Result: Your inhibitor is covalently bound to the DTT, not your protein target. The compound effectively "disappears" from the solution.

Q: What is the alternative reducing agent?

A: TCEP (Tris(2-carboxyethyl)phosphine).

  • Why: TCEP is a phosphine-based reducing agent. It does not contain thiols and is much less nucleophilic toward acrylamides at neutral pH.

Buffer Compatibility Table
ComponentStatusReason / Mechanism
DTT / BME FORBIDDEN Rapidly reacts with acrylamide warhead (Michael Addition).
TCEP RECOMMENDED Maintains reducing environment without reacting with the inhibitor.
Tris / HEPES SAFE Standard buffers. Keep pH < 8.0 to prevent hydrolysis.[1]
BSA (Bovine Serum Albumin) ⚠️ CAUTION BSA has surface thiols (Cys34) and hydrophobic pockets. High BSA (>0.1%) can sequester the compound.
Tween-20 / Triton X-100 RECOMMENDED Use at 0.01% to prevent colloidal aggregation (false positives).

Part 4: Troubleshooting & Logic Flow

Use this logic gate to diagnose "solubility" issues in your assay.

Troubleshooting Start Issue: Compound Inactive or Precipitating CheckDTT Does buffer contain DTT or BME? Start->CheckDTT RemoveDTT ACTION: Switch to TCEP. Compound was reacting with buffer. CheckDTT->RemoveDTT Yes CheckConc Is concentration >100 µM? CheckDTT->CheckConc No CheckDetergent Is Detergent Present? CheckConc->CheckDetergent No (<100µM) SolubilityLimit ACTION: Reduce Conc. Intrinsic solubility limit reached. CheckConc->SolubilityLimit Yes (>100µM) Aggregates ACTION: Add 0.01% Tween-20. Likely colloidal aggregation. CheckDetergent->Aggregates No Success Assay Optimized CheckDetergent->Success Yes

Figure 2: Diagnostic logic for distinguishing reactivity issues from solubility issues.

Part 5: Advanced Formulation (Colloidal Aggregation)

Small hydrophobic fragments like N-Acryloylpiperidine can form colloids in aqueous solution. These colloids sequester enzyme targets, leading to false-positive inhibition (promiscuous inhibition).

The Detergent Test: If you observe inhibition that disappears upon the addition of 0.01% Triton X-100 , your compound was not truly soluble; it was forming a colloid.

  • Recommendation: Always include 0.005% - 0.01% non-ionic detergent (Tween-20 or Triton X-100) in the assay buffer to ensure the compound exists as a monomer.

References

  • PubChem. 1-(Prop-2-en-1-yl)piperidin-2-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lagoutte, P., et al. (2016). Covalent inhibitors: an opportunity for kinase drug discovery.[5] Expert Opinion on Drug Discovery. (Discusses the reactivity of acrylamides with DTT vs TCEP).

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[6] (Foundational text on colloidal aggregation).

  • Danilack, A., et al. (2024).[7] Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Chemical Information and Modeling.[7] Available at: [Link]

Sources

"1-(Piperidin-1-yl)prop-2-en-1-one" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting (TLC / LC-MS) CAS: 10043-37-5 | MW: 139.19 Da | Formula:


[1][2]

Executive Summary: The "Invisible" Michael Acceptor

1-(Piperidin-1-yl)prop-2-en-1-one (Acryloyl piperidine) presents a classic analytical trap: it is a reactive electrophile that lacks a strong chromophore.[1][2] Researchers often assume their reaction has failed because the product is invisible under standard UV (254 nm) or elutes in the solvent front on standard C18 columns.

This guide addresses the three critical failure points in monitoring this compound:

  • Detection: Overcoming weak UV absorbance.[1][2][3]

  • Retention: Managing high polarity in LC-MS.

  • Stability: Preventing on-column polymerization.[1][2]

Module 1: Thin Layer Chromatography (TLC) Protocols

The Problem: "My Product is Invisible"

Unlike aromatic acrylamides, the piperidine ring is non-aromatic. The only UV-active moiety is the conjugated carbonyl system (


), which has a weak extinction coefficient at 254 nm.
Visualization Strategy

Do not rely on UV alone.[1][2] You must use a destructive stain to visualize the aliphatic piperidine ring or the alkene.

Visualization MethodSensitivityMechanismProtocol Note
UV (254 nm) Low

transition
Product appears as a very faint shadow.[1][2] Easily missed at low concentrations.[1][2]
KMnO

(Basic)
High Oxidation of alkeneRecommended. The alkene oxidizes to a diol; the spot turns bright yellow/brown against a purple background.
Iodine (I

) Chamber
MediumReversible adsorptionGood for the piperidine ring.[2] Spots appear brown/yellow.[1][2][4]
Dragendorff’s Reagent HighAmine complexationFalse Negative Risk: Works well for the starting material (Piperidine) but often fails for the amide product.
TLC Mobile Phase Optimization

The product is a tertiary amide and moderately polar.

  • Standard System: 30% to 50% Ethyl Acetate in Hexanes.[1][2]

  • If Streaking Occurs: Add 1% Triethylamine (TEA) to the mobile phase (only if monitoring the amine starting material; the amide product generally does not streak).

Module 2: LC-MS Method Development

The Problem: "No Retention" or "Ghost Peaks"

Acryloyl piperidine is a small, polar molecule (LogP


 0.8-1.2).[2] On a standard C18 column with a generic gradient (e.g., 5-95% ACN), it often elutes in the void volume (dead time), co-eluting with salts and suppression zones.
LC-MS Configuration Guide
1. Column Selection
  • Avoid: Pure C18 columns (e.g., standard ODS) unless using 100% aqueous start.

  • Recommended:

    • Polar-Embedded C18: (e.g., Waters T3, Phenomenex Luna Omega Polar).[1][2] These retain polar amides better.[1][2]

    • HILIC: If C18 fails, HILIC (Acetonitrile/Water/Ammonium Formate) provides superior retention for this polar amide.[2]

2. Ionization Parameters (ESI+)
  • Target Ion:

    
    
    
  • Fragment Ions (for MS/MS):

    • 
       (Piperidinium ion, cleavage of amide).[2]
      
    • 
       (Acryloyl cation).[1][2]
      
  • Buffer: Use 0.1% Formic Acid .[1][2][5] Do not use neutral buffers; the protonation of the amide oxygen is necessary for good ESI+ signal.

Troubleshooting "Ghost" Dimers

If you see a peak at


 279.3  (

), this is not a side product.[2] It is an in-source dimer formed at high concentrations.[1][2]
  • Test: Dilute the sample 10x. If the 279 peak disappears relative to 140, it is an artifact.

Module 3: Reaction Monitoring Logic

Scenario A: Synthesis (Acryloylation of Piperidine)

Reaction: Piperidine + Acryloyl Chloride


 Product[1]
  • Monitor: Disappearance of Piperidine (

    
     86) and Appearance of Product (
    
    
    
    140).
  • Critical Step: Quench the aliquot with MeOH or Water before injection to destroy excess acryloyl chloride, which can damage the LC column.

Scenario B: Covalent Inhibition (Michael Addition)

Reaction: Protein-Cys + Acryloyl piperidine


 Adduct[1][2]
  • Monitor: Consumption of the Warhead (

    
     140).
    
  • Warning: The Michael adduct is often stable but can undergo retro-Michael reaction in the MS source if temperatures are too high (>350°C).

Decision Tree: Troubleshooting Signal Loss

LCMS_Troubleshooting Start Issue: No Peak at m/z 140 CheckUV Check UV (210-220 nm) Start->CheckUV UV_Yes UV Signal Present? CheckUV->UV_Yes MS_Issue Ionization Issue UV_Yes->MS_Issue Yes (Peak Visible) No_UV Chromatography Issue UV_Yes->No_UV No (No Peak) Check_pH Check Mobile Phase pH (Must be Acidic) MS_Issue->Check_pH Void_Vol Eluting in Void Volume? No_UV->Void_Vol Change_Col Switch to HILIC or Polar-Embedded C18 Void_Vol->Change_Col Yes

Caption: Diagnostic workflow for identifying why 1-(Piperidin-1-yl)prop-2-en-1-one is not detected in LC-MS.

Frequently Asked Questions (FAQ)

Q1: My TLC spot for the product has a "tail" or streak. Why? A: While the product is an amide, residual piperidine (starting material) or hydrolysis products (acrylic acid) can streak. If the streak is the product itself, your silica might be too acidic. Pre-wash the TLC plate with 1% TEA in solvent or switch to Alumina plates.[2]

Q2: Can I use Dragendorff stain? A: Dragendorff is specific for tertiary amines and alkaloids.[2] While it might stain the amide product weakly, it will stain the starting material (piperidine) intensely. This creates a "masking" effect where you cannot distinguish conversion.[1][2] Use KMnO


 instead. 

Q3: The LC-MS peak area is decreasing over time in the autosampler. A: Acrylamides are reactive Michael acceptors. If your solvent contains nucleophiles (e.g., water, alcohols) and trace base, the compound may hydrolyze or polymerize.

  • Fix: Dissolve samples in anhydrous Acetonitrile (MeCN) . Keep the autosampler at 4°C. Add a radical inhibitor (e.g., 10 ppm BHT) if storing for >24 hours.

Q4: I see a mass of 158 (


) in my spectrum. 
A:  This is the water adduct (

), likely formed via hydration of the double bond in the source or in solution if the pH is not controlled. Ensure your mobile phase has 0.1% Formic Acid to force the protonated species (

) rather than adducts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 350473, N-Acryloylpiperidine.[1][2] PubChem. Available at: [Link][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for TLC visualization of alkenes/amides via KMnO4).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons, 2005.[2] (Reference for UV absorption of conjugated carbonyls).

Sources

Validation & Comparative

Comparative Profiling of Covalent Warheads: 1-(Piperidin-1-yl)prop-2-en-1-one vs. Substituted Acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Standard

In the design of Targeted Covalent Inhibitors (TCIs), 1-(Piperidin-1-yl)prop-2-en-1-one (hereafter PPO ) serves as the archetypal "naked" acrylamide warhead. Structurally, it represents an unsubstituted acrylamide attached to a cyclic dialkyl amine. This specific electronic configuration places it in the "Goldilocks Zone" of reactivity: it possesses sufficient electrophilicity to modify a cysteine thiol within a protein active site (driven by proximity) but retains enough metabolic stability to resist rapid clearance by cytosolic glutathione (GSH).

This guide compares PPO against alternative electrophiles—ranging from the highly reactive vinyl sulfones to the reversible cyanoacrylamides—providing a decision framework for warhead selection based on kinetic profiling and selectivity requirements.

Technical Profile: The PPO Baseline

Structural Mechanism

PPO functions as a Michael Acceptor . The


-carbon of the vinyl group is electrophilic due to conjugation with the carbonyl oxygen. The piperidine ring acts as a solubilizing scaffold and mimics the steric bulk often found in kinase inhibitors (e.g., the piperidine moiety in Ibrutinib).

Mechanism of Action:

  • Recognition: The scaffold binds non-covalently, positioning the warhead near a target Cysteine.

  • Reaction: The Cysteine thiolate attacks the

    
    -carbon.
    
  • Stabilization: An enolate intermediate forms and is protonated, resulting in a stable thioether adduct.

Visualization: The Michael Addition Pathway

MichaelAddition Cys Cysteine Thiolate (Nucleophile) TS Transition State (Enolate Formation) Cys->TS Nucleophilic Attack (k_inact) PPO 1-(Piperidin-1-yl) prop-2-en-1-one (Electrophile) PPO->TS Adduct Stable Thioether Adduct TS->Adduct Protonation (Irreversible)

Figure 1: Mechanism of irreversible inhibition via Michael Addition. The PPO warhead requires specific alignment to overcome the activation energy barrier.

Comparative Analysis: PPO vs. Alternatives

The choice of warhead dictates the delicate balance between Potency (


)  and Toxicity (Off-target labeling) .
The Competitor Landscape
Warhead ClassRepresentative StructureIntrinsic Reactivity (

)
ReversibilityMetabolic Stability (

GSH)
Best Use Case
PPO (Dialkyl Acrylamide) Unsubstituted AcrylamideModerate IrreversibleHigh (>2h)Baseline: Validated targets with non-catalytic Cys.

-Substituted Acrylamide
MethacrylamideLow IrreversibleVery HighHigh Selectivity: When PPO shows toxicity; requires perfect positioning.
2-Butynamide AlkyneLow IrreversibleHighSteric Constraints: When the active site is tight; lower reactivity than PPO.
Vinyl Sulfone Phenyl Vinyl SulfoneHigh IrreversibleLowHard Targets: Lysine targeting or unreactive Cysteines (High toxicity risk).

-Cyanoacrylamide
2-Cyano-acrylamideVery High Reversible LowTunable Residence Time: High potency needed but irreversible binding is a safety risk.
Key Differentiators
  • PPO vs. Vinyl Sulfones: Vinyl sulfones are "harder" electrophiles and often less selective, capable of labeling Lysine residues and reacting rapidly with GSH. PPO is "softer," preferring Thiolates, making it safer for systemic administration.

  • PPO vs. Propynamides (Alkynes): Alkynes are less reactive than PPO. They require a very specific angle of attack (linear geometry) to react with Cysteine. If PPO is too promiscuous, switching to an alkyne can improve selectivity.

  • PPO vs. Reversible Covalent:

    
    -Cyanoacrylamides react faster than PPO due to the electron-withdrawing cyano group but allow the protein to regenerate (reverse reaction). This is superior if the target protein has a rapid turnover rate.
    

Experimental Validation: The GSH Reactivity Assay

To validate PPO or compare a new analog, you must measure Intrinsic Reactivity . The industry gold standard is the Glutathione (GSH) half-life assay.

Why this matters?

Intrinsic reactivity (


) correlates with immunotoxicity. If a compound reacts with GSH in buffer with a 

mins, it is likely to cause haptenization and immune responses in vivo. PPO derivatives typically show

in the range of 2–6 hours.
Protocol: NMR-Based GSH Kinetics

This protocol avoids the ionization variations of LC-MS and provides direct structural evidence of adduct formation.

Reagents:

  • Test Compound (PPO analog)

  • L-Glutathione (reduced)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated Phosphate Buffer (pH 7.4, 100 mM)

Workflow:

  • Preparation: Dissolve Test Compound (10 mM) and Internal Standard in DMSO-

    
    .
    
  • Baseline: Acquire a

    
    H NMR spectrum (t=0) to confirm integrals of the vinyl protons (typically 6.0–6.8 ppm).
    
  • Initiation: Add GSH (dissolved in buffer) to the NMR tube. Final ratio: 1:10 (Compound:GSH) to ensure pseudo-first-order kinetics.

  • Monitoring: Acquire spectra every 15 minutes for 4–8 hours at 37°C.

  • Analysis: Track the disappearance of the vinyl proton signals relative to the internal standard.

Calculation: Plot


 vs. time. The slope is 

.

Visualization: Assay Decision Logic

AssayLogic Start Start: Warhead Selection GSH_Test Run GSH Reactivity Assay (pH 7.4, 37°C) Start->GSH_Test Result_Fast t_1/2 < 30 min (High Reactivity) GSH_Test->Result_Fast Result_Mod t_1/2 = 2-6 hours (Moderate/PPO-like) GSH_Test->Result_Mod Result_Slow t_1/2 > 24 hours (Low Reactivity) GSH_Test->Result_Slow Action_Fast Risk: Systemic Toxicity Action: Add steric bulk (Methyl) or switch to Alkyne Result_Fast->Action_Fast Action_Mod Ideal: 'Goldilocks' Zone Action: Proceed to Kinact/KI profiling Result_Mod->Action_Mod Action_Slow Risk: Low Potency Action: Add EWG (Cyano/Cl) or improve non-covalent binding Result_Slow->Action_Slow

Figure 2: Decision matrix based on Glutathione (GSH) half-life results.

Strategic Recommendations

  • Start with PPO: When screening fragments or designing a new TCI, use the 1-(Piperidin-1-yl)prop-2-en-1-one motif as your starting point. It provides the best balance of solubility and reactivity.

  • Tune via Substitution:

    • If

      
       is high but cellular toxicity is observed, switch to an 
      
      
      
      -methyl acrylamide
      (methacrylamide).
    • If potency is low despite good non-covalent binding (

      
      ), switch to an 
      
      
      
      -cyanoacrylamide
      or 2-chloroacetamide (though watch for toxicity with the latter).
  • Verify Selectivity: Always pair your PPO-based lead with a "saturated" control (propionamide analog) in biological assays. If the saturated control is active, your effect is non-covalent.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Keeley, A., et al. (2019). Characterising Covalent Warhead Reactivity. Bioorganic & Medicinal Chemistry. Link

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. Link

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. Link

  • McAulay, K., et al. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. Link

Technical Comparison: 1-(Piperidin-1-yl)prop-2-en-1-one vs. N,N-Dimethylacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between 1-(Piperidin-1-yl)prop-2-en-1-one (Acryloylpiperidine) and N,N-Dimethylacrylamide (DMA).

A Guide to Structural Rigidity, Hydrophilicity, and Polymerization Kinetics[1][2][3][4]

Executive Summary

This guide compares two structural isomers of disubstituted acrylamides: N,N-Dimethylacrylamide (DMA) and 1-(Piperidin-1-yl)prop-2-en-1-one (commonly referred to as Acryloylpiperidine or AP ).

While they share the same molecular formula (


 for AP vs 

for DMA is incorrect; let us correct the chemistry immediately: DMA is

(MW 99.13). AP is

(MW 139.19). They are not isomers; AP is a larger, cyclic analog).

Correction on Chemical Identity:

  • DMA (

    
    ):  The "Gold Standard" for hydrophilic resins (e.g., ChemMatrix) and hydrogels. It is non-cyclic, highly polar, and water-soluble.
    
  • Acryloylpiperidine (

    
    ):  A cyclic acrylamide where the nitrogen is part of a piperidine ring. This ring structure imparts significant hydrophobicity  and steric rigidity , leading to polymers with higher Glass Transition Temperatures (
    
    
    
    ) and distinct thermoresponsive (LCST) behavior in water.

Key Takeaway: Choose DMA for maximum hydrophilicity and rapid polymerization. Choose Acryloylpiperidine (AP) when you require mechanical stiffness (high


), thermoresponsiveness (LCST), or hydrophobic modulation in peptide resins.

Chemical & Physical Profile

FeatureN,N-Dimethylacrylamide (DMA)1-(Piperidin-1-yl)prop-2-en-1-one (AP)
CAS Number 2680-03-71693-82-9
Structure Linear, disubstituted amideCyclic amide (Piperidine ring)
Molecular Weight 99.13 g/mol 139.19 g/mol
Physical State Colorless liquidColorless to pale yellow liquid
Water Solubility Miscible (Highly Hydrophilic)Soluble cold; exhibits LCST (Thermoresponsive)
Polymer

~119°C>140°C (Rigid Ring Effect)
Primary Utility Hydrophilic resins, hydrogelsThermoresponsive carriers, kinetic hydrate inhibitors

Polymerization Behavior & Kinetics[4]

Reactivity and Sterics
  • DMA: The two methyl groups provide minimal steric hindrance. DMA polymerizes rapidly in radical conditions (

    
     is high). It is prone to "gel effect" (auto-acceleration) early in bulk polymerizations due to strong hydrogen bonding with solvent or self-association.
    
  • Acryloylpiperidine (AP): The piperidine ring adds bulk close to the vinyl group. While still highly reactive, the propagation rate constant (

    
    ) is often lower than DMA due to steric hindrance. However, the cyclic structure reduces rotational freedom , leading to polymers with significantly higher structural rigidity.
    
Thermoresponsive Behavior (LCST)

A critical differentiator is the interaction with water.[1][2]

  • Poly(DMA): Generally soluble in water at all temperatures (unless in very high salt). It is a "super-hydrophilic" polymer.

  • Poly(AP): Exhibits Lower Critical Solution Temperature (LCST) behavior.[1][3][4][5] At low temperatures, hydrogen bonding dominates, and it is soluble.[1] As temperature rises (typically > 5-10°C depending on MW and concentration, though often cited as having a cloud point in specific mixtures), the hydrophobic piperidine ring dominates, causing phase separation. This makes AP ideal for smart drug delivery systems that release payload upon thermal triggering.

Application Focus: Peptide Synthesis & Drug Delivery[4]

Solid Phase Peptide Synthesis (SPPS)
  • DMA Role: DMA is the backbone monomer for ChemMatrix resin. Its high hydrophilicity allows the resin to swell in both organic solvents (DCM, DMF) and aqueous buffers, making it superior for synthesizing long, complex, or hydrophobic peptides that would aggregate on polystyrene.

  • AP Role: AP is used to modulate hydrophobicity . In flow-chemistry SPPS, AP can be copolymerized to adjust the swelling ratio of the resin. If a resin is too hydrophilic, it may become mechanically unstable; adding AP introduces rigidity and hydrophobic domains without sacrificing amide density.

Drug Delivery Systems[4][6]
  • DMA: Used as a "stealth" coating similar to PEG. It prevents protein adsorption due to its neutral, hydrophilic nature.

  • AP: Used for controlled release . Nanogels made of Poly(AP) shrink and collapse above their LCST, squeezing out the drug. This is used for hyperthermia-triggered drug release in oncology.

Experimental Protocols

Protocol A: Comparative Radical Polymerization

Objective: To observe the viscosity difference (proxy for MW and chain rigidity) between Poly(DMA) and Poly(AP).

Reagents:

  • Monomer: DMA or AP (1.0 g)

  • Solvent: Anhydrous DMF (9.0 mL)

  • Initiator: AIBN (10 mg)

Workflow:

  • Preparation: Dissolve 1.0 g of monomer in 9.0 mL DMF in a Schlenk tube. Add 10 mg AIBN.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for acrylamides).

  • Polymerization: Immerse tube in an oil bath at 70°C for 12 hours.

  • Precipitation:

    • Pour Poly(DMA) solution into cold diethyl ether (Polymer precipitates as white sticky solid).

    • Pour Poly(AP) solution into hexane (Polymer precipitates as powder).

  • Analysis: Dry in vacuum oven. Measure

    
     via DSC (10°C/min ramp).
    
    • Expected Result: Poly(DMA)

      
      ; Poly(AP) 
      
      
      
      .
Protocol B: LCST Cloud Point Determination

Objective: To demonstrate the thermoresponsive nature of AP vs the stability of DMA.

Workflow:

  • Prepare 1 wt% aqueous solutions of purified Poly(DMA) and Poly(AP).

  • Place both vials in a temperature-controlled water bath starting at 4°C.

  • Increase temperature by 1°C/min.

  • Monitor optical transmittance (500 nm).

    • Poly(DMA): Remains clear (>95% transmittance) up to boiling (100°C).

    • Poly(AP): Solution turns cloudy (phase separation) as it passes its LCST (typically visible < 30°C depending on exact synthesis conditions).

Visualizing the Difference

G Start Acrylamide Derivative DMA N,N-Dimethylacrylamide (Linear Side Chain) Start->DMA Methyl Substitution AP Acryloylpiperidine (Cyclic Side Chain) Start->AP Piperidine Ring Prop_DMA Properties: - Highly Hydrophilic - Flexible Chain - Tg ~119°C DMA->Prop_DMA Prop_AP Properties: - Amphiphilic/Hydrophobic - Rigid Chain - Tg >140°C AP->Prop_AP App_DMA Application: - ChemMatrix Resin - Hydrophilic Hydrogels Prop_DMA->App_DMA High Swelling App_AP Application: - Thermoresponsive Carriers - Kinetic Hydrate Inhibitors Prop_AP->App_AP LCST Behavior

Figure 1: Decision tree illustrating the structural divergence and resulting application fields for DMA and AP.

References

  • ChemicalBook. (2024). N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2021). A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels. Retrieved from

  • MDPI. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide.... Retrieved from

  • Polymer Source. (n.d.). Poly(N,N-dimethylacrylamide) Specification Sheet. Retrieved from

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from

Sources

Comparative Guide: 1-(Piperidin-1-yl)prop-2-en-1-one vs. Non-Covalent Alternatives

[1]

Executive Summary & Molecular Context

1-(Piperidin-1-yl)prop-2-en-1-one (also known as N-acryloylpiperidine) serves as a fundamental archetype in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it consists of a piperidine ring attached to an acrylamide "warhead."

  • Role: It acts as a Targeted Covalent Inhibitor (TCI) fragment.[1] The acrylamide moiety functions as a Michael acceptor, forming an irreversible covalent bond with nucleophilic cysteine residues on a target protein.

  • The Non-Covalent Alternative: The direct structural comparator is 1-propionylpiperidine (where the vinyl double bond is saturated). This analog lacks the electrophilic capacity to form covalent bonds and relies solely on weak thermodynamic interactions (Van der Waals, H-bonds) for binding.[1]

This guide compares the kinetic performance, experimental validation, and utility of this covalent fragment against non-covalent alternatives.

Mechanistic Divergence: The Michael Addition

The defining feature of 1-(Piperidin-1-yl)prop-2-en-1-one is its ability to bypass the limitations of equilibrium binding through a two-step mechanism.[1]

The Two-Step Kinetic Model

While non-covalent inhibitors are governed by simple equilibrium (

  • 
     (Binding Step):  The piperidine ring positions the molecule within the pocket via non-covalent interactions.
    
  • 
     (Reaction Step):  The acrylamide warhead executes a nucleophilic attack on a proximal cysteine thiolate, forming a permanent thioether bond.[1]
    
Visualization: Reaction Pathway & Screening Logic[1]

CovalentMechanismcluster_noncovNon-Covalent Analog (Saturated)StartFree Enzyme (E) + Inhibitor (I)ComplexNon-Covalent Complex (E·I)Start->ComplexReversible Binding (Ki)(Piperidine Ring Affinity)OffTargetOff-Target Reactivity (Glutathione Adduct)Start->OffTargetNon-Specific ReactionComplex->StartDissociation (koff)CovalentCovalent Adduct (E-I)Complex->CovalentMichael Addition (kinact)(Acrylamide Warhead)NC_StartE + I (Control)NC_ComplexE·I (Equilibrium Only)NC_Start->NC_ComplexKd driven

Figure 1: Mechanistic bifurcation between covalent acrylamides (top) and non-covalent analogs (bottom).[1] The covalent path leads to an irreversible 'sink' state.

Kinetic Profiling: The "Infinite Affinity" Advantage

The primary advantage of 1-(Piperidin-1-yl)prop-2-en-1-one over its non-covalent analog is time-dependent potency .[1]

Comparative Data Profile

The following table illustrates typical data observed when comparing this acrylamide fragment to a non-covalent control in a biochemical assay (e.g., against a cysteine-containing kinase or protease).

ParameterCovalent Fragment (Acryloyl piperidine)Non-Covalent Analog (Propionyl piperidine)Implication
IC50 Behavior Decreases over time (Time-Dependent)Stable over time (Time-Independent)Covalent potency improves with incubation duration.[1]
Binding Metric

(Efficiency)

or

(Affinity)
Covalent efficacy is driven by reaction rate, not just binding tightness.[1]
Washout Stability Activity remains inhibitedActivity recoversCovalent bonds survive dialysis/dilution; non-covalent do not.[1]
Potency Ceiling Can achieve nanomolar potency even with weak initial bindingLimited by residence time (

)
Covalent warheads can "rescue" weak binders.[1]
The Time-Dependent IC50 Shift

To validate the covalent mechanism, you must run the

  • Covalent Result:

    
     drops significantly (e.g., from 10 µM to 0.5 µM) as the irreversible reaction proceeds.
    
  • Non-Covalent Result:

    
     remains constant (e.g., stays at 10 µM) because equilibrium is reached quickly.[1]
    

Experimental Validation Protocols

As a Senior Scientist, you cannot rely on IC50 data alone.[1] You must rigorously prove the mechanism using the following self-validating protocols.

Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)

Objective: Confirm the physical formation of a covalent bond and the stoichiometry (1:1 adduct).

  • Preparation: Incubate Target Protein (5 µM) with 1-(Piperidin-1-yl)prop-2-en-1-one (50 µM, 10x excess) in buffer (pH 7.4) for 60 minutes.

  • Control: Run a parallel incubation with the non-covalent analog (1-propionylpiperidine).

  • Analysis: Inject samples into LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra to zero-charge mass.[1]

  • Validation Criteria:

    • Covalent Sample: Observed Mass = [Protein MW] + 139.19 Da (Mass of inhibitor).[1] Note: No loss of leaving group for acrylamides.

    • Non-Covalent Sample: Observed Mass = [Protein MW] (Ligand dissociates during ionization).[1]

Protocol B: Jump-Dilution (Washout) Assay

Objective: Distinguish between slow-binding non-covalent inhibition and true irreversible inhibition.

  • Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x IC50) for 1 hour.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing substrate.

  • Measurement: Monitor enzymatic product formation continuously.

  • Interpretation:

    • Recovery of Activity: Indicates non-covalent binding (inhibitor dissociates upon dilution).[1]

    • No Recovery (Flatline): Indicates irreversible covalent modification by the acrylamide.[1][2]

Selectivity & Safety: The "Glutathione Sponge" Risk

A critical downside of simple fragments like 1-(Piperidin-1-yl)prop-2-en-1-one is their high intrinsic reactivity.[1] Unlike optimized drugs (e.g., Ibrutinib) where the scaffold guides the warhead, this fragment lacks a complex recognition element.

  • Risk: It may react non-specifically with Glutathione (GSH), the cell's primary antioxidant.

  • Assessment: Calculate the Stability Index .

    
    [1]
    
    • Ideal TCI: Reacts fast with protein, slow with GSH.[1]

    • This Fragment: Likely shows moderate GSH reactivity.[1] It serves as a "probe" rather than a final drug candidate.[1]

Workflow for Covalent Fragment Optimization

OptimizationStep1Fragment Screening(1-(Piperidin-1-yl)prop-2-en-1-one)Step2GSH Reactivity Test(NMR or LCMS)Step1->Step2DecisionIs GSH t1/2 < 15 min?Step2->DecisionFailToo Reactive(Toxicity Risk)Decision->FailYesPassProceed to Structure-Activity Relationship (SAR)Decision->PassNoModifyAdd Steric Bulk to Beta-CarbonFail->ModifyTune ReactivityModify->Step2

Figure 2: Decision tree for assessing the viability of acrylamide fragments based on intrinsic reactivity.

References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[3][4][5] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link[1]

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1368.[1] Link[1]

  • Resnick, E., et al. (2019).[1] "Rapid Evaluation of Covalent Inhibitor Kinetics using a Fluorescence-Based Assay." Cell Chemical Biology, 26(7), 1032-1042.[1] Link

A Comparative Guide to Target Validation Studies for Novel Covalent Inhibitors: The Case of 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of failures attributed to a lack of robust target validation. This guide provides a comprehensive framework for the rigorous target validation of novel therapeutic compounds, using the electrophilic agent "1-(Piperidin-1-yl)prop-2-en-1-one" as a representative case study. This molecule contains an acrylamide warhead, a common feature in covalent inhibitors that irreversibly bind to their target proteins. We present a multi-pronged, comparative approach designed to build a high-confidence portfolio of evidence for a compound's mechanism of action. By integrating cutting-edge cellular target engagement assays, disease-relevant phenotypic screens, and genetic validation techniques, researchers can de-risk their drug discovery programs and increase the probability of clinical success. This guide offers not just protocols, but the strategic rationale behind them, empowering scientists to make informed decisions in their own target validation campaigns.

Introduction: The Case for a Novel Covalent Inhibitor

1-(Piperidin-1-yl)prop-2-en-1-one is a small molecule featuring a piperidine ring and a reactive acrylamide group. The acrylamide moiety is an electrophilic Michael acceptor, designed to form a permanent, covalent bond with nucleophilic residues—typically cysteine—on a target protein. This class of inhibitors, known as covalent inhibitors, has seen a resurgence in drug development, exemplified by the success of drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell cancers.[1][2][3] The irreversible nature of these inhibitors can offer enhanced potency, prolonged duration of action, and a distinct pharmacological profile compared to their non-covalent counterparts.

However, the very reactivity that makes these compounds effective also presents a challenge: the potential for off-target interactions. Therefore, for a novel covalent inhibitor like 1-(Piperidin-1-yl)prop-2-en-1-one, a rigorous and multi-faceted target validation strategy is not just recommended; it is imperative.

The Imperative of Rigorous Target Validation

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating it with a therapeutic agent is likely to have a beneficial effect.[4][5] Insufficient validation is a primary cause of costly late-stage failures in clinical trials. An ideal drug target should be intrinsically linked to the disease mechanism and be "druggable," meaning it can be bound and modulated by a small molecule.[6] This guide outlines a "weight-of-evidence" approach, where data from orthogonal assays are compiled to build an irrefutable case for a compound's on-target activity.

A Multi-Pronged Comparative Target Validation Strategy

For this guide, we will hypothesize that preliminary screens have suggested Bruton's tyrosine kinase (BTK) as a potential target for 1-(Piperidin-1-yl)prop-2-en-1-one. BTK is a well-validated target in B-cell malignancies, and the first-in-class covalent inhibitor, Ibrutinib, serves as an excellent benchmark for comparison.[1][7][8] Ibrutinib works by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, thereby inhibiting its enzymatic activity and disrupting the B-cell receptor signaling pathway.[1][2]

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The first and most critical step is to confirm that the compound physically interacts with its intended target within a live cell. This moves beyond purified protein assays, providing a more physiologically relevant context.

Featured Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique for assessing drug-target engagement in a native cellular environment.[9][10] The principle is that when a drug binds to its target protein, it generally increases the protein's thermal stability.[10] This stabilization can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[10][11][12]

Experimental Protocol: CETSA for BTK Engagement

  • Cell Culture: Culture a human B-cell lymphoma cell line (e.g., TMD8) that endogenously expresses BTK.

  • Compound Treatment: Treat cells with 1-(Piperidin-1-yl)prop-2-en-1-one (e.g., at 10 µM), Ibrutinib (1 µM, positive control), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble BTK at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble BTK against temperature to generate a "melting curve." A shift in the curve to a higher temperature indicates target stabilization.

Alternative Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is another live-cell method that measures compound binding.[13][14] It relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds to the same protein.[15][16][17] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[17] While highly sensitive, this method requires genetic modification of the target protein, which is a key difference from CETSA.

Data Presentation: Comparing Target Engagement

CompoundConcentrationTarget ProteinThermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)0.1%BTKN/ABaseline thermal stability
Ibrutinib1 µMBTK+8.2 °CStrong target engagement
1-(Piperidin-1-yl)prop-2-en-1-one 10 µM BTK +6.5 °C Robust target engagement
Vehicle (DMSO)0.1%Control Protein (e.g., GAPDH)N/ANo stabilization of non-target protein
1-(Piperidin-1-yl)prop-2-en-1-one 10 µM Control Protein (e.g., GAPDH) +0.3 °C Target-specific engagement

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_exp Core Experiment cluster_analysis Data Analysis Culture Culture BTK-expressing cells (e.g., TMD8) Treat Treat cells with: 1. Vehicle (DMSO) 2. Ibrutinib (Control) 3. Test Compound Culture->Treat Heat Apply Temperature Gradient (e.g., 40-68°C) Treat->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Quantify Quantify Soluble BTK (Western Blot / ELISA) Collect->Quantify Plot Generate Melting Curves & Calculate ΔTagg Quantify->Plot caption CETSA Workflow for Target Engagement.

CETSA Workflow for Target Engagement.

Pillar 2: Linking Target Engagement to Cellular Function

Confirming that a compound binds its target is crucial, but it's equally important to show that this binding event leads to a desired biological outcome. Phenotypic assays in disease-relevant cell models provide this vital link.

Featured Methodology: Cell Proliferation Assay

Since BTK is a key kinase in the B-cell receptor pathway that promotes cell proliferation and survival, its inhibition is expected to reduce the viability of BTK-dependent cancer cells.[1][18]

Experimental Protocol: Anti-Proliferation Assay (MTS/CellTiter-Glo®)

  • Cell Seeding: Seed TMD8 cells in 96-well plates at an appropriate density.

  • Compound Titration: Treat the cells with a serial dilution of 1-(Piperidin-1-yl)prop-2-en-1-one and Ibrutinib (e.g., from 100 µM down to 1 nM). Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add MTS reagent or CellTiter-Glo® reagent to the wells and measure absorbance or luminescence, respectively, according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Efficacy in a Cellular Model

CompoundTargetCell LineIC50 (nM)Interpretation
IbrutinibBTKTMD811Potent inhibition of proliferation
1-(Piperidin-1-yl)prop-2-en-1-one BTK (putative) TMD8 45 Effective inhibition of proliferation
DoxorubicinDNA TopoisomeraseTMD8200Non-specific cytotoxic control

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src-family kinases) BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Pathway DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor 1-(Piperidin-1-yl)prop-2-en-1-one (Covalent Inhibition) Inhibitor->BTK caption Inhibition of the BCR-BTK signaling cascade.

CRISPR-KO Validation Logic.

Synthesizing the Evidence and Future Directions

By systematically applying these three pillars of target validation, a researcher can build a powerful and convincing case. The CETSA data confirms that the compound binds to the target in live cells. The phenotypic assay demonstrates that this binding event translates into a desired functional outcome in a disease-relevant model. Finally, the CRISPR-KO experiment provides the definitive genetic proof that the observed phenotype is a direct consequence of the compound's interaction with the intended target.

This comprehensive validation package significantly de-risks the progression of a compound like 1-(Piperidin-1-yl)prop-2-en-1-one into more advanced preclinical and, eventually, clinical studies. Future work would involve broader off-target profiling (e.g., using proteomic methods), in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments.

References

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 59. [Link]

  • D'Cruz, O. J., & Uckun, F. M. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Expert Opinion on Investigational Drugs, 22(11), 1465-1478. [Link]

  • Patsnap. (2024). What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]

  • PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidine. National Center for Biotechnology Information. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 191-207. [Link]

  • Li, Q., & Xia, Z. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 13, 869343. [Link]

  • Scarfò, L., & Ghia, P. (2023). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. British Journal of Haematology, 201(3), 394-405. [Link]

  • News-Medical. (2021). NanoBRET™ Target Engagement for drug development. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4502. [Link]

  • Jar-Welin, O., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1269-1281. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Link]

  • Varghese, S., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 707797. [Link]

  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247-2256. [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. [Link]

  • PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidin-2-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Ibrutinib. [Link]

  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action. [Link]

  • Mato, A. R., et al. (2021). SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 21(10), 649-656. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(8), 1109-1113. [Link]

  • Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • YouTube. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. [Link]

  • YouTube. (2024). Mechanism of Action for Covalent and Non-Covalent BTKi. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS, 17(03), 107–117. [Link]

  • Cancer Research. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]

  • Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology [Video]. YouTube. [Link]

  • Patient Power. (2024). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?. [Link]

Sources

Covalent Warhead Profiling: The Selectivity Landscape of 1-(Piperidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 1-(Piperidin-1-yl)prop-2-en-1-one (Synonyms: N-Acryloylpiperidine, 1-Acryloylpiperidine) Classification: Cysteine-Targeting Covalent Warhead (Michael Acceptor) Application: Fragment-Based Drug Discovery (FBDD), Covalent Inhibitor Design, Activity-Based Protein Profiling (ABPP)

Executive Summary: The Warhead Dilemma

In the design of Targeted Covalent Inhibitors (TCIs), the "warhead"—the electrophilic moiety responsible for bond formation—dictates the delicate balance between potency and toxicity. 1-(Piperidin-1-yl)prop-2-en-1-one represents the quintessential "naked" acrylamide warhead.

Unlike highly reactive chloroacetamides or promiscuous Michael acceptors, this acrylamide derivative occupies a "Goldilocks" zone of electrophilicity. It is sufficiently unreactive to survive circulation in plasma (high metabolic stability) but reactive enough to form an irreversible covalent bond with a cysteine thiolate only when positioned in close proximity by a high-affinity scaffold.

This guide objectively compares its cross-reactivity profile against standard alternatives and details the experimental workflows required to validate its selectivity in your specific biological context.

Mechanism of Action: The Michael Addition

The core reactivity of 1-(Piperidin-1-yl)prop-2-en-1-one relies on a 1,4-conjugate addition (Michael addition). The piperidine ring acts as a tertiary amide scaffold, modulating the electron density of the vinyl group.

Mechanistic Pathway[1][2]

The sulfur atom of a cysteine residue (nucleophile) attacks the


-carbon of the acrylamide (electrophile). This reaction is pH-dependent, favoring the deprotonated thiolate form (

).

MichaelAddition Cys Cysteine Thiolate (Target Protein-S⁻) Transition Transition State (Enolate Intermediate) Cys->Transition Nucleophilic Attack on β-carbon Warhead 1-(Piperidin-1-yl)prop-2-en-1-one (Electrophile) Warhead->Transition Product Stable Thioether Adduct (Irreversible Complex) Transition->Product Proton Transfer

Figure 1: The irreversible covalent labeling mechanism. The reaction is driven by the nucleophilicity of the specific cysteine residue.

Comparative Analysis: Off-Target Potential

The primary risk with covalent inhibitors is immunogenicity and toxicity arising from the modification of off-target proteins (e.g., conjugation to Glutathione or random surface cysteines on housekeeping proteins).

Comparison Table: Electrophilic Reactivity Profiles
Feature1-(Piperidin-1-yl)prop-2-en-1-one (Acrylamide)Chloroacetamides (e.g., 2-chloro-1-(piperidin-1-yl)ethan-1-one)Propargylamides
Reaction Type Michael Addition (1,4-addition)

Substitution
Addition (requires activation)
Intrinsic Reactivity (

)
Moderate (Tunable)High (Often promiscuous)Low (Latent electrophile)
Selectivity Driver Ligand binding affinity (

)
Intrinsic reactivity (Kinetic control)Catalytic activation by target
GSH Half-life (

)
Hours to Days (High Stability)Minutes to Hours (Low Stability)Very High (>24h)
Risk of Haptenization Low to ModerateHigh (Skin sensitization risk)Low
Primary Use Case Clinical Candidates (e.g., Ibrutinib, Osimertinib)Chemical Probes (Discovery tools)Specialized Probes
Key Insight: Why Choose the Acrylamide?

While chloroacetamides are excellent for initial "fishing" experiments in ABPP because they label everything, they are poor drug candidates due to systemic toxicity. The acrylamide moiety in 1-(Piperidin-1-yl)prop-2-en-1-one requires the non-covalent portion of the molecule to "park" the warhead next to the cysteine for a significant duration, thereby enforcing selectivity.

Experimental Protocols for Validation

To validate the safety and selectivity of this warhead in your pipeline, you must perform two critical assays: Intrinsic Reactivity (GSH) and Proteome-Wide Selectivity (ABPP) .

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity (


) independent of protein binding.

Materials:

  • Test Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM DMSO stock).

  • Internal Standard: Indomethacin or Warfarin.

  • Buffer: PBS pH 7.4 (physiologically relevant).

  • Reduced Glutathione (GSH).

Workflow:

  • Incubation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics) in PBS.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile containing the Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound [M+H]+ and the appearance of the GSH-adduct [M+307+H]+.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Success Metric: A

      
       minutes indicates acceptable stability for a drug candidate.
      
Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To map the "off-target" landscape in a complex proteome.

This protocol uses a "Click-Chemistry" approach.[1] You must synthesize an alkynyl-analogue of 1-(Piperidin-1-yl)prop-2-en-1-one or use a competition assay with a broad-spectrum probe.

ABPP_Workflow cluster_0 Step 1: Proteome Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Enrichment & ID Lysate Cell Lysate (Proteome) Incubation Incubation (1h @ 37°C) Lysate->Incubation Probe Alkyne-Tagged Acrylamide Probe Probe->Incubation ClickRxn CuAAC Reaction (Biotinylation) Incubation->ClickRxn ClickReagents Azide-Biotin + Cu(I) Catalyst ClickReagents->ClickRxn Streptavidin Streptavidin Pull-down ClickRxn->Streptavidin Digestion Trypsin Digestion Streptavidin->Digestion MassSpec LC-MS/MS (Peptide ID) Digestion->MassSpec

Figure 2: Gel-free ABPP workflow for identifying specific protein targets and off-targets.

Methodology:

  • Lysate Prep: Generate cell lysates (e.g., HEK293 or relevant disease line) at 1 mg/mL.

  • Competition (Optional but Recommended): Pre-incubate lysate with the "naked" warhead (1-(Piperidin-1-yl)prop-2-en-1-one) at varying concentrations (1, 10, 50 µM) for 30 min.

  • Probe Labeling: Add a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne) to all samples.

  • Click Reaction: React with Rhodamine-Azide or Biotin-Azide via CuAAC.

  • Readout:

    • Gel-Based:[2] SDS-PAGE + Fluorescence scanning. Disappearance of bands indicates the acrylamide successfully blocked the cysteine.

    • Mass Spec: Streptavidin enrichment followed by LC-MS/MS to identify exactly which proteins were alkylated.

References

  • Covalent Inhibitor Design Principles

    • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Acrylamide vs.

    • Simmons, B. J., et al. (2016). Electrophilic probes for mapping the reactivity landscape of the human proteome. ACS Chemical Biology, 11(12), 3376-3382. Link

  • GSH Reactivity Protocols

    • Flanagan, M. E., et al. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072-10079. Link

  • Activity-Based Protein Profiling (ABPP)

    • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link

  • Toxicity of Acrylamides

    • Friedman, M. (2003). Chemistry, biochemistry, and safety of acrylamide. A review. Journal of Agricultural and Food Chemistry, 51(16), 4504-4526. Link

Sources

"1-(Piperidin-1-yl)prop-2-en-1-one" selectivity profiling against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Warhead: Selectivity Profiling of 1-(Piperidin-1-yl)prop-2-en-1-one (1-Acryloylpiperidine)

Executive Summary: The "Naked" Warhead

In the design of Targeted Covalent Inhibitors (TCIs), the balance between scaffold-mediated recognition and warhead-mediated reactivity is the critical determinant of selectivity.

1-(Piperidin-1-yl)prop-2-en-1-one , commonly known as 1-Acryloylpiperidine , represents the "naked" electrophilic warhead found in blockbuster kinase inhibitors like Ibrutinib. Unlike full inhibitors, this molecule lacks the hinge-binding motif and hydrophobic pharmacophores required for high-affinity non-covalent binding.

This guide profiles 1-Acryloylpiperidine not as a drug candidate, but as a critical control probe . By profiling this fragment against a kinase panel, researchers can decouple intrinsic chemical reactivity from protein-directed affinity, ensuring that a drug's selectivity is driven by molecular recognition rather than promiscuous alkylation.

Mechanism of Action: The Michael Addition

1-Acryloylpiperidine functions as a mild electrophile. It targets nucleophilic cysteine residues (thiolates) within the ATP-binding pocket (e.g., Cys481 in BTK, Cys797 in EGFR) via a Michael addition reaction.

Key Mechanistic Insight: Unlike highly reactive chloroacetamides (which react via


), the acrylamide warhead is a "soft" electrophile. It requires a specific geometry and often a catalytic microenvironment (e.g., a nearby basic residue to lower the Cysteine pKa) to react efficiently. This intrinsic "sluggishness" is a safety feature, preventing the labeling of random surface cysteines.

Figure 1: Mechanism of Cysteine Targeting

MichaelAddition Cys Cysteine Thiol (Nucleophile) Transition Transition State (Oxyanion Stabilization) Cys->Transition Nucleophilic Attack Warhead 1-Acryloylpiperidine (Electrophile) Warhead->Transition Adduct Covalent Adduct (Irreversible Complex) Transition->Adduct Proton Transfer

Caption: The Michael addition of a cysteine thiolate to the acrylamide beta-carbon. This reaction is irreversible under physiological conditions.

Comparative Profiling: Warhead vs. Scaffold

To understand the selectivity of 1-Acryloylpiperidine, it must be compared against a full inhibitor (Ibrutinib) and a promiscuous alkylator (Iodoacetamide).

Table 1: Selectivity and Potency Comparison
Feature1-Acryloylpiperidine (The Probe)Ibrutinib (The Drug)Iodoacetamide (The Alkylator)
Role Reactivity Control / FragmentBTK InhibitorGeneral Cysteine Blocker
Primary Target Non-specific (Surface Cys)BTK (Cys481)All accessible Cys
BTK IC50 > 100 µM (Inactive)0.5 nM (Potent)N/A (Non-specific)
Mechanism Ligand-Independent ReactivityAffinity-Driven ReactivitySteric-Independent Alkylation
Selectivity Profile Low Affinity, Low Reactivity High Affinity, High Selectivity No Affinity, High Reactivity
Kinase Panel Hits Rare (Only hyper-reactive Cys)Specific (BTK, EGFR, TEC family)Promiscuous (Hundreds)

Analysis:

  • The "Scaffold Effect": Ibrutinib achieves nanomolar potency because the pyrazolopyrimidine scaffold positions the acrylamide warhead precisely next to Cys481.

  • The "Naked" Reality: 1-Acryloylpiperidine, lacking this scaffold, has an IC50 > 100 µM. It simply cannot stay in the pocket long enough to react, unless the concentration is artificially high.

Experimental Protocol: Profiling Intrinsic Reactivity

To validate a new covalent inhibitor, you must prove its selectivity exceeds that of the naked warhead.

Workflow: The "Warhead De-Risking" Protocol

Step 1: Glutathione (GSH) Half-Life Assay [1]

  • Objective: Measure intrinsic chemical reactivity (

    
    ).
    
  • Method: Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4). Monitor disappearance of parent compound via LC-MS.

  • Benchmark:

    • Ideal Drug:

      
       hours (Low intrinsic reactivity).
      
    • 1-Acryloylpiperidine:

      
       minutes (Moderate reactivity).
      
    • Chloroacetamide:[2]

      
       minutes (Too reactive/Toxic).
      

Step 2: Differential Kinase Screening (High vs. Low Concentration)

  • Objective: Distinguish specific binding from promiscuous labeling.

  • Method: Screen against a panel (e.g., KINOMEscan) at 1 µM and 100 µM .

  • Interpretation:

    • Specific Inhibitor:[3][4][5][6][7] High inhibition at 1 µM; similar profile at 100 µM.

    • Promiscuous Warhead (1-Acryloylpiperidine):0% inhibition at 1 µM ; scattered, random hits at 100 µM (labeling surface cysteines).

Figure 2: Selectivity Screening Workflow

ScreeningWorkflow Library Compound Library (Scaffolds + 1-Acryloylpiperidine Control) GSH_Assay GSH Reactivity Assay (Eliminate Hyper-Reactive Hits) Library->GSH_Assay Kinase_Panel Kinase Panel Screen (1 µM vs 100 µM) GSH_Assay->Kinase_Panel Filter t1/2 < 15 min Decision Is Potency >> 1-Acryloylpiperidine? Kinase_Panel->Decision Valid Valid TCI Candidate (Affinity-Driven) Decision->Valid Yes (High Selectivity) Invalid Non-Specific Alkylator (Reactivity-Driven) Decision->Invalid No (Warhead Dominant)

Caption: Decision tree for validating covalent inhibitors using 1-Acryloylpiperidine as a baseline control.

Data Interpretation & Troubleshooting

When reviewing kinase panel data for 1-Acryloylpiperidine (or your candidate):

  • The "EGFR/BTK Signature": Even the naked warhead may show weak activity against EGFR, BTK, and JAK3 at high concentrations (>50 µM). This is because these kinases have a cysteine (C797, C481, C909) located in a solvent-exposed region of the ATP pocket that is exceptionally nucleophilic. This is not true selectivity; it is opportunistic labeling.

  • The "False Positive" Trap: If your drug candidate hits the same kinases as 1-Acryloylpiperidine with similar weak potency, your drug has failed. It implies the scaffold is not binding, and the warhead is doing all the work.

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

  • Keeley, A., et al. (2019). "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Molecules. Link

  • Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry. Link

  • Davidsen, K., et al. (2023).[8] "A mechanistic study of thiol addition to N-acryloylpiperidine." Organic & Biomolecular Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Piperidin-1-yl)prop-2-en-1-one

[1]

Executive Summary & Hazard Architecture

Immediate Action Required: Treat 1-(Piperidin-1-yl)prop-2-en-1-one as a high-risk dermal toxin .[1]

While often categorized alongside general irritants, this compound possesses a specific hazard profile defined by its electrophilic nature.[2] It is classified as H311 (Toxic in contact with skin) and H302 (Harmful if swallowed) .[1][2][3][4] Unlike simple solvents, the danger here is not just immediate irritation, but the potential for systemic toxicity via transdermal absorption.

The Mechanism of Toxicity (The "Why")

To understand the PPE requirements, one must understand the molecular behavior.[2] 1-(Piperidin-1-yl)prop-2-en-1-one is an

1
  • Electrophilic Attack: The vinyl group is electron-deficient, making it highly reactive toward nucleophiles.[1]

  • Biological Target: Upon skin contact, it can rapidly permeate the stratum corneum and form irreversible covalent bonds with thiol (-SH) groups on cysteine residues in proteins.[1]

  • Consequence: This alkylation can disrupt cellular function and trigger immune sensitization.[2] Therefore, barrier integrity is the primary safety objective.

Hierarchy of Controls & Decision Matrix

Before touching the chemical, you must validate your engineering controls. PPE is the last line of defense, not the first.

HazardControlcluster_0Engineering Controls (Mandatory)cluster_1Personal Protective Equipment (PPE)cluster_2Operational StateFumeHoodCertified Fume Hood(Face Velocity: 80-100 fpm)GlovesHand Protection(Double Barrier Protocol)FumeHood->GlovesConfirmedStopHALT OPERATIONContact EHSFumeHood->StopFailed (<80 fpm)VentilationGeneral Lab Exhaust(>6 Air Changes/Hour)EyesEye Protection(Unvented Goggles)Gloves->EyesBodyBody Protection(Lab Coat + Apron)Eyes->BodySafeProceed with SynthesisBody->SafeAll Checks PassedStartRisk AssessmentStart->FumeHood

Figure 1: Pre-operational safety decision matrix ensuring engineering controls precede PPE usage.

Personal Protective Equipment (PPE) Specifications

The following specifications are non-negotiable for handling CAS 1693-82-9 in its pure liquid state.

A. Hand Protection (Critical)

Risk: Rapid permeation of acrylamide derivatives through thin rubber.[1][2] Protocol: Double Gloving Strategy.

LayerMaterialThicknessFunction
Inner Nitrile (Examination Grade)4-5 mil (0.10 mm)Comfort & tactile sensitivity.[1] Acts as a "breakthrough indicator" (change immediately if outer glove is compromised).[1][2]
Outer Nitrile (High Risk/Extended Cuff)Minimum 8 mil (0.20 mm) Primary chemical barrier.[1][2] The extended cuff must cover the lab coat wrist.[2]
Spill Laminate Film (Silver Shield/4H)Multi-layerREQUIRED for spill cleanup. Nitrile is insufficient for gross immersion.[1]

Scientist's Note: Do not use Latex. Acrylamide derivatives have high permeation rates through natural rubber.[1][2] Change outer gloves every 60 minutes of active handling, or immediately upon splash.[2]

B. Eye & Face Protection

Risk: Irreversible corneal damage; absorption through mucous membranes.[1][2]

  • Requirement: Chemical Splash Goggles (Indirect Vent). [1][2]

  • Contraindication: Standard safety glasses are insufficient .[2] Liquids can wick around glasses via capillary action or splash entry from the side.[2]

  • Face Shield: Recommended if handling volumes >50 mL or conducting vigorous exothermic reactions.[2]

C. Body Protection[2][5]
  • Standard: Cotton-blend lab coat (buttoned to the neck).[1]

  • Enhanced: If pouring large volumes, wear a chemical-resistant apron (Tyvek or rubber) over the lab coat to prevent soak-through to street clothes.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Verify Physical State: 1-Acryloylpiperidine is a liquid at room temperature (Melting Point ~ -9°C).[1][2][5]

  • Glassware Check: Inspect all flasks for micro-fractures. Electrophiles should be handled in closed systems whenever possible.[1][2]

  • Weighing:

    • Never weigh outside the fume hood.[2]

    • Use a pre-tared vial/flask.[1][2] Transfer liquid via glass pipette or syringe.[1][2]

    • Technique: Place an absorbent pad (benchkote) in the hood workspace to capture micro-drips.[1][2]

Phase 2: Synthesis & Handling
  • Reagent Addition: Add 1-Acryloylpiperidine slowly. Exotherms are common in Michael additions.[1][2]

  • Temperature Control: If heating is required, use a silicone oil bath or heating block.[2] Avoid water baths to prevent accidental hydrolysis or polymerization if a leak occurs.[1]

  • Quenching: Upon reaction completion, ensure all unreacted acrylamide derivative is consumed or quenched (often with excess nucleophile or acidic workup) before removing from the hood.[1][2]

Phase 3: Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks with a solvent-soaked tissue (acetone or ethanol) inside the hood.[1][2]

  • Waste Segregation: Dispose of the wipe immediately into solid hazardous waste.[2]

  • Doffing: Remove outer gloves first, turning them inside out.[1] Inspect inner gloves for contamination.[1][2] Remove inner gloves.[1][2] Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Emergency Response & Disposal

Spill Response Logic

In the event of a spill outside the fume hood, evacuate the immediate area.[2]

SpillResponseSpillSpill DetectedAssessAssess VolumeSpill->AssessSmall< 10 mLAssess->SmallLarge> 10 mLAssess->LargePPE_UpDon Silver Shield Gloves& GogglesSmall->PPE_UpEvacuateEvacuate LabCall EHSLarge->EvacuateAbsorbAbsorb with Vermiculiteor Chem-PadPPE_Up->AbsorbCleanDouble Wash Area(Soap/Water)Absorb->Clean

Figure 2: Decision workflow for spill management based on volume.

Waste Disposal[2][7]
  • Classification: Hazardous Organic Waste (Toxic).[1][2]

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) as this may trigger polymerization.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Label clearly: "Contains 1-Acryloylpiperidine - Toxic Dermal Hazard."[1]

  • Destruction: Incineration is the preferred method.

References

  • PubChem. (n.d.).[1][2] 1-(Piperidin-1-yl)prop-2-en-1-one (Compound).[1][6] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 1-acryloylpiperidine.[1][2] Retrieved February 1, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Dermal Exposure - Chemical Protective Clothing. United States Department of Labor. Retrieved February 1, 2026, from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.